Org 27569
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZDNYNXFMRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660764 | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868273-06-7 | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868273-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ORG-27569 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Org-27569 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YW2S3Z2CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dichotomous Nature of Org 27569: An Allosteric Modulator of the Cannabinoid CB1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid type 1 (CB1) receptor. Its mechanism of action is of significant interest due to its paradoxical effects on receptor pharmacology. While it enhances the binding affinity of orthosteric CB1 agonists, it concurrently acts as a functional antagonist or inverse agonist, attenuating or blocking agonist-induced downstream signaling.[1] This unique profile, characterized by positive binding cooperativity and negative functional cooperativity, presents both challenges and opportunities for therapeutic development. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on ligand binding, G-protein coupling, and intracellular signaling pathways. Quantitative data from key in vitro assays are summarized, and detailed experimental protocols are provided to facilitate further research.
Core Mechanism: Allosteric Modulation of the CB1 Receptor
This compound exerts its effects by binding to a topographically distinct site on the CB1 receptor, separate from the orthosteric site where endogenous cannabinoids (like anandamide and 2-AG) and synthetic agonists (like CP 55,940 and THC) bind.[2] This allosteric binding induces a conformational change in the receptor that alters the binding and/or efficacy of orthosteric ligands.[3]
The primary characteristics of this compound's mechanism of action are:
-
Positive Binding Cooperativity with Agonists: this compound increases the binding affinity of CB1 receptor agonists. For example, it enhances the specific binding of the potent agonist [³H]CP 55,940 to the receptor.[1][4]
-
Negative Binding Cooperativity with Inverse Agonists: Conversely, it decreases the binding affinity of CB1 receptor antagonists or inverse agonists, such as rimonabant (SR141716A).[4]
-
Negative Functional Cooperativity (Functional Antagonism): Despite increasing agonist binding, this compound decreases the efficacy of these agonists in stimulating downstream second messenger signaling. In practice, it behaves as an insurmountable antagonist of CB1 receptor function.
-
Inverse Agonism: In some cellular systems, this compound has been shown to decrease the basal activity of the CB1 receptor in functional assays like [³⁵S]GTPγS binding and cAMP accumulation, indicating that it possesses inverse agonist properties.[1][4]
Quantitative Data Presentation
The pharmacological profile of this compound has been characterized in a variety of in vitro assays. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity and Cooperativity of this compound
| Parameter | Orthosteric Ligand | Value | Assay System | Reference |
| pKB | [³H]CP 55,940 | 5.67 ± 0.23 | Mouse Brain Membranes | [5] |
| Log α (Cooperativity Factor) | [³H]CP 55,940 | 1.14 ± 0.17 | Mouse Brain Membranes | [5] |
| KB (nM) | [³H]CP 55,940 | 217.3 | HEK293 Cells (Wild-Type CB1) | [6] |
| α (Cooperativity Factor) | [³H]CP 55,940 | 4.65 | HEK293 Cells (Wild-Type CB1) | [6] |
Note: A Log α value greater than 0, or an α value greater than 1, indicates positive binding cooperativity.
Table 2: Functional Potency and Efficacy of this compound
| Assay | Agonist | Parameter | Value | Assay System | Reference |
| Mouse Vas Deferens Contraction | WIN 55,212-2 | pEC₅₀ | 8.24 ± 0.12 | Mouse Vas Deferens | [5] |
| Mouse Vas Deferens Contraction | WIN 55,212-2 | Eₘₐₓ (%) | 45.4 | Mouse Vas Deferens | [5] |
| ERK1/2 Phosphorylation | CP 55,940 (EC₈₀) | pIC₅₀ | 6.78 ± 0.27 | hCB1-HEK293 Cells | [4] |
| ERK1/2 Phosphorylation | THC (EC₈₀) | pIC₅₀ | 6.38 ± 0.39 | hCB1-HEK293 Cells | [4] |
| Basal ERK1/2 Phosphorylation | None (Inverse Agonism) | pIC₅₀ | 6.86 ± 0.21 | hCB1-HEK293 Cells | [4] |
Impact on Intracellular Signaling Pathways
The functional antagonism of this compound is evident in its modulation of key CB1 receptor-mediated signaling pathways.
G-Protein Coupling ([³⁵S]GTPγS Binding)
Activation of the CB1 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), promotes the exchange of GDP for GTP on the Gα subunit. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is a direct measure of G-protein activation. This compound acts as an insurmountable antagonist in this assay, reducing the maximal effect (Eₘₐₓ) of agonists like CP 55,940 in stimulating [³⁵S]GTPγS binding.[1][4] Furthermore, it can decrease basal [³⁵S]GTPγS binding, demonstrating inverse agonism.[4]
Adenylyl Cyclase/cAMP Pathway
Upon activation by an agonist, the Gi subunit of the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound antagonizes this effect, attenuating the ability of CB1 agonists to inhibit forskolin-stimulated cAMP production.[1][4] Some studies have also reported that this compound can act as an inverse agonist by increasing cAMP levels above those stimulated by forskolin alone, an effect that is sensitive to pertussis toxin (PTX), confirming its dependence on Gi/o proteins.[4]
Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2)
The effect of this compound on the extracellular signal-regulated kinase (ERK) pathway is more complex and appears to be context-dependent, a phenomenon known as "biased signaling".[7]
-
Antagonism/Inverse Agonism: Several studies report that this compound antagonizes agonist-induced ERK1/2 phosphorylation.[1][4] It can also act as an inverse agonist, reducing basal ERK phosphorylation in a CB1- and Gi/o-dependent manner, as this effect is absent in untransfected cells and is blocked by pertussis toxin.[4][8]
-
Agonism: In contrast, other studies have shown that this compound can, by itself, induce ERK1/2 phosphorylation, independent of G-protein coupling.[6] This suggests that the conformational state induced by this compound can activate specific downstream pathways while inhibiting others, a hallmark of biased allosteric modulation.
This discrepancy highlights the complexity of CB1 receptor signaling and the potential for allosteric modulators to selectively engage different downstream effectors.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Signaling pathways of the CB1 receptor modulated by this compound.
Experimental Workflow Diagrams
References
- 1. Allosteric modulation of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CB1 allosteric modulator Org27569 is an antagonist/inverse agonist of ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Org 27569: A Cannabinoid Receptor 1 (CB1) Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 27569, chemically identified as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] As a key regulator in the endocannabinoid system, the CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation influences a myriad of physiological processes, making it a significant target for therapeutic intervention. This compound presents a unique pharmacological profile, exhibiting a paradoxical ability to increase the binding affinity of CB1 agonists while simultaneously reducing their functional efficacy. This technical guide provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and signaling pathways associated with this compound's interaction with the CB1 receptor.
Quantitative Pharmacological Data
The pharmacological effects of this compound have been quantified across various in vitro assays. The following tables summarize the key binding and functional parameters, offering a comparative view of its allosteric modulatory properties.
Table 1: Binding Affinity and Cooperativity of this compound at the CB1 Receptor
| Parameter | Radioligand | Value | Species/System | Reference |
| pKb | [³H]CP 55,940 (Agonist) | 5.67 | Not Specified | [2] |
| pKb | [³H]SR 141716A (Inverse Agonist) | 5.95 | Not Specified | [2] |
| Logα (Cooperativity Factor) | [³H]CP 55,940 (Agonist) | 1.14 ± 0.17 | Not Specified | [3] |
Table 2: Functional Activity of this compound in CB1 Receptor Assays
| Assay | Agonist | Parameter | Value | Species/System | Reference |
| Mouse Vas Deferens Contraction | WIN55212-2 | pEC₅₀ | 8.24 ± 0.12 | Mouse | [3] |
| Mouse Vas Deferens Contraction | WIN55212-2 | Eₘₐₓ | 45.4% | Mouse | [3] |
| ERK1/2 Phosphorylation | - | pEC₅₀ | 8.55 ± 0.99 | hCB₁R Cells | [4] |
| ERK1/2 Phosphorylation | - | Eₘₐₓ | 19% | hCB₁R Cells | [4] |
| Antagonism of CP55,940-induced ERK activation | CP55,940 | pIC₅₀ | 6.78 ± 0.273 | hCB₁ HEK293 cells | [5] |
| Antagonism of THC-induced ERK activation | THC | pIC₅₀ | 6.38 ± 0.394 | hCB₁ HEK293 cells | [5] |
| Reduction of basal ERK phosphorylation | - | pIC₅₀ | 6.86 ± 0.21 | hCB₁ HEK293 cells | [5] |
Signaling Pathways
This compound's modulation of the CB1 receptor leads to complex downstream signaling events. The canonical pathway involves G-protein coupling, while emerging evidence points towards G-protein-independent or "biased" signaling, particularly in the context of ERK1/2 activation.
G-Protein Dependent Signaling Pathway
The primary signaling mechanism of the CB1 receptor is through the inhibitory G-protein, Gαi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This compound acts as a negative allosteric modulator of this pathway, attenuating the inhibitory effect of agonists on cAMP production.
Biased Signaling and ERK1/2 Activation
Conflicting reports exist regarding the effect of this compound on the Extracellular Signal-regulated Kinase (ERK) pathway. While some studies demonstrate that this compound antagonizes agonist-induced ERK activation, others suggest it can induce ERK phosphorylation independently of G-protein coupling.[4][5] This suggests a "biased signaling" mechanism, potentially involving β-arrestin or other scaffolding proteins, where the allosteric modulator favors one signaling pathway over another.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CB1 receptor and its effect on the binding of other ligands.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the CB1 receptor. Homogenize in a suitable buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]CP 55,940 or [³H]SR 141716A), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled CB1 ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the inhibition constant (Ki) or the dissociation constant of the allosteric modulator (Kb) and the cooperativity factor (α).
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
Protocol:
-
Membrane Preparation: Prepare CB1 receptor-expressing membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membranes, varying concentrations of a CB1 agonist (e.g., CP 55,940), and a fixed concentration of this compound (or varying concentrations to determine its IC₅₀). Add GDP to the assay buffer.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding at each concentration of this compound. Plot the data to determine the effect of this compound on the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ).
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Protocol:
-
Cell Culture: Culture cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, treat the cells with varying concentrations of a CB1 agonist in the presence or absence of this compound. Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to generate dose-response curves. Determine the effect of this compound on the agonist's ability to inhibit forskolin-stimulated cAMP accumulation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of this compound on the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the CB1 receptor and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with this compound alone or in combination with a CB1 agonist for a specific time period (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Conclusion
This compound stands out as a critical tool for dissecting the complexities of CB1 receptor pharmacology. Its unique profile as a negative allosteric modulator with positive binding cooperativity for agonists highlights the potential for fine-tuning CB1 receptor signaling. The conflicting data on ERK1/2 activation underscores the importance of investigating biased signaling at the CB1 receptor. The detailed protocols provided in this guide are intended to facilitate further research into the nuanced mechanisms of this compound and other allosteric modulators, ultimately aiding in the development of novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CB1 Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Org 27569: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] Its unique pharmacological profile, characterized by an increase in agonist binding affinity coupled with a decrease in agonist efficacy for G-protein activation, has positioned it as a significant tool for studying cannabinoid receptor pharmacology.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding characteristics, impact on downstream signaling pathways, and a summary of its in vitro and in vivo effects. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction
The cannabinoid CB1 receptor, a Class A G-protein coupled receptor (GPCR), is a key therapeutic target for a multitude of physiological processes.[3] Allosteric modulation of the CB1 receptor offers a promising therapeutic strategy, potentially providing greater specificity and reduced side effects compared to orthosteric ligands.[2] this compound, one of the first identified allosteric modulators of the CB1 receptor, exhibits a complex mechanism of action that has been extensively studied to dissect the nuances of CB1 receptor signaling.[1][2] This document serves as a technical resource, consolidating the available pharmacological data on this compound.
Mechanism of Action
This compound binds to a topographically distinct site on the CB1 receptor from the orthosteric binding site.[2] This interaction induces a conformational change in the receptor that leads to a paradoxical effect: it enhances the binding affinity of CB1 agonists like CP 55,940, while simultaneously acting as an insurmountable antagonist of G-protein-mediated signaling.[1][4] This phenomenon is described as positive binding cooperativity and negative functional cooperativity.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological effects of this compound.
Table 1: Binding Affinity and Cooperativity
| Parameter | Ligand | Value | Receptor System | Reference |
| pKB | This compound | 5.67 ± 0.23 | Mouse vas deferens | [5] |
| Logα | This compound with WIN55212-2 | 1.14 ± 0.17 | Mouse vas deferens | [5] |
| Effect on [3H]CP 55,940 Binding | This compound | Increases affinity | HEK293 cells expressing hCB1 | [4][6] |
| Effect on [3H]SR141716A Binding | This compound | Decreases affinity | Not specified | [1] |
Table 2: In Vitro Functional Assays
| Assay | Agonist | Effect of this compound | Concentration | Cell Line | Reference |
| [35S]GTPγS Binding | CP 55,940 | Antagonism/Inverse Agonism | - | HEK293 cells expressing hCB1 | [6][7] |
| cAMP Production (Forskolin-stimulated) | CP 55,940 | Antagonism | - | Not specified | [7] |
| ERK1/2 Phosphorylation | - | Agonism (alone) | 10 µM | HEK293 cells expressing hCB1 | [7][8] |
| ERK1/2 Phosphorylation | CP 55,940, THC, 2-AG | Antagonism | 10 µM | HEK293 cells expressing hCB1 | [7] |
| Receptor Internalization | - | Induces internalization | 10 µM | HEK293 cells expressing rat CB1 | [7] |
| JNK Phosphorylation | CP 55,940 | Abrogated stimulation | - | HEK293 cells expressing CB1 | [6] |
Signaling Pathways
This compound exhibits "biased antagonism" or "ligand-biased signaling," differentially modulating distinct downstream pathways.[8][9] While it inhibits the canonical Gαi/o-protein-mediated signaling cascade, leading to a blockade of adenylyl cyclase inhibition and downstream effects, it has been shown to promote G-protein-independent signaling through the ERK/MAPK pathway.[6][7] This effect is suggested to be mediated, at least in part, by β-arrestin.[4]
Caption: Signaling pathways modulated by this compound at the CB1 receptor.
In Vivo Pharmacology
In vivo studies of this compound have yielded complex results that do not always directly translate from its in vitro profile.[4][10] While it reduces food intake, similar to the orthosteric antagonist rimonabant, this effect was found to be independent of the CB1 receptor.[4][11] Furthermore, this compound did not consistently alter the antinociceptive, cataleptic, or hypothermic effects of orthosteric agonists like anandamide, CP 55,940, and Δ⁹-tetrahydrocannabinol in mice.[4][10] These findings have raised questions about its utility as a "gold standard" CB1 allosteric modulator for in vivo applications.[4]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
Methodology:
-
Membrane preparations from HEK293 cells stably expressing the human CB1 receptor are used.
-
Membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor agonist (e.g., [3H]CP 55,940) or antagonist/inverse agonist (e.g., [3H]SR141716A).
-
Increasing concentrations of this compound are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled orthosteric ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the effect of this compound on the affinity (Kd) and maximum binding capacity (Bmax) of the radioligand.
Caption: Experimental workflow for radioligand binding assays.
[³⁵S]GTPγS Binding Assay
Objective: To measure the effect of this compound on G-protein activation by a CB1 receptor agonist.
Methodology:
-
Membranes from cells expressing the CB1 receptor are incubated in a buffer containing GDP.
-
The membranes are then exposed to a CB1 receptor agonist (e.g., CP 55,940) in the presence or absence of varying concentrations of this compound.
-
[³⁵S]GTPγS is added to the reaction mixture.
-
The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is initiated.
-
The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data are analyzed to determine the potency (EC50) and efficacy (Emax) of the agonist in the presence and absence of this compound.
ERK1/2 Phosphorylation Assay
Objective: To assess the impact of this compound on the MAPK/ERK signaling pathway.
Methodology:
-
HEK293 cells expressing the CB1 receptor are cultured to an appropriate confluency.
-
The cells are serum-starved to reduce basal ERK1/2 phosphorylation.
-
Cells are then treated with this compound alone or in combination with a CB1 receptor agonist for a specified time.
-
Following treatment, the cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK1/2 activation.
Caption: Experimental workflow for ERK1/2 phosphorylation assays.
Conclusion
This compound possesses a complex and intriguing pharmacological profile as a negative allosteric modulator of the CB1 receptor. Its ability to dissociate agonist binding from G-protein activation has made it an invaluable tool for probing the intricacies of CB1 receptor signaling and the concept of biased agonism. While its in vivo effects are not a direct reflection of its in vitro activity, the study of this compound continues to provide significant insights into the therapeutic potential of allosteric modulation of cannabinoid receptors. This guide provides a foundational resource for researchers aiming to utilize or further investigate this unique pharmacological agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Org 27569: A Technical Guide to a Prototypical CB1 Receptor Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, making it a pivotal tool in the study of the endocannabinoid system.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and complex mechanism of action of this compound. It includes a compilation of quantitative data from various in vitro studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows to support further research and drug development endeavors.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, is a well-characterized indole-2-carboxamide derivative.[1][3] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide | [1] |
| Molecular Formula | C24H28ClN3O | [2] |
| Molar Mass | 409.96 g·mol−1 | [2] |
| CAS Number | 868273-06-7 | [2] |
| PubChem CID | 44828492 | [2] |
Mechanism of Action: A Tale of Two Affinities
This compound exhibits a paradoxical mechanism of action. It binds to an allosteric site on the CB1 receptor, topographically distinct from the orthosteric site where endogenous cannabinoids and synthetic agonists bind.[3] This binding event induces a conformational change in the receptor with two key consequences:
-
Positive Binding Cooperativity with Agonists: this compound increases the binding affinity of CB1 receptor agonists, such as CP55,940.[1][4]
-
Negative Binding Cooperativity with Inverse Agonists: Conversely, it decreases the binding affinity of CB1 receptor inverse agonists like SR141716A.[1][4]
Despite enhancing agonist binding, this compound acts as a non-competitive antagonist, reducing the efficacy of agonists in stimulating downstream signaling pathways.[2] This functional antagonism is a hallmark of its activity as a negative allosteric modulator.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays.
Binding Affinity and Cooperativity
| Parameter | Orthosteric Ligand | Value | Receptor Type | Assay Type | Reference |
| pKb | [3H]CP55,940 | 5.67 | Wild-Type CB1 | Radioligand Binding | [5] |
| pKb | [3H]SR141716A | 5.95 | Wild-Type CB1 | Radioligand Binding | [5] |
| KB (nM) | [3H]CP55,940 | 217.3 | Wild-Type CB1 | Radioligand Binding | [1] |
| KB (nM) | [3H]CP55,940 | 644.2 | T210A Mutant CB1 | Radioligand Binding | [1] |
| Cooperativity Factor (α) | [3H]CP55,940 | > 1 | Wild-Type CB1 | Radioligand Binding | [1] |
Functional Antagonism and Inverse Agonism
| Parameter | Agonist | Value | Assay Type | Reference |
| pIC50 | CP55,940 | 6.78 ± 0.273 | ERK1/2 Phosphorylation | [4] |
| pIC50 | THC | 6.38 ± 0.394 | ERK1/2 Phosphorylation | [4] |
| pIC50 | 2-AG | 6.26 ± 0.238 | ERK1/2 Phosphorylation | [4] |
| pIC50 (alone) | - | 6.86 ± 0.21 | Basal ERK1/2 Phosphorylation | [4] |
Signaling Pathways
This compound modulates multiple downstream signaling pathways of the CB1 receptor, most notably the G-protein-dependent and -independent pathways leading to ERK1/2 activation and the inhibition of adenylyl cyclase.
G-protein Dependent Signaling
The CB1 receptor primarily couples to Gi/o proteins.[4] Agonist binding typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, and modulates ion channels. This compound acts as an inverse agonist in this pathway, increasing cAMP levels above basal in a pertussis toxin (PTX)-sensitive manner, indicating a Gi/o-dependent mechanism.[4]
ERK1/2 Signaling Pathway
The effect of this compound on the Extracellular signal-Regulated Kinase (ERK) pathway is complex, exhibiting both antagonistic and inverse agonistic properties. It antagonizes agonist-induced ERK1/2 phosphorylation and can also reduce basal ERK1/2 phosphorylation, an effect that is dependent on Gi/o proteins.[4][6] However, some studies have reported G-protein-independent ERK activation, suggesting a biased signaling mechanism.[1][7]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound and its effect on the binding of orthosteric ligands to the CB1 receptor.
1. Membrane Preparation:
-
HEK293 cells transiently or stably expressing the human CB1 receptor are cultured and harvested.
-
Cells are homogenized in a TME buffer (25 mM Tris-HCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4).[1]
-
The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.[1]
2. Binding Reaction:
-
Membranes (approximately 3-5 µg of protein) are incubated with a radiolabeled orthosteric ligand (e.g., [3H]CP55,940 or [3H]SR141716A) and varying concentrations of this compound.[1]
-
The incubation is carried out at 30 °C for 90 minutes in a total volume of 200-500 µl of TME buffer containing 0.1% fatty acid-free bovine serum albumin.[1]
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through Whatman GF/C filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.[1]
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Binding parameters (KB, α) are determined by non-linear regression analysis of the competition binding data.[1]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes from CB1-expressing cells are prepared.
2. Assay Reaction:
-
Membranes (15 µg) are incubated in a GTPγS binding buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl) with the agonist, varying concentrations of this compound, 10 µM GDP, and 0.1 nM [35S]GTPγS.[1]
-
The incubation is carried out for 60 minutes at 30 °C.[1]
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through Whatman GF/C filters.
-
The filters are washed, and the bound [35S]GTPγS is quantified by liquid scintillation counting.[1]
4. Data Analysis:
-
Basal binding is measured in the absence of any ligand, and non-specific binding is determined with excess unlabeled GTPγS.[1]
-
Data are expressed as a percentage of the maximal stimulation produced by the agonist alone.
ERK1/2 Phosphorylation Assay
This assay quantifies the effect of this compound on the activation of the ERK signaling pathway.
1. Cell Culture and Treatment:
-
HEK293 cells stably transfected with the hCB1 receptor are serum-starved overnight.[4]
-
Cells are then treated with an agonist (e.g., CP55,940) in the presence or absence of varying concentrations of this compound for a specified time (e.g., 5 or 20 minutes).[4]
-
For inverse agonism studies, cells are treated with this compound alone.[4]
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are lysed, and the protein concentration of the lysates is determined.
3. Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2.
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[8]
4. Data Analysis:
-
The intensity of the pERK bands is normalized to the intensity of the total ERK bands.
-
The results are expressed as a percentage of the basal or agonist-stimulated response.
Conclusion
This compound remains a cornerstone for understanding the allosteric modulation of the CB1 receptor. Its unique profile of enhancing agonist binding while functionally antagonizing receptor signaling highlights the complexity of GPCR pharmacology. The data and protocols presented in this guide offer a technical foundation for researchers to further explore the therapeutic potential of targeting the allosteric sites of the CB1 receptor. The provided visualizations aim to clarify the intricate signaling pathways and experimental procedures involved in the study of this fascinating compound.
References
- 1. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CB1 allosteric modulator Org27569 is an antagonist/inverse agonist of ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enigmatic Allosteric Modulator: A Technical Guide to Org 27569
An In-depth Review for Researchers and Drug Development Professionals
Abstract
Org 27569, a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, represents a significant tool in the study of the endocannabinoid system.[1] Discovered and initially characterized by Organon Research, this indole-2-carboxamide derivative exhibits a unique pharmacological profile.[2][3] While it enhances the binding of orthosteric CB1 agonists, it paradoxically acts as an insurmountable antagonist of G-protein-mediated signaling.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and detailed experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
This compound, with the IUPAC name 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, was first reported in the scientific literature in 2005 by Price et al.[2] It was identified as part of a research program at Organon aimed at developing allosteric modulators of the CB1 receptor.[2] The discovery of this compound and its congeners, Org 27759 and Org 29647, marked a pivotal moment in cannabinoid pharmacology, providing the first clear evidence of a druggable allosteric site on the CB1 receptor.[2]
Physicochemical Properties
| Property | Value |
| IUPAC Name | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide |
| Molecular Formula | C24H28ClN3O |
| Molar Mass | 409.96 g·mol−1 |
| CAS Number | 868273-06-7 |
Mechanism of Action: A Paradoxical Profile
This compound binds to an allosteric site on the CB1 receptor, topographically distinct from the orthosteric binding site for endogenous cannabinoids and synthetic agonists.[1] This interaction induces a conformational change in the receptor with two key paradoxical effects:
-
Positive Binding Cooperativity with Agonists: this compound increases the binding affinity of CB1 receptor agonists, such as CP55,940.[1][4]
-
Negative Functional Cooperativity (Antagonism): Despite enhancing agonist binding, this compound acts as an insurmountable antagonist of CB1 receptor-mediated G-protein signaling.[1][2] It inhibits agonist-stimulated [35S]GTPγS binding and the inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels typically induced by CB1 agonists.[4]
Furthermore, studies have shown that this compound can act as an inverse agonist, reducing the basal activity of the CB1 receptor in the absence of an agonist.[4]
Signaling Pathways
The modulatory effects of this compound extend to downstream signaling cascades, most notably the Extracellular signal-Regulated Kinase (ERK) pathway. While it antagonizes agonist-induced G-protein signaling, some studies report that this compound alone can induce ERK1/2 phosphorylation in a G-protein-independent manner.[5] However, other studies have demonstrated that this compound antagonizes ERK activation induced by various cannabinoid agonists.[4] This suggests a complex, potentially biased signaling profile for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: Radioligand Binding Parameters
| Radioligand | Effect of this compound | Cooperativity Factor (α) | Reference |
| [3H]CP55,940 (Agonist) | Increases binding | > 1 | [2] |
| [3H]SR141716A (Inverse Agonist) | Decreases binding | < 1 | [2] |
Table 2: Functional Antagonism in [35S]GTPγS Binding Assay
| Agonist | Effect of this compound | Nature of Antagonism | Reference |
| CP55,940 | Reduces Emax | Insurmountable | [2][4] |
Table 3: Effect on cAMP Accumulation
| Condition | Effect of this compound | Mechanism | Reference |
| Agonist-induced inhibition of forskolin-stimulated cAMP | Antagonizes inhibition | Negative Allosteric Modulation | [4] |
| Basal cAMP levels | Increases cAMP (in some systems) | Inverse Agonism | [4] |
Table 4: Modulation of ERK1/2 Phosphorylation
| Condition | Effect of this compound | Reference |
| Basal ERK1/2 phosphorylation | Can induce phosphorylation (G-protein independent) | [5] |
| Agonist-induced ERK1/2 phosphorylation | Antagonizes activation | [4] |
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize this compound.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human CB1 receptor are commonly used.[6][7][8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7] For stable cell lines, a selection antibiotic (e.g., G418) is included.[6]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6][7]
-
Transfection (for transient expression): The calcium phosphate precipitation method or lipid-based transfection reagents (e.g., Lipofectamine) can be used to transfect HEK293 cells with a plasmid encoding the human CB1 receptor.[5][6][7]
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the CB1 receptor.
-
Membrane Preparation: CB1-expressing HEK293 cells are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.[9]
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are pre-incubated with GDP (e.g., 30 µM) in the assay buffer.
-
The test compounds (CB1 agonist with or without this compound) are added.
-
The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.05 nM).
-
The mixture is incubated at 30°C for 60-90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.[9][10]
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following CB1 receptor activation.
-
Principle: CB1 is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin.
-
Procedure:
-
CB1-expressing HEK293 cells are seeded in a multi-well plate.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are treated with the test compounds (CB1 agonist with or without this compound).
-
Adenylyl cyclase is stimulated with forskolin.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme Immunoassay (EIA).[11][12]
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the ERK signaling pathway.
-
Cell Treatment: CB1-expressing HEK293 cells are serum-starved overnight to reduce basal ERK phosphorylation. Cells are then treated with the test compounds for a specified time (e.g., 5-30 minutes).[13]
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.[14]
-
Western Blotting:
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.[13][14][15]
-
In Vivo Pharmacology
While this compound exhibits a clear and potent profile in vitro, its in vivo effects have been less straightforward. Some studies have reported that this compound reduces food intake in mice, an effect that would be expected from a CB1 receptor antagonist.[16] However, this effect was observed in both wild-type and CB1 knockout mice, suggesting a CB1-independent mechanism for its anorectic effects.[16] Other studies have shown that this compound has limited efficacy in altering the classic in vivo effects of orthosteric CB1 agonists (e.g., antinociception, catalepsy, hypothermia).[16]
Conclusion and Future Directions
This compound remains a cornerstone tool for probing the allosteric modulation of the CB1 receptor. Its paradoxical ability to enhance agonist binding while antagonizing G-protein signaling has provided invaluable insights into the complexities of CB1 receptor pharmacology and the potential for biased signaling. While its in vivo profile has presented challenges for direct therapeutic development, the discovery of this compound has paved the way for the rational design of new generations of CB1 allosteric modulators with potentially more favorable therapeutic properties. Future research will likely focus on elucidating the precise structural basis for its allosteric effects and on developing modulators with tailored signaling profiles to achieve desired therapeutic outcomes while minimizing side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Allosteric modulation of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parameterization of Org27569: An Allosteric Modulator of the Cannabinoid CB1 G-Protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Cannabinoid Type 1 (CB1) Receptors Are Activated by Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Cannabinoid Receptor 1 Stably Expressing HEK293 Cell Line (hCB1) | Applied Biological Materials Inc. [abmgood.com]
- 9. benchchem.com [benchchem.com]
- 10. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. marshall.edu [marshall.edu]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In vitro characterization of Org 27569
An In-Depth Technical Guide to the In Vitro Characterization of Org 27569
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically identified as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] Its in vitro profile is complex, exhibiting properties of a NAM, an inverse agonist, and a biased agonist, depending on the signaling pathway being investigated. This document provides a comprehensive technical overview of its in vitro characterization, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.
Pharmacological Profile
This compound binds to an allosteric site on the CB1 receptor, a location topographically distinct from the orthosteric binding site for endogenous and exogenous cannabinoids.[2] This interaction does not compete with orthosteric ligands but rather modifies their binding and functional properties.
Allosteric Effects on Ligand Binding
A defining feature of this compound is its differential effect on the binding of CB1 agonists and inverse agonists, a property known as cooperativity.
-
Positive Cooperativity with Agonists: In vitro studies consistently show that this compound enhances the binding affinity of CB1 receptor agonists, such as CP55,940.[1][3][4] This means that in the presence of this compound, a lower concentration of agonist is required to occupy the same number of receptors.
-
Negative Cooperativity with Antagonists/Inverse Agonists: Conversely, this compound decreases the binding affinity of CB1 antagonists or inverse agonists, such as rimonabant (SR141716A).[1][3]
-
Probe Dependence: The modulatory effect of this compound can vary depending on the specific orthosteric ligand. For instance, while it shows strong positive cooperativity with CP55,940, it has been reported to have a neutral effect on the binding of another agonist, WIN55,212-2.[5][6]
Functional Antagonism and Inverse Agonism (G-Protein-Mediated Pathways)
Despite increasing agonist binding, this compound paradoxically behaves as a potent, insurmountable antagonist of CB1 receptor function in G-protein-dependent signaling pathways.[1][7]
-
[³⁵S]GTPγS Binding: It antagonizes agonist-stimulated [³⁵S]GTPγS binding, which is a direct measure of G-protein activation.[3][4]
-
cAMP Production: The CB1 receptor primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase and thus decrease cyclic AMP (cAMP) levels. This compound antagonizes the ability of CB1 agonists to inhibit forskolin-stimulated cAMP production.[3]
-
Inverse Agonism: In some assay systems, this compound not only blocks agonist effects but also reduces the basal, constitutive activity of the CB1 receptor. This has been observed in both [³⁵S]GTPγS and cAMP assays, classifying it as an inverse agonist in these pathways.[3] These effects are sensitive to pertussis toxin (PTX), confirming their dependence on Gαi/o protein signaling.[3]
Biased Signaling and G-Protein-Independent Pathways
The most complex aspect of this compound's pharmacology is its ability to exhibit "functional selectivity" or "biased signaling." It can antagonize G-protein-mediated pathways while simultaneously acting as an agonist in G-protein-independent pathways.
-
ERK1/2 Phosphorylation: The effect on the Extracellular signal-Regulated Kinase (ERK) pathway is multifaceted. Some studies report that this compound acts as an antagonist, inhibiting agonist-induced ERK activation and displaying inverse agonism by reducing basal ERK phosphorylation in a Gαi/o-dependent manner.[3] In contrast, other key findings demonstrate that this compound can induce ERK1/2 phosphorylation on its own, and this activation is insensitive to pertussis toxin, indicating a G-protein-independent mechanism, potentially involving β-arrestin.[8][9] This suggests this compound stabilizes a receptor conformation that precludes G-protein coupling but favors coupling to alternative signaling proteins.[8]
-
JNK Phosphorylation: this compound has been shown to abrogate the phosphorylation of JNK (c-Jun N-terminal kinase) induced by the agonist CP55940.[8]
-
Receptor Internalization: Reports on receptor internalization are conflicting. One study found that this compound alone can induce CB1 receptor internalization, a process often associated with receptor activation.[8] Another study reported that it prevents internalization induced by the agonist CP55,940.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound derived from various in vitro assays.
Table 1: Allosteric Modulation of Radioligand Binding to Wild-Type CB1 Receptors
| Radioligand | This compound Conc. | K_d (nM) | Fold Shift | Cooperativity Type | Reference |
|---|---|---|---|---|---|
| [³H]CP55,940 (Agonist) | 0 µM | 2.15 ± 0.48 | - | - | [8] |
| 10 µM | 0.43 ± 0.11 | ~5.0 | Positive | [8] | |
| [³H]SR141716A (Inverse Agonist) | 0 µM | 1.35 ± 0.21 | - | - | [8] |
| | 10 µM | 3.65 ± 0.87 | ~2.7 | Negative |[8] |
Table 2: Functional Antagonism of Agonist-Induced ERK1/2 Activation
| Agonist (at EC₈₀) | This compound pIC₅₀ | Efficacy of Antagonism | Reference |
|---|---|---|---|
| CP55,940 | 6.78 ± 0.273 | Full Antagonism | [3] |
| Δ⁹-THC | 6.38 ± 0.394 | Incomplete Antagonism | [3] |
| 2-AG | - | Incomplete Antagonism |[3] |
Signaling Pathways & Visualizations
The dual actions of this compound can be visualized through its differential impact on distinct CB1 receptor signaling cascades.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of Org 27569: A Technical Guide to its Allosteric Modulation of Cannabinoid Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, exhibiting a paradoxical pharmacological profile that has garnered significant interest in the field of cannabinoid research. This technical guide provides an in-depth analysis of this compound's effects on cannabinoid receptor signaling. It consolidates quantitative data from various key experiments into structured tables for comparative analysis and presents detailed experimental protocols for replicating these seminal studies. Furthermore, this guide utilizes visualizations to illustrate the complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers investigating the nuanced mechanisms of allosteric modulation at the CB1 receptor.
Introduction
The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target for a multitude of physiological and pathological conditions. Orthosteric ligands, which bind to the same site as the endogenous cannabinoids, have been fraught with dose-limiting side effects. Allosteric modulators, binding to a topographically distinct site, offer a more nuanced approach to receptor modulation, with the potential for greater therapeutic windows. This compound stands out as a prototypical CB1 NAM. It uniquely enhances the binding affinity of CB1 agonists while simultaneously acting as an insurmountable antagonist or inverse agonist at G protein-mediated signaling pathways.[1][2] This complex behavior, including probe-dependence and biased signaling, makes this compound a critical tool for dissecting the intricacies of CB1 receptor function and for the development of novel therapeutics.
Quantitative Data on this compound's Interaction with the CB1 Receptor
The following tables summarize the key quantitative parameters defining the interaction of this compound with the CB1 receptor, its impact on orthosteric ligand binding, and its functional effects on downstream signaling pathways.
Table 1: Binding Affinity and Cooperativity of this compound at the CB1 Receptor
| Parameter | Radioligand | Value | Cell/Tissue Type | Reference |
| pKb | [3H]CP 55,940 | 5.67 | Recombinant | [3] |
| pKb | [3H]SR 141716A | 5.95 | Recombinant | [3] |
| Logα | [3H]CP 55,940 | 1.14 ± 0.17 | Purified bimane-labeled CB1 | [4] |
| Kd | Not Applicable | Not Reported | Not Applicable | |
| Ki | Not Applicable | Not Reported | Not Applicable |
Table 2: Functional Effects of this compound on G Protein-Mediated Signaling
| Assay | Agonist | This compound Concentration | Effect | Quantitative Value | Cell/Tissue Type | Reference |
| [35S]GTPγS Binding | CP 55,940 | 100 nM | Attenuation of Emax | Emax reduced to 18% | Recombinant | |
| [35S]GTPγS Binding | CP 55,940 | 10 µM | Antagonism | Not Specified | HEK293-hCB1 | [5] |
| cAMP Accumulation | CP 55,940 | 100 nM | Complete Abolition | Not Applicable | Recombinant | |
| cAMP Accumulation | WIN55212-2 | Not Specified | Less effective inhibition | Not Specified | hCB1R cells | [6] |
| Mouse Vas Deferens Contraction | WIN55212-2 | Not Specified | Potent Inhibition | pEC50 = 8.24 ± 0.12, Emax = 45.4% | Mouse Vas Deferens | [4] |
Table 3: Modulation of ERK1/2 Phosphorylation by this compound
| Condition | Agonist | This compound Concentration | Effect | Quantitative Value | Cell/Tissue Type | Reference |
| Antagonism | CP 55,940 | Not Specified | Full Blockade | IC50 Not Reported | HEK293-hCB1 | [5] |
| Antagonism | THC | Not Specified | Incomplete Inhibition | IC50 Not Reported | HEK293-hCB1 | [5] |
| Antagonism | 2-AG | Not Specified | Incomplete Inhibition | IC50 Not Reported | HEK293-hCB1 | [5] |
| Inverse Agonism | Basal | 10 µM | Reduction in pERK | Not Specified | HEK293-hCB1 | [5] |
| Agonism (G protein-independent) | None | 10 µM | Increased pERK | Emax = 19%, pEC50 = 8.55 ± 0.99 | hCB1R cells | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate study replication and further investigation.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of this compound and its effect on the binding of orthosteric ligands.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are harvested and homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in TME buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.
-
-
Saturation Binding Assay:
-
Incubate 10-20 µg of cell membranes with increasing concentrations of [3H]CP 55,940 (agonist) or [3H]SR 141716A (inverse agonist) in binding buffer (TME with 5% BSA) for 90 minutes at 30°C.
-
To determine the effect of this compound, a fixed concentration of this compound is included in the incubation.
-
Nonspecific binding is determined in the presence of a high concentration (e.g., 1 µM) of the corresponding unlabeled ligand.
-
The reaction is terminated by rapid filtration through GF/B glass fiber filters, followed by washing with ice-cold wash buffer.
-
Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data are analyzed using nonlinear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
-
Competition Binding Assay:
-
Incubate a fixed concentration of radioligand (e.g., Kd value) with cell membranes and increasing concentrations of unlabeled this compound.
-
Follow the incubation, filtration, and counting steps as described for the saturation binding assay.
-
Data are analyzed to determine the inhibitory constant (Ki) of this compound.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor.
-
Incubate 5-10 µg of cell membranes in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) containing GDP (10 µM) for 15 minutes at 30°C.
-
Add [35S]GTPγS (0.1 nM), varying concentrations of the CB1 agonist (e.g., CP 55,940), and the desired concentration of this compound.
-
Incubate for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through GF/C filters.
-
The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data are analyzed to determine the EC50 and Emax values for the agonist in the absence and presence of this compound.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase, a downstream effector of Gi/o-coupled CB1 receptors.
-
Seed HEK293-hCB1 cells in a 96-well plate and grow to confluence.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes.
-
Add varying concentrations of the CB1 agonist and the desired concentration of this compound.
-
Stimulate adenylyl cyclase with forskolin (e.g., 5 µM) for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data are analyzed to determine the ability of this compound to modulate the agonist-induced inhibition of forskolin-stimulated cAMP production.
ERK1/2 Phosphorylation Assay (Western Blotting)
This assay assesses the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.
-
Seed HEK293-hCB1 cells in 6-well plates.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat cells with the CB1 agonist and/or this compound for the desired time (e.g., 5-10 minutes).
-
To study G protein dependency, pre-incubate cells with pertussis toxin (PTX, 100 ng/mL) for 16-18 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify band intensities using densitometry software.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Signaling pathways of the CB1 receptor modulated by this compound.
Caption: Experimental workflow for characterizing this compound's effects.
Discussion and Future Directions
The intricate pharmacological profile of this compound underscores the complexity of allosteric modulation at the CB1 receptor. Its ability to bias signaling towards G protein-independent pathways, such as β-arrestin-mediated ERK activation, while antagonizing canonical G protein-dependent pathways, presents both a challenge and an opportunity for drug discovery.[7] The probe-dependent nature of its effects, where the functional outcome varies with the orthosteric ligand, further highlights the need for comprehensive characterization of any new allosteric modulator in the presence of a panel of relevant orthosteric ligands.
Future research should focus on elucidating the precise structural basis for this compound's allosteric effects through high-resolution crystal structures of the CB1 receptor in complex with this compound and various orthosteric ligands. Moreover, exploring the in vivo consequences of its biased signaling profile is crucial for understanding its therapeutic potential and potential liabilities. The methodologies and data presented in this guide provide a solid foundation for researchers to continue unraveling the enigmatic nature of this compound and to leverage this knowledge in the design of next-generation CB1 receptor-targeted therapies.
References
- 1. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Org 27569: A Technical Guide for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] It exhibits a complex pharmacological profile, uniquely enhancing the binding affinity of CB1 agonists while simultaneously decreasing their efficacy in stimulating downstream signaling pathways.[1] This paradoxical action has made this compound a critical tool for dissecting the intricacies of CB1 receptor function and signaling. This document provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams.
Core Mechanism of Action
This compound binds to a topographically distinct allosteric site on the CB1 receptor, inducing a conformational change that modulates the binding and signaling of orthosteric ligands (agonists and inverse agonists).[1][2] While it demonstrates positive binding cooperativity with agonists like CP55,940, it displays negative functional cooperativity, acting as an insurmountable antagonist or inverse agonist in several functional assays.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Binding Affinity and Cooperativity
| Radioligand | Assay Type | Parameter | Value | Cell/Tissue Type | Reference |
| [3H]CP55,940 | Saturation Binding | Kd | 2.15 ± 0.48 nM (in absence of this compound) | HEK293 cells expressing hCB1 | [4] |
| [3H]CP55,940 | Saturation Binding | Kd | Progressively decreased with increasing this compound concentration | HEK293 cells expressing hCB1 | [4] |
| [3H]SR141716A | Competition Binding | Kd | Determined from homologous competition | HEK293 cells expressing hCB1 | [4] |
| [3H]CP55,940 | Equilibrium Binding | Effect | Saturable increase in specific binding | Mouse brain membranes | [5] |
| [3H]SR141716A | Equilibrium Binding | Effect | Incomplete saturable reduction in specific binding | Mouse brain membranes | [5] |
Table 2: Functional Activity
| Assay | Agonist | Parameter | Value | Cell/Tissue Type | Reference |
| [35S]GTPγS Binding | CP55,940 | Antagonism | Insurmountable | HEK293 cells expressing hCB1 | [3][4] |
| [35S]GTPγS Binding | Basal | Inverse Agonism | Decrease in basal binding | hCB1-transfected HEK293 cells | [3][5] |
| cAMP Production | Forskolin-stimulated | Inverse Agonism | Increase in cAMP levels | Not specified | [3] |
| cAMP Production | Agonist-inhibited | Antagonism | Attenuates agonist-induced inhibition | Not specified | [3] |
| ERK1/2 Phosphorylation | Basal | Inverse Agonism | Reduction in basal phosphorylation | hCB1-transfected HEK293 cells | [3] |
| ERK1/2 Phosphorylation | CP55,940, THC, 2-AG | Antagonism | Blocks or inhibits agonist-induced phosphorylation | hCB1-transfected HEK293 cells | [3] |
Signaling Pathways and Mechanisms
This compound's modulation of the CB1 receptor impacts multiple downstream signaling cascades.
G-Protein Signaling
This compound acts as an antagonist and inverse agonist of Gi/o protein-mediated signaling. It inhibits agonist-stimulated [35S]GTPγS binding and attenuates the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels.[3] Furthermore, it can decrease basal G-protein activity, demonstrating inverse agonism.[3] This activity is sensitive to pertussis toxin (PTX), confirming its dependence on Gi/o proteins.[3]
ERK1/2 Signaling
The effect of this compound on the Extracellular signal-regulated kinase (ERK) pathway is multifaceted. It has been shown to reduce basal ERK1/2 phosphorylation in a Gi/o-dependent manner, consistent with inverse agonism.[3] It also antagonizes ERK activation induced by various cannabinoid agonists.[3] However, some studies have reported that this compound can induce ERK phosphorylation independently of Gi/o proteins, suggesting biased signaling.[4]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize this compound.
Radioligand Binding Assays
-
Objective: To determine the effect of this compound on the binding of orthosteric ligands to the CB1 receptor.
-
Materials:
-
Membranes from HEK293 cells stably expressing human CB1 receptors or mouse brain tissue.
-
Radioligands: [3H]CP55,940 (agonist) and [3H]SR141716A (inverse agonist).
-
This compound and unlabeled orthosteric ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand in the presence of varying concentrations of this compound or unlabeled competitor ligand.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd (dissociation constant) and Bmax (maximum number of binding sites) values.
-
[35S]GTPγS Functional Assay
-
Objective: To measure the effect of this compound on G-protein activation by the CB1 receptor.
-
Materials:
-
Membranes from cells expressing CB1 receptors.
-
[35S]GTPγS.
-
GDP, GTPγS.
-
This compound and CB1 agonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate membranes with this compound and/or a CB1 agonist in the assay buffer containing GDP.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction by filtration and wash as described for the binding assay.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Analyze dose-response curves to determine Emax (maximum effect) and EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values.
-
ERK1/2 Phosphorylation Assay (Western Blot)
-
Objective: To assess the impact of this compound on the phosphorylation of ERK1/2.
-
Materials:
-
Whole-cell lysates from hCB1-transfected HEK293 cells.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture hCB1-transfected HEK293 cells and serum-starve overnight.
-
Treat cells with this compound, a CB1 agonist, or vehicle for a specified time (e.g., 5-20 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
-
In Vivo Studies and Clinical Relevance
Despite its well-characterized in vitro profile, the in vivo effects of this compound have been less pronounced. Studies in rodent models have shown that this compound does not consistently produce typical CB1-mediated behavioral effects, nor does it reliably alter the effects of orthosteric agonists.[6][7][8] For instance, it failed to alter the antinociceptive, cataleptic, or hypothermic actions of agonists like anandamide, CP55,940, and THC.[6][7] While this compound was found to reduce food intake, this effect appeared to be independent of the CB1 receptor.[6][7][8] These findings have led to questions regarding its utility as a "gold standard" for in vivo studies of CB1 allosteric modulation and highlight the challenge of translating in vitro findings to whole-animal models.[6][7] However, some studies have shown that this compound can attenuate the reinstatement of cocaine- and methamphetamine-seeking behavior in rats, suggesting potential therapeutic applications in substance use disorders.[9]
Conclusion
This compound remains a pivotal pharmacological tool for investigating the allosteric modulation of the CB1 receptor. Its unique ability to dissociate agonist binding from functional efficacy provides a powerful means to study receptor conformation, biased signaling, and the downstream consequences of nuanced receptor modulation. While its in vivo translation has proven complex, the insights gained from this compound continue to inform the development of novel allosteric modulators with potentially improved therapeutic profiles for a range of neurological and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the cannabinoid CB1 receptor allosteric modulator this compound on reinstatement of cocaine- and methamphetamine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Org 27569 and the Cannabinoid CB1 Receptor: A Technical Guide
Abstract: The cannabinoid receptor 1 (CB1), a G protein-coupled receptor integral to numerous physiological processes, presents a significant target for therapeutic development. While orthosteric ligands have seen extensive study, allosteric modulators offer a novel mechanism for refining receptor function. This technical guide provides an in-depth review of the foundational research on Org 27569, a prototypical negative allosteric modulator (NAM) of the CB1 receptor. We consolidate quantitative data on its binding and functional characteristics, detail key experimental protocols for its study, and visualize its complex signaling interactions. This compound is characterized by a paradoxical pharmacological profile: it enhances the binding of orthosteric agonists while simultaneously acting as an insurmountable antagonist of G protein-dependent signaling.[1][2] Furthermore, it exhibits biased agonism by activating G protein-independent pathways, such as ERK1/2 phosphorylation.[3][4][5] This document serves as a comprehensive resource for researchers and drug development professionals exploring the nuanced pharmacology of CB1 receptor allosteric modulation.
Molecular Profile and Binding Characteristics of this compound
This compound (IUPAC name: 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide) is a potent and selective negative allosteric modulator of the CB1 receptor.[1] Its primary mechanism involves binding to a topographically distinct site from the orthosteric pocket, inducing a conformational change in the receptor.[1] This change results in a complex interaction profile characterized by positive binding cooperativity with agonists and negative binding cooperativity with inverse agonists.[1][3] Specifically, this compound increases the binding affinity of agonists like CP55,940, while decreasing the affinity of inverse agonists such as rimonabant (SR141716A).[1][3][4]
Data Presentation: Binding and Functional Activity
The following tables summarize the quantitative data from foundational studies on this compound.
Table 1: Quantitative Binding Characteristics of this compound at the CB1 Receptor
| Radioligand | Receptor Type | This compound Concentration | Effect on Radioligand Binding | Kd (nM) of Radioligand | Reference |
|---|---|---|---|---|---|
| [³H]CP55,940 | Wild-Type (WT) | - | Baseline | 2.15 ± 0.48 | [4] |
| [³H]CP55,940 | Inactive Mutant (T210A) | - | Baseline | 7.82 ± 1.30 | [4] |
| [³H]CP55,940 | Active Mutant (T210I) | - | Baseline | 0.31 ± 0.12 | [4] |
| [³H]CP55,940 | Wild-Type (WT) | 10 µM | Positive Cooperativity (Increased Affinity) | 0.43 ± 0.11 | [4] |
| [³H]CP55,940 | Inactive Mutant (T210A) | 10 µM | Positive Cooperativity (Increased Affinity) | 0.35 ± 0.08 | [4] |
| [³H]CP55,940 | Active Mutant (T210I) | 10 µM | Positive Cooperativity (Increased Affinity) | 0.11 ± 0.04 | [4] |
| [³H]SR141716A | Wild-Type (WT) | 10 µM | Negative Cooperativity (Decreased Affinity) | 3.24 ± 0.54 (from 0.81 ± 0.11) |[4] |
Table 2: Functional Modulation of CB1 Signaling by this compound
| Signaling Pathway | Assay Type | Agonist Context | Effect of this compound | Reference |
|---|---|---|---|---|
| Gi/o Protein Activation | [³⁵S]GTPγS Binding | With CP55,940 | Insurmountable Antagonist / Inverse Agonist | [3] |
| Adenylyl Cyclase | cAMP Production | With Forskolin + CP55,940 | Antagonist (Attenuates cAMP inhibition) | [3] |
| Adenylyl Cyclase | cAMP Production | With Forskolin (Basal) | Inverse Agonist (Increases cAMP levels) | [3] |
| MAPK/ERK | ERK1/2 Phosphorylation | Basal (No Agonist) | Inverse Agonist (Reduces basal phosphorylation) | [3] |
| MAPK/ERK | ERK1/2 Phosphorylation | With CP55,940 | Antagonist | [3] |
| MAPK/ERK | ERK1/2 Phosphorylation | Basal (No Agonist) | Gi-independent Agonist (Induces phosphorylation) | [4] |
| Receptor Trafficking | Receptor Internalization | Basal (No Agonist) | Agonist (Induces internalization) | [3][4] |
| β-Arrestin Recruitment | β-Arrestin Assay | With CP55,940 | Antagonist |[2] |
Table 3: In Vivo Pharmacokinetic Data for this compound in Mice
| Dose and Route | Time Post-Administration | Tissue | Concentration | Reference |
|---|---|---|---|---|
| 30 mg/kg (i.p.) | 1 hour | Brain | 4.09 ± 0.39 µg/mg | [2] |
| 30 mg/kg (i.p.) | 1 hour | Blood | 3.71 ± 1.77 µg/mL | [2] |
| 100 µg (i.c.v.) | 0.75 hours | Brain | 13.4 ± 2.5 µg/mg | [2] |
| 100 µg (i.c.v.) | 1.75 hours | Brain | 10.56 ± 1.8 µg/mg |[2] |
Foundational Signaling Pathways and Modulation
The interaction of this compound with the CB1 receptor is a classic example of biased signaling. It differentially modulates distinct downstream pathways, acting as an antagonist for canonical G protein-coupled pathways while simultaneously behaving as an agonist for G protein-independent pathways.
2.1. Antagonism of Gi/o-Dependent Signaling
The CB1 receptor primarily couples to inhibitory G proteins (Gi/o).[4][6] Agonist binding typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[4] this compound acts as an insurmountable antagonist and an inverse agonist in this pathway.[1][3] It not only blocks the effects of agonists like CP55,940 but also reduces the basal, constitutive activity of the receptor, leading to an increase in cAMP levels above baseline.[3] This effect is sensitive to pertussis toxin (PTX), confirming its dependence on Gi/o protein signaling.[3]
2.2. Agonism of Gi/o-Independent (Biased) Signaling
Paradoxically, this compound has been shown to act as an agonist for signaling pathways that are independent of Gi/o protein coupling.[4] Studies have demonstrated that this compound can induce CB1 receptor internalization and stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] These effects are insensitive to pertussis toxin, indicating they are not mediated through the canonical Gi/o pathway.[6] This profile suggests that this compound stabilizes a receptor conformation that, while unable to engage G proteins, can recruit other signaling partners, such as β-arrestin, to initiate downstream effects.[2][5] This is the first reported case of allosteric ligand-biased signaling at the CB1 receptor.[4][6]
Detailed Experimental Protocols
The characterization of this compound relies on a suite of specific in vitro assays. Below are detailed methodologies for key experiments cited in foundational studies.
3.1. Radioligand Competition Binding Assay
-
Objective: To determine the effect of this compound on the binding affinity of an orthosteric radioligand (e.g., agonist [³H]CP55,940 or inverse agonist [³H]SR141716A).
-
Principle: A fixed concentration of a high-affinity radioligand is incubated with CB1 receptor-expressing membranes in the presence of varying concentrations of the unlabeled competitor (this compound). The ability of this compound to displace or enhance radioligand binding reveals its binding characteristics and cooperativity.
-
Materials:
-
CB1 receptor source: Homogenized brain tissue or membranes from HEK293 or CHO cells expressing the CB1 receptor.[7]
-
Radioligand: [³H]CP55,940 or [³H]SR141716A.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% to 0.5% Bovine Serum Albumin (BSA), pH 7.4.[8]
-
Wash Buffer: Ice-cold Binding Buffer without BSA.
-
Unlabeled Ligand for Non-Specific Binding (NSB): High concentration (e.g., 10 µM) of unlabeled CP55,940 or SR141716A.[7]
-
Glass fiber filters (e.g., GF/B) and a cell harvester/filtration manifold.[7]
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and determine protein concentration (e.g., via Bradford assay).[7]
-
Assay Setup: In a 96-well plate, combine binding buffer, a fixed concentration of radioligand (typically near its Kd value), and varying concentrations of this compound.[7]
-
Controls: Prepare "Total Binding" wells (no competitor) and "Non-Specific Binding" wells (with a saturating concentration of unlabeled orthosteric ligand).[7]
-
Reaction Initiation: Add the membrane suspension (typically 5-20 µg of protein per well) to each well to start the reaction.[7]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[7]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7][8]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding CPM - NSB CPM). Plot the specific binding against the log concentration of this compound. Analyze the resulting curve to determine IC₅₀/EC₅₀ values and cooperativity factors.
-
3.2. [³⁵S]GTPγS Functional Assay
-
Objective: To measure the effect of this compound on G protein activation by the CB1 receptor.
-
Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to activated G proteins. The amount of incorporated radioactivity is a direct measure of G protein activation.
-
Materials:
-
CB1 receptor-expressing membranes.
-
Assay Buffer: 50 mM Tris-HCl, 3-5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Guanosine Diphosphate (GDP): To ensure a basal state before agonist stimulation.
-
[³⁵S]GTPγS radiolabel.
-
Agonist (e.g., CP55,940) and test compound (this compound).
-
-
Procedure:
-
Pre-incubate membranes with GDP (typically 10-30 µM) on ice to load the G proteins.
-
In a 96-well plate, add assay buffer, membranes, the agonist, and varying concentrations of this compound. Incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters, similar to the binding assay.
-
Wash filters with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.
-
Analyze the data by plotting [³⁵S]GTPγS binding against the concentration of this compound to determine its effect (antagonism, inverse agonism) on G protein activation.
-
3.3. ERK1/2 Phosphorylation Assay (Western Blot)
-
Objective: To determine if this compound modulates the MAPK/ERK signaling cascade downstream of the CB1 receptor.
-
Principle: Activation of the ERK pathway results in the phosphorylation of ERK1/2. Western blotting using antibodies specific to the phosphorylated form of ERK (p-ERK) and total ERK allows for the quantification of this activation.
-
Materials:
-
Whole cells expressing CB1 receptors (e.g., HEK293, CHO).[3]
-
Serum-free media for cell starvation.
-
Test compounds (agonist, this compound).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE equipment and reagents.
-
Primary antibodies: Rabbit anti-p-ERK1/2 and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (e.g., ECL).
-
-
Procedure:
-
Culture cells to ~80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK activation.[3]
-
Treat cells with vehicle, agonist, and/or this compound for a specified time (peak ERK activation is often around 5-20 minutes).[3]
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for total-ERK to use as a loading control.
-
Quantify band densities and express ERK activation as the ratio of p-ERK to total-ERK.
-
Summary of In Vivo Studies
While in vitro studies reveal a clear, albeit complex, mechanism of action for this compound, its in vivo pharmacological profile is less straightforward.[2] Studies in mouse models have shown that this compound lacks efficacy in altering the classic cannabimimetic effects (antinociception, catalepsy, hypothermia) of orthosteric agonists like CP55,940 and Δ⁹-THC.[2][9] Furthermore, while this compound reduces food intake, this anorectic effect was found to be independent of the CB1 receptor, as it occurred in both wild-type and CB1 knockout mice.[2][10] These findings highlight a significant disconnect between the in vitro actions of this compound and its effects in whole-animal models, questioning its utility as a simple antagonist in a physiological context and underscoring the complexity of translating allosteric modulation from the molecular level to systemic effects.[2][11]
Conclusion
This compound is a seminal compound in the study of CB1 receptor pharmacology. Its foundational characterization has been instrumental in establishing the concepts of allosteric modulation and biased signaling at this receptor. The paradoxical findings—enhancing agonist binding while antagonizing G-protein function and independently activating other pathways—have provided invaluable tools for dissecting the intricate signaling capabilities of the CB1 receptor. While its direct therapeutic potential may be limited by a complex in vivo profile, this compound remains a critical reference compound for researchers, scientists, and drug development professionals working to design the next generation of nuanced and pathway-specific CB1-targeted therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 | RTI [rti.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Org 27569: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] It exhibits a unique pharmacological profile, acting as a positive allosteric modulator of agonist binding while simultaneously behaving as a negative allosteric modulator of agonist-induced G-protein signaling.[3][4][5] Specifically, in vitro studies have demonstrated that this compound increases the binding affinity of CB1 agonists such as CP 55,940.[1][2] However, it concurrently antagonizes their functional activity, including G-protein coupling and downstream signaling pathways like the inhibition of cyclic adenosine monophosphate (cAMP) production.[3][6] This paradoxical activity makes this compound a valuable tool for investigating the complexities of CB1 receptor pharmacology and a subject of interest for the development of novel therapeutics with biased signaling properties. These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on the CB1 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays.
Table 1: Radioligand Binding Data
| Radioligand | Cell Type/Tissue | Assay Conditions | Parameter | Value | Reference |
| [³H]CP 55,940 | Mouse brain membranes | 0.7 nM [³H]CP 55,940 | Enhancement of binding | Significant, saturable increase | [7] |
| [³H]SR 141716A | Mouse brain membranes | 1.2 nM [³H]SR 141716A | Inhibition of binding | Significant, incomplete decrease | [7] |
Table 2: Functional Assay Data
| Assay | Orthosteric Agonist | Cell Type | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CP 55,940 | hCB1-expressing cells | pEC₅₀ (CP 55,940) | 7.35 ± 0.19 | [8] |
| [³⁵S]GTPγS Binding | WIN 55,212-2 | hCB1-expressing cells | pEC₅₀ (WIN 55,212-2) | 6.70 ± 0.17 | [8] |
| ERK1/2 Phosphorylation | - | hCB₁ HEK293 cells | pIC₅₀ (basal) | 6.86 ± 0.21 | [1] |
| ERK1/2 Phosphorylation | CP 55,940 (6.1 nM) | hCB₁ HEK293 cells | IC₅₀ | Full antagonism | [1] |
| ERK1/2 Phosphorylation | THC (500 nM) | hCB₁ HEK293 cells | IC₅₀ | Antagonism | [1] |
| ERK1/2 Phosphorylation | 2-AG (1.2 µM) | hCB₁ HEK293 cells | IC₅₀ | Incomplete inhibition | [1] |
| Ca²⁺ Assay | CP 55,940 | CHO-RD-HGA16 cells | pIC₅₀ | 6.07 | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to assess the effect of this compound on the binding of a radiolabeled agonist ([³H]CP 55,940) or antagonist/inverse agonist ([³H]SR 141716A) to the CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor (hCB1)
-
Cell culture reagents
-
Membrane preparation buffer (e.g., TME buffer: 25 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (TME with 0.1% fatty acid-free BSA)
-
[³H]CP 55,940 (agonist radioligand)
-
[³H]SR 141716A (antagonist/inverse agonist radioligand)
-
Unlabeled CP 55,940 and SR 141716A for non-specific binding determination
-
This compound
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture hCB1-HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable volume. Determine protein concentration using a standard method (e.g., Bradford assay). Membranes can be stored at -80°C.
-
-
Binding Assay:
-
In a 96-well plate or individual tubes, combine the following in a total volume of 200-500 µL of assay buffer:
-
Incubate at 30°C for 90 minutes.[9]
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration to determine its effect on radioligand binding.
-
cAMP Functional Assay
This assay measures the ability of this compound to modulate the agonist-induced inhibition of adenylyl cyclase activity, which is a hallmark of CB1 receptor activation via Gαi/o proteins.
Materials:
-
hCB1-HEK293 cells
-
Cell culture reagents
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Forskolin
-
CB1 receptor agonist (e.g., CP 55,940)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Preparation:
-
Plate hCB1-HEK293 cells in a suitable format (e.g., 96-well or 384-well plate) and grow to confluency.
-
On the day of the assay, aspirate the culture medium and replace it with stimulation buffer.
-
-
Assay Protocol:
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add the CB1 agonist (e.g., CP 55,940) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Simultaneously or shortly after, add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control.
-
Plot the cAMP levels as a function of the this compound concentration to determine its modulatory effect on the agonist-induced inhibition of cAMP production.
-
ERK1/2 Phosphorylation Assay
This assay assesses the impact of this compound on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, which can be modulated by CB1 receptor signaling.
Materials:
-
hCB1-HEK293 cells
-
Cell culture reagents (serum-free medium for starvation)
-
CB1 receptor agonist (e.g., CP 55,940)
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Treatment:
-
Plate hCB1-HEK293 cells and grow to near confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a CB1 agonist (e.g., CP 55,940) for a short period (e.g., 5-20 minutes) to induce ERK1/2 phosphorylation.[1]
-
-
Western Blotting:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each condition.
-
Plot the normalized phospho-ERK1/2 levels as a function of the this compound concentration.
-
Mandatory Visualizations
Caption: Signaling pathway of the CB1 receptor modulated by this compound.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the ERK1/2 phosphorylation assay.
References
- 1. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Org27569 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. realmofcaring.org [realmofcaring.org]
- 8. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Org 27569 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] In cell culture experiments, it exhibits a unique pharmacological profile. While it can increase the binding affinity of CB1 receptor agonists, such as CP 55,940, it paradoxically decreases their efficacy in stimulating downstream G-protein-mediated signaling pathways.[1][2] This effectively renders it an insurmountable antagonist in many functional assays.[1][2] this compound has been instrumental in elucidating the complex signaling mechanisms of the CB1 receptor, including the phenomenon of biased agonism, where a ligand can selectively activate certain signaling pathways over others. These application notes provide an overview of the use of this compound in cell culture, including its mechanism of action, key experimental protocols, and data presentation.
Mechanism of Action
This compound binds to an allosteric site on the CB1 receptor, which is topographically distinct from the orthosteric site where endogenous cannabinoids and most synthetic agonists bind.[3] This binding event induces a conformational change in the receptor that modulates the binding and signaling of orthosteric ligands.
The primary effects of this compound on CB1 receptor signaling in cell culture are:
-
Inhibition of G-protein Signaling: this compound antagonizes Gαi/o-mediated signaling pathways. This is typically observed as an inhibition of agonist-stimulated [³⁵S]GTPγS binding and a reversal of the agonist-induced inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production.[4][5][6]
-
Modulation of ERK1/2 Phosphorylation: The effect of this compound on the extracellular signal-regulated kinase (ERK) 1/2 pathway is more complex and can be cell-type and context-dependent. Some studies report that this compound can act as an allosteric agonist, independently inducing ERK1/2 phosphorylation in a G-protein-independent manner.[6] In contrast, other studies have demonstrated that this compound can act as an antagonist of agonist-induced ERK1/2 activation.[4][7] This signaling bias is a key area of investigation.
-
Induction of Receptor Internalization: this compound has been shown to induce the internalization of the CB1 receptor, a process typically associated with agonist activation.[8]
Data Presentation
The following tables summarize quantitative data for this compound from various in vitro assays.
| Assay Type | Agonist | Cell Line | This compound Parameter | Value | Reference |
| ERK Phosphorylation | CP55,940 | hCB1-HEK293 | pIC50 | 6.78 ± 0.273 | [4] |
| THC | hCB1-HEK293 | pIC50 | 6.38 ± 0.394 | [4] | |
| 2-AG | hCB1-HEK293 | pIC50 | Not fully attenuated | [4] | |
| Inverse Agonism | hCB1-HEK293 | pIC50 | 6.86 ± 0.21 | [7] | |
| Receptor Internalization | CP55,940 | AtT-20 HA-rCB1 | pEC50 (inhibition) | 5.32 ± 0.24 | [9] |
| WIN55,212-2 | AtT-20 HA-rCB1 | pEC50 (inhibition) | 4.64 ± 0.22 | [9] | |
| cAMP Production | CP55,940 | CHO-hCB1 | pIC50 (inhibition) | 7.1 | [6] |
| WIN55,212-2 | CHO-hCB1 | pIC50 (inhibition) | 6.2 | [6] | |
| [³⁵S]GTPγS Binding | CP55,940 | Mouse Brain Membranes | IC50 | 180 nM | [10] |
Signaling Pathways and Experimental Workflows
References
- 1. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Cannabinoid Type 1 (CB1) Receptors Are Activated by Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Org 27569 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] It exhibits a unique pharmacological profile, acting as a positive allosteric modulator of agonist binding while concurrently behaving as a negative allosteric modulator of agonist-induced G-protein signaling.[1][2] Specifically, this compound increases the binding affinity of CB1 agonists, such as CP 55,940, but inhibits their functional activity, including downstream signaling pathways like cAMP inhibition.[3][4] This document provides detailed protocols for radioligand binding assays involving this compound and summarizes its effects on CB1 receptor binding and signaling.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with the CB1 receptor under various experimental conditions.
Table 1: Binding Affinity of this compound for the CB1 Receptor
| Radioligand | Assay Type | Preparation | pKb | Reference |
| [³H]CP 55,940 | Equilibrium Binding | Mouse Brain Membranes | 5.67 | [5] |
| [³H]SR 141716A | Equilibrium Binding | Mouse Brain Membranes | 5.95 | [5] |
Table 2: Functional Potency of this compound
| Assay | Agonist | Preparation | pEC50 / pIC50 | Effect | Reference |
| Mouse Vas Deferens Contraction | WIN55212-2 | Mouse Vas Deferens | 8.24 (pEC50) | Inhibition | [6] |
| β-arrestin Recruitment | CP 55,940 | hCB1R CHO cells | 7.31 (pIC50) | Inhibition | [7] |
| ERK1/2 Phosphorylation | CP 55,940 | hCB1R CHO cells | 7.38 (pIC50) | Inhibition | [7] |
Table 3: Effect of this compound on Orthosteric Ligand Binding
| Orthosteric Ligand | Effect on Binding | Comments | Reference |
| [³H]CP 55,940 (Agonist) | Increases affinity | Positive allosteric modulation of binding | [1][5] |
| [³H]SR 141716A (Inverse Agonist) | Decreases affinity | Negative allosteric modulation of binding | [5] |
Experimental Protocols
1. Radioligand Binding Assay for this compound
This protocol is designed to determine the binding affinity of this compound for the CB1 receptor using a radiolabeled agonist ([³H]CP 55,940) or inverse agonist ([³H]SR 141716A).
Materials:
-
Membrane preparation from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from mouse brain tissue.
-
Radioligand: [³H]CP 55,940 or [³H]SR 141716A.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes from cells or tissues known to express the CB1 receptor. Homogenize the cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following components in order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of this compound (for competition binding) or a fixed concentration (for saturation binding).
-
50 µL of radioligand ([³H]CP 55,940 or [³H]SR 141716A) at a concentration near its Kd.
-
50 µL of membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in the wash buffer. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific binding: Radioactivity measured in the presence of a high concentration of a non-labeled CB1 receptor ligand (e.g., 10 µM WIN 55,212-2).
-
Specific binding: Total binding - non-specific binding.
-
For competition binding assays, plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CB1 Receptors | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. A novel allosteric modulator of the cannabinoid CB1 receptor ameliorates hyperdopaminergia endophenotypes in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [35S]GTPγS Binding Assay with the CB1 Receptor Allosteric Modulator Org 27569
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a variety of disorders.[1][2] Allosteric modulators of the CB1 receptor offer a sophisticated approach to fine-tune the receptor's response to endogenous cannabinoids, potentially mitigating the side effects associated with direct-acting agonists or antagonists. Org 27569 is a well-characterized negative allosteric modulator (NAM) of the CB1 receptor.[3] It uniquely increases the binding affinity of CB1 agonists, such as CP55,940, while simultaneously decreasing their efficacy in stimulating G-protein activation.[3][4]
The [35S]GTPγS binding assay is a robust functional assay that directly measures the activation of G-proteins, a proximal event in the GPCR signaling cascade.[5] This assay is particularly well-suited for studying Gi/o-coupled receptors like CB1.[6] Upon agonist-induced activation of the CB1 receptor, the associated Gi/o protein exchanges guanosine diphosphate (GDP) for guanosine triphosphate (GTP), leading to the dissociation of the Gα and Gβγ subunits and subsequent downstream signaling.[7][8] By using the non-hydrolyzable GTP analog, [35S]GTPγS, the extent of G-protein activation can be quantified by measuring the amount of radioactivity incorporated into the cell membranes.[5][9]
These application notes provide a detailed protocol for utilizing the [35S]GTPγS binding assay to characterize the effects of this compound on CB1 receptor signaling.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in [35S]GTPγS binding assays from various studies.
Table 1: Effect of this compound on Agonist-Stimulated [35S]GTPγS Binding
| Agonist | This compound Concentration | Effect on Agonist Emax | Reference |
| CP55,940 | 0.1 µM | 52.4% reduction | [1] |
| CP55,940 | 0.3 µM | 67.4% reduction | [1] |
| CP55,940 | 1 µM | Complete inhibition | [1] |
Table 2: Inverse Agonist Activity of this compound
| Cell Type | This compound Concentration | Effect on Basal [35S]GTPγS Binding | Reference |
| hCB1R cells | 1 µM and 10 µM | Weak inverse agonist (small, significant decrease) | [10] |
Table 3: Inhibitory Potency of this compound and Analogs
| Compound | Assay | pIC50 | Reference |
| This compound | [35S]GTPγS | ~5.2-6.0 | [11][12] |
| Phenyl analogue 8 | [35S]GTPγS | 5.2 | [11] |
| Thiophenyl analogue 24 | [35S]GTPγS | < 5 | [11] |
| Thiophenyl analogue 25 | [35S]GTPγS | < 5 | [11] |
| Compound 9 | [35S]GTPγS | Comparable to calcium mobilization assay | [11] |
Experimental Protocols
This section provides a detailed methodology for performing a [35S]GTPγS binding assay to characterize the effects of this compound on CB1 receptor activation.
Materials and Reagents
-
Membranes: Cryopreserved cell membranes from HEK293 cells stably expressing the human CB1 receptor.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
This compound: Allosteric modulator.
-
CB1 Receptor Agonist: e.g., CP55,940, WIN55,212-2.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Cell Harvester.
-
Microplate Scintillation Counter.
Assay Procedure
-
Membrane Preparation:
-
Thaw the cryopreserved cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, diluted membranes, and GDP (final concentration typically 10-30 µM).
-
Non-Specific Binding (NSB): Add assay buffer, diluted membranes, GDP, and a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Basal Binding: Add assay buffer, diluted membranes, and GDP.
-
Agonist Stimulation: Add assay buffer, diluted membranes, GDP, and the CB1 receptor agonist at various concentrations.
-
Modulator Effect: Add assay buffer, diluted membranes, GDP, this compound at various concentrations, and a fixed concentration of the CB1 receptor agonist (typically EC80).
-
-
Pre-incubation:
-
Incubate the plates for 15-30 minutes at 30°C to allow the ligands (agonist and modulator) to bind to the receptors.
-
-
Reaction Initiation:
-
Initiate the binding reaction by adding [35S]GTPγS to all wells (final concentration typically 0.05-0.1 nM).
-
-
Incubation:
-
Incubate the plates for 60 minutes at 30°C with gentle shaking to allow for the binding of [35S]GTPγS to the activated G-proteins.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
-
Washing:
-
Quickly wash the filters three to five times with ice-cold wash buffer to remove any remaining unbound [35S]GTPγS.
-
-
Detection:
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each condition.
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
Percent Stimulation over Basal: For agonist activity, express the data as a percentage of the stimulation over the basal binding.[13]
-
% Stimulation = [(Agonist CPM - Basal CPM) / (Basal CPM)] x 100
-
-
Potency (EC50): Determine the agonist concentration that produces 50% of the maximal response by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[13]
-
Inhibition (IC50): To determine the inhibitory potency of this compound, plot the percent inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Efficacy (Emax): The maximum response produced by the agonist in the presence and absence of this compound.[13]
Conclusion
The [35S]GTPγS binding assay is a powerful tool for characterizing the functional effects of allosteric modulators like this compound at the CB1 receptor. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can accurately quantify the impact of such compounds on G-protein activation, providing valuable insights into their mechanism of action and therapeutic potential. The provided data and diagrams serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development.
References
- 1. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Org27569 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. revvity.com [revvity.com]
Application Notes and Protocols for cAMP Accumulation Assay Using Org 27569
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways, primarily regulated by the activation of G protein-coupled receptors (GPCRs). The cannabinoid CB1 receptor, a GPCR predominantly expressed in the central nervous system, is a key therapeutic target. Its activation by agonists typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased intracellular cAMP levels.[1][2][3] Org 27569 is a potent and selective negative allosteric modulator (NAM) of the CB1 receptor.[4] Unlike competitive antagonists, allosteric modulators bind to a site topographically distinct from the orthosteric ligand binding site, altering the receptor's conformation and function.[5] this compound has been shown to increase the binding affinity of CB1 agonists, such as CP55,940, while simultaneously decreasing their efficacy in G protein-mediated signaling, including the inhibition of cAMP production.[4][6][7] Furthermore, some studies suggest that this compound can act as an inverse agonist, increasing cAMP levels above basal levels in the absence of an agonist.[8]
This document provides detailed application notes and protocols for utilizing a cAMP accumulation assay to characterize the pharmacological effects of this compound on the CB1 receptor. The provided methodologies are based on a Homogeneous Time-Resolved Fluorescence (HTRF) assay format, a widely used, robust, and high-throughput compatible method for measuring cAMP levels.[9][10][11]
Data Presentation
The following tables summarize the expected quantitative data from cAMP accumulation assays designed to characterize the activity of this compound at the CB1 receptor.
Table 1: Effect of this compound on the Potency and Efficacy of a CB1 Agonist (CP55,940) in a Forskolin-Stimulated cAMP Accumulation Assay.
| Treatment Condition | Agonist (CP55,940) pEC₅₀ | Maximum Inhibition of Forskolin-Stimulated cAMP (%) |
| CP55,940 alone | 8.5 ± 0.2 | 85 ± 5 |
| CP55,940 + 1 µM this compound | 8.3 ± 0.3 | 50 ± 7 |
| CP55,940 + 10 µM this compound | 8.1 ± 0.4 | 25 ± 6 |
Note: Data are representative and intended for illustrative purposes. Actual values may vary depending on experimental conditions and cell type.
Table 2: Inverse Agonist Activity of this compound on cAMP Accumulation.
| Treatment Condition | Fold Increase in cAMP over Basal |
| Vehicle | 1.0 |
| 1 µM this compound | 1.2 ± 0.1 |
| 10 µM this compound | 1.5 ± 0.2 |
| 10 µM Forskolin (Positive Control) | 10 ± 1.5 |
Note: Data are representative and intended for illustrative purposes. Inverse agonist effects may be cell-type dependent.
Signaling Pathways and Experimental Workflow
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the modulatory effect of this compound.
Caption: CB1 receptor signaling and modulation by this compound.
Experimental Workflow for cAMP HTRF Assay
The diagram below outlines the key steps in the HTRF-based cAMP accumulation assay.
Caption: Workflow for the cAMP HTRF accumulation assay.
Experimental Protocols
Protocol 1: Cell Culture and Preparation
This protocol describes the culture of HEK293 cells stably expressing the human CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer)
Procedure:
-
Culture HEK293-hCB1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, wash them with PBS.
-
Aspirate the PBS and add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the assay buffer (see Protocol 2).
-
Determine the cell density and viability.
-
Dilute the cell suspension to the optimized density for the assay (typically 1,000-5,000 cells per well for a 384-well plate).
Protocol 2: HTRF-Based cAMP Accumulation Assay
This protocol is adapted for a LANCE® Ultra cAMP Kit (PerkinElmer) or a similar TR-FRET based assay.[11][12][13][14] Assays are performed in a low-volume, white 384-well plate.
Materials:
-
HEK293-hCB1 cell suspension (from Protocol 1)
-
LANCE® Ultra cAMP Kit or equivalent HTRF assay kit
-
Assay Buffer (Stimulation Buffer): Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity.[15] Adjust pH to 7.4.
-
Forskolin stock solution in DMSO.
-
CB1 Agonist (e.g., CP55,940) stock solution in DMSO.
-
This compound stock solution in DMSO.
-
Low-volume, white 384-well assay plates.
-
TR-FRET compatible plate reader.
Procedure:
Part A: Characterizing this compound as a Negative Allosteric Modulator
-
Prepare Reagent Dilutions:
-
Prepare serial dilutions of the CB1 agonist (e.g., CP55,940) in Assay Buffer containing a fixed concentration of forskolin (e.g., 10 µM, or a concentration that gives ~80% of the maximal response).
-
Prepare serial dilutions of the CB1 agonist in Assay Buffer containing forskolin and a fixed concentration of this compound (e.g., 1 µM and 10 µM).
-
-
Assay Plate Setup:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the various agonist/Org 27569/forskolin solutions to the appropriate wells.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature.[12]
-
-
Detection:
-
Prepare the HTRF detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) in the detection buffer provided with the kit, following the manufacturer's instructions.
-
Add 5 µL of the Eu-cAMP solution followed by 5 µL of the ULight-anti-cAMP solution to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.[12]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader according to the manufacturer's settings (e.g., excitation at 320 or 340 nm, and emission at 615 nm and 665 nm).
-
Part B: Assessing the Inverse Agonist Activity of this compound
-
Prepare Reagent Dilutions:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a positive control of forskolin in Assay Buffer.
-
-
Assay Plate Setup:
-
Dispense 5 µL of the cell suspension into each well.
-
Add 5 µL of the this compound dilutions or forskolin to the appropriate wells.
-
-
Incubation, Detection, and Data Acquisition:
-
Follow steps 3-5 from Part A.
-
Data Analysis
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
A decrease in the HTRF ratio is proportional to an increase in intracellular cAMP. To measure inhibition of forskolin-stimulated cAMP, an increase in the HTRF ratio will be observed.
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the HTRF ratio of the samples to cAMP concentration using the standard curve.
-
Plot the cAMP concentration (or HTRF ratio) against the log of the agonist or this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine pEC₅₀ (for agonists) or pIC₅₀ (for antagonists/NAMs) and Emax values.
-
For NAM characterization, compare the pEC₅₀ and Emax of the agonist in the absence and presence of this compound. A decrease in Emax is indicative of negative allosteric modulation.
-
For inverse agonism, compare the cAMP levels in the presence of this compound to the basal levels (vehicle control).
References
- 1. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 11. revvity.com [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bioline.ru [bioline.ru]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Org 27569 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] In vitro studies have demonstrated its complex mechanism of action, where it can increase the binding affinity of CB1 agonists while simultaneously reducing their functional efficacy.[1][2] This unique pharmacological profile has generated interest in its potential as a therapeutic agent and a tool to probe the intricacies of the endocannabinoid system. These application notes provide a comprehensive overview of the administration of this compound in animal models, summarizing key findings and detailing experimental protocols to guide future research.
Mechanism of Action
This compound binds to a site on the CB1 receptor that is distinct from the orthosteric site where endogenous cannabinoids and classical agonists bind.[2] This allosteric binding event induces a conformational change in the receptor.[1] While this change can enhance the binding of agonists like CP 55,940, it paradoxically antagonizes G-protein-mediated signaling pathways.[3][4][5]
The effects of this compound on downstream signaling are multifaceted and can be context-dependent. It has been shown to act as an antagonist of CB1-mediated ERK signaling in the presence of agonists like CP 55,940, THC, and 2-AG.[6] Furthermore, it can act as an inverse agonist, reducing basal ERK phosphorylation in a Gi/o-dependent manner.[6] However, some studies also suggest that this compound can induce G-protein-independent activation of ERK1/2.[3][4] This biased signaling profile highlights the complexity of allosteric modulation at the CB1 receptor.
Data Presentation
In Vitro Characterization
| Parameter | Agonist | Cell Line | Assay | Finding | Reference |
| Binding Affinity | [3H]CP 55,940 | hCB1-transfected HEK293 | Radioligand Binding | Increases agonist binding affinity | [6] |
| G-protein Coupling | CP 55,940 | hCB1-transfected HEK293 | [35S]GTPγS Binding | Antagonizes agonist-stimulated G-protein coupling | [6] |
| ERK1/2 Phosphorylation | CP 55,940, THC, 2-AG | hCB1-transfected HEK293 | Western Blot | Antagonizes agonist-induced ERK activation | [6] |
| Basal ERK1/2 Phosphorylation | None | hCB1-transfected HEK293 | Western Blot | Acts as an inverse agonist, reducing basal phosphorylation | [6] |
| Receptor Internalization | CP 55,940 | rat CB1-transfected HEK293 | Microscopy | Prevents agonist-induced receptor internalization | [6] |
In Vivo Administration and Pharmacokinetics
| Animal Model | Dose | Route of Administration | Observation | Reference |
| Mice (CB1 +/+ and -/-) | 30 mg/kg | Intraperitoneal (i.p.) | Reduced food consumption in both genotypes | [7] |
| Mice | 100 µg | Intracerebroventricular (i.c.v.) | Did not alter the effects of systemically administered CP 55,940 | [7] |
| Rats | 3.2-10 mg/kg | Intraperitoneal (i.p.) | Attenuated the hypothermic effects of CB1 agonists | [8] |
Pharmacokinetic Data in Mice (1 hour post-administration): [7]
| Route of Administration | Dose | Brain Concentration (µg/mg) | Blood Concentration (mg/ml) |
| Intraperitoneal (i.p.) | 30 mg/kg | 4.09 ± 0.39 | 3.71 ± 1.77 |
| Intracerebroventricular (i.c.v.) | 100 µg | 13.4 ± 2.5 (at 0.75h) | Not Reported |
| Intracerebroventricular (i.c.v.) | 100 µg | 10.56 ± 1.8 (at 1.75h) | Not Reported |
Experimental Protocols
In Vivo Drug Preparation and Administration
Vehicle Formulation: A common vehicle for this compound and the orthosteric antagonist SR141716A for intraperitoneal (i.p.) administration is a 1:1:18 mixture of ethanol, Emulphor (a non-ionic emulsifier), and saline.[9]
Administration Protocol (Rats): [9]
-
Dissolve this compound in the ethanol:Emulphor:saline (1:1:18) vehicle.
-
Administer the solution via intraperitoneal injection.
-
For studies involving other compounds (e.g., cocaine, methamphetamine), dissolve them in 0.9% saline for administration.
Assessment of Cannabinoid-Mediated Behaviors in Mice
A systematic evaluation of this compound in mice has been conducted to assess its effects on behaviors typically modulated by CB1 receptor agonists.[7][10]
Animal Models:
-
Male and female CB1 wild-type (CB1 +/+) and knockout (CB1 -/-) mice.[7]
-
Male ICR and C57BL/6J mice.[7]
Behavioral Assays:
-
Food Intake: Measure the consumption of standard chow or palatable food (e.g., sweet cereal) over a defined period following drug administration.[7]
-
Drug Discrimination: Train animals to discriminate between an interoceptive stimulus produced by a CB1 agonist (e.g., anandamide or THC) and vehicle. Assess whether this compound substitutes for or alters the discriminative stimulus effects of the agonist.[7]
-
Cannabinoid Tetrad: Evaluate the effects on a battery of four characteristic cannabinoid-induced behaviors:
-
Antinociception: Use a tail-flick or hot-plate test to measure the analgesic response.
-
Catalepsy: Measure the time an animal remains immobile in an unnatural posture (e.g., bar test).
-
Hypothermia: Measure core body temperature using a rectal probe.
-
Hypoactivity: Measure spontaneous locomotor activity in an open field.
-
Key Finding: In these established murine behavioral assays, this compound did not produce CB1-mediated effects when administered alone and failed to alter the antinociceptive, cataleptic, and hypothermic actions of various CB1 agonists.[7][10] Its reduction of food intake was observed in both wild-type and CB1 knockout mice, suggesting this effect is not mediated by the CB1 receptor.[7][11]
Reinstatement of Drug-Seeking Behavior in Rats
Model: Cocaine and methamphetamine self-administration and reinstatement model.[9]
Protocol:
-
Train rats to self-administer cocaine or methamphetamine.
-
Subject the rats to an extinction period where drug-taking behavior is no longer reinforced.
-
Test the effect of this compound on the reinstatement of drug-seeking behavior, which can be induced by drug priming or drug-associated cues.
Mandatory Visualizations
Signaling Pathways of this compound at the CB1 Receptor
Caption: Signaling pathways modulated by this compound at the CB1 receptor.
Experimental Workflow for In Vivo Behavioral Assessment
Caption: General workflow for in vivo behavioral studies of this compound.
Conclusion
This compound remains a critical pharmacological tool for investigating the allosteric modulation of the CB1 receptor. While its in vitro profile is well-characterized, demonstrating complex and biased signaling, a significant challenge lies in the translation of these findings to in vivo models.[7][10] Current evidence suggests a disconnect, as many of the classical cannabinoid-mediated behavioral effects are not modulated by this compound in rodents, and its anorectic effects appear to be CB1-independent.[7][11] These application notes and protocols are intended to provide researchers with a solid foundation of the existing data and methodologies to facilitate the design of future studies aimed at unraveling the in vivo pharmacology of this compound and other CB1 allosteric modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral effects of the cannabinoid CB1 receptor allosteric modulator ORG27569 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the cannabinoid CB1 receptor allosteric modulator this compound on reinstatement of cocaine- and methamphetamine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 | RTI [rti.org]
Dosing and concentration of Org 27569 for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] Its unique pharmacological profile, characterized by the enhancement of agonist binding affinity while simultaneously attenuating G-protein-mediated signaling, has made it a valuable tool for investigating the complexities of CB1 receptor function.[1][2] In practice, it often behaves as an insurmountable antagonist of CB1 receptor function. These application notes provide a comprehensive overview of the dosing and concentration of this compound for various research applications, along with detailed experimental protocols and pathway diagrams.
Data Presentation
In Vitro Studies: Concentration and Effects
The following table summarizes the concentrations of this compound used in various in vitro assays and the observed effects.
| Cell Line | Agonist (Concentration) | This compound Concentration | Assay | Key Findings | Reference |
| hCB1-HEK293 | CP55,940 (EC80 = 6.1 nM) | pIC50 = 6.78 ± 0.273 | ERK1/2 Phosphorylation | Fully antagonized CP55,940-induced ERK activation. | [3] |
| hCB1-HEK293 | THC (EC80 = 500 nM) | pIC50 = 6.38 ± 0.394 | ERK1/2 Phosphorylation | Did not completely attenuate THC-induced ERK activation. | [3] |
| hCB1-HEK293 | 2-AG (EC80 = 1.2 µM) | pIC50 = 6.26 ± 0.238 | ERK1/2 Phosphorylation | Did not completely attenuate 2-AG-stimulated ERK activation. | [3] |
| hCB1-HEK293 | - | 10 µM | ERK1/2 Phosphorylation | Reduced basal ERK phosphorylation in hCB1-transfected but not in untransfected cells.[3] | [3] |
| HEK293 expressing CB1 | CP55,940 | 0.1, 0.3, 1, 10 µM | [³⁵S]GTPγS Binding | Showed concentration-dependent inhibition of CP55,940-induced [³⁵S]GTPγS binding.[4] | [4] |
| HEK293 expressing CB1 | CP55,940 (0.5 µM) | 10 µM | ERK1/2 Phosphorylation | Induced ERK1/2 phosphorylation, which was G-protein-independent.[4] | [4] |
| hCB1-HEK293 | CP55,940 (1 µM) | 10 µM | Receptor Internalization | Prevented agonist-induced receptor internalization. | [3] |
| Mouse Vas Deferens | WIN55,212 | - | Electrically Evoked Contractions | Potent inhibition with a pEC50 of 8.24 ± 0.12. |
In Vivo Studies: Dosing and Effects
This table outlines the dosages of this compound used in in vivo animal models and the resulting physiological and behavioral outcomes.
| Animal Model | Route of Administration | This compound Dosage | Agonist (Dosage) | Key Findings | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg | - | Detected in brain (4.09 ± 0.39 µg/mg) and blood (3.71 ± 1.77 µg/ml) after 1 hour. Reduced food intake independently of the CB1 receptor. | [2] |
| Mice | Intracerebroventricular (i.c.v.) | 100 µg | CP55,940 (0.1, 0.3, 1 mg/kg, i.p.) | Did not alter the antinociceptive, cataleptic, or hypothermic effects of CP55,940. | [2] |
| FAAH-deficient Mice | - | - | Anandamide | Did not alter the discriminative stimulus effects of anandamide. | [2] |
| Wild-type Mice | - | - | Δ⁹-THC | Did not alter the discriminative stimulus effects of Δ⁹-THC. | [2] |
Experimental Protocols
Protocol 1: In Vitro ERK1/2 Phosphorylation Assay
Objective: To determine the effect of this compound on agonist-induced ERK1/2 phosphorylation in hCB1-HEK293 cells.
Materials:
-
hCB1-transfected HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
This compound (dissolved in DMSO)
-
CB1 agonist (e.g., CP55,940, THC, 2-AG)
-
Pertussis toxin (PTX, for studying G-protein dependence)
-
Phospho-ERK1/2 and Total-ERK1/2 antibodies
-
Western Blotting reagents and equipment
Procedure:
-
Cell Culture: Culture hCB1-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free DMEM.
-
(Optional) PTX Treatment: To investigate G-protein dependence, pre-treat cells with 200 ng/mL PTX overnight.[3]
-
Drug Treatment:
-
For antagonist studies, pre-incubate cells with desired concentrations of this compound for 15-20 minutes.
-
Add the CB1 agonist at its EC₈₀ concentration and incubate for 5 minutes.
-
For inverse agonist studies, treat cells with this compound (e.g., 10 µM) alone for 20 minutes.[3]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensities and express phospho-ERK levels as a ratio to total-ERK levels.
Protocol 2: In Vivo Mouse Behavioral Assays
Objective: To evaluate the in vivo effects of this compound on cannabinoid-mediated behaviors in mice.
Materials:
-
Male mice (e.g., C57BL/6J)
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
CB1 agonist (e.g., CP55,940)
-
Apparatus for behavioral testing (e.g., bar test for catalepsy, warm-water tail withdrawal test for antinociception)
-
Rectal thermometer
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to testing.
-
Drug Preparation: Prepare this compound and the CB1 agonist in the appropriate vehicle.
-
Administration:
-
Systemic: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Central: For direct brain administration, perform intracerebroventricular (i.c.v.) injection of this compound (e.g., 100 µg) under anesthesia.
-
-
Behavioral Testing: After a predetermined pre-treatment time (e.g., 1 hour post-i.p. injection), administer the CB1 agonist and perform a battery of behavioral tests.
-
Catalepsy: Measure the time the mouse remains immobile on a horizontal bar (bar test).
-
Antinociception: Measure the latency to tail withdrawal from a warm water bath (e.g., 52°C). Calculate the percentage of maximum possible effect (%MPE).
-
Hypothermia: Measure rectal temperature at specified time points.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of this compound treatment to vehicle control.
Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Caption: Signaling pathways of the CB1 receptor modulated by this compound.
Caption: Experimental workflow for in vitro analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Org 27569 in Combination with CB1 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacological interactions between Org 27569, a negative allosteric modulator of the cannabinoid receptor 1 (CB1), and orthosteric CB1 agonists, with a particular focus on the widely used synthetic agonist CP 55,940. The information presented is intended to guide researchers in designing and interpreting experiments aimed at understanding the complex interplay between these compounds.
Introduction
This compound is a potent and selective negative allosteric modulator (NAM) of the CB1 receptor.[1][2] It binds to a site on the receptor that is distinct from the orthosteric binding site occupied by classical cannabinoid agonists like Δ⁹-tetrahydrocannabinol (THC) and synthetic agonists such as CP 55,940. The allosteric nature of this compound leads to a complex pharmacological profile characterized by a paradoxical effect on agonist binding and function. While it enhances the binding affinity of CB1 agonists, it simultaneously acts as an insurmountable antagonist of G-protein-mediated signaling.[1][3][4][5][6] Furthermore, this compound has been shown to induce ligand-biased signaling, promoting G-protein-independent pathways such as ERK1/2 activation.[3][6][7][8]
Understanding the nuanced effects of this compound in combination with CB1 agonists is crucial for the development of novel therapeutics targeting the endocannabinoid system with improved specificity and reduced side effects.
Data Presentation
The following tables summarize the quantitative data from in vitro studies investigating the interaction of this compound with the CB1 receptor and its effect on the binding of the potent CB1 agonist CP 55,940.
Table 1: Effect of this compound on [³H]CP 55,940 Binding Affinity (Kd) to CB1 Receptors
| Receptor Type | Condition | Kd (nM) | Reference |
| Wild-type CB1 | Baseline | 2.15 ± 0.48 | [3] |
| Wild-type CB1 | + this compound | Not explicitly quantified, but binding is enhanced | [3] |
| T210A mutant CB1 (inactive state) | Baseline | 7.82 ± 1.30 | [3] |
| T210A mutant CB1 (inactive state) | + this compound | Not explicitly quantified, but binding is enhanced | [3] |
| T210I mutant CB1 (active state) | Baseline | 0.31 ± 0.12 | [3] |
| T210I mutant CB1 (active state) | + this compound | Not explicitly quantified, but binding is enhanced | [3] |
Table 2: Functional Antagonism of this compound against WIN55212-2 in Mouse Vas Deferens
| Parameter | Value |
| pEC₅₀ | 8.24 ± 0.12 |
| Eₘₐₓ (%) | 45.4 |
Data from studies on the functional inhibition of electrically evoked contractions by the CB1 agonist WIN55212-2 in the presence of this compound.[2]
Signaling Pathways
The interaction of this compound and a CB1 agonist like CP 55,940 at the CB1 receptor can be visualized as a bifurcation in downstream signaling. While the canonical G-protein signaling pathway is inhibited, a G-protein-independent pathway is activated.
Caption: Interaction of this compound and CP 55,940 at the CB1 receptor.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in combination with CB1 agonists.
Radioligand Binding Assay
This protocol is designed to determine the effect of this compound on the binding of a radiolabeled CB1 agonist, such as [³H]CP 55,940, to cell membranes expressing the CB1 receptor.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes from HEK293 cells stably expressing human CB1 receptors.
-
[³H]CP 55,940 (specific activity ~120 Ci/mmol).
-
This compound.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 3% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control: unlabeled CP 55,940 (10 µM).
-
Glass fiber filters.
-
Scintillation fluid and vials.
Procedure:
-
Membrane Preparation: Homogenize CB1-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
25 µL of [³H]CP 55,940 at various concentrations (e.g., 0.1 to 10 nM).
-
25 µL of this compound at a fixed concentration (e.g., 1 µM) or vehicle.
-
For non-specific binding, add 25 µL of unlabeled CP 55,940.
-
100 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and maximum number of binding sites (Bₘₐₓ).
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor. It is used to assess the antagonistic effects of this compound on agonist-induced G-protein activation.
Workflow Diagram:
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Materials:
-
Cell membranes from HEK293 cells stably expressing human CB1 receptors.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
CP 55,940.
-
This compound.
-
Guanosine diphosphate (GDP).
-
Assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
Non-specific binding control: unlabeled GTPγS (10 µM).
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer containing GDP (10 µM).
-
25 µL of CP 55,940 at various concentrations.
-
25 µL of this compound at various concentrations or vehicle.
-
50 µL of cell membrane preparation (10-20 µg of protein).
-
50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Quantification: As described in the radioligand binding assay protocol.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values for agonist-stimulated [³⁵S]GTPγS binding in the presence and absence of this compound.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to investigate the G-protein-independent signaling induced by this compound, specifically the activation of the ERK1/2 pathway.
Workflow Diagram:
Caption: Workflow for an ERK1/2 phosphorylation Western blot.
Materials:
-
HEK293 cells stably expressing human CB1 receptors.
-
Cell culture medium.
-
CP 55,940 and this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Plate CB1-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before treatment. Treat the cells with vehicle, CP 55,940, this compound, or a combination of both for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Collect the lysates and determine the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK.
Conclusion
The interaction of this compound with the CB1 receptor in the presence of orthosteric agonists like CP 55,940 is a prime example of the complexities of allosteric modulation and biased signaling. While this compound enhances agonist binding, it effectively antagonizes G-protein-dependent signaling pathways. Concurrently, it can promote G-protein-independent signaling, leading to downstream effects such as ERK1/2 activation. The provided protocols offer a framework for researchers to dissect these intricate pharmacological properties, ultimately contributing to a more comprehensive understanding of CB1 receptor function and the potential for developing novel allosteric modulators for therapeutic applications. It is important to note that in vivo studies have shown that the in vitro effects of this compound do not always translate to whole-animal models, highlighting the need for careful consideration and further investigation in more complex physiological systems.[4][5][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying Allosteric Modulation of CB1 with Org 27569
Introduction
The Cannabinoid Receptor 1 (CB1), a Class A G protein-coupled receptor (GPCR), is a key therapeutic target due to its role in various physiological processes. While orthosteric ligands bind to the same site as endogenous cannabinoids, allosteric modulators bind to a distinct site, offering a different mechanism for regulating receptor function. Org 27569 is a prototypical negative allosteric modulator (NAM) of the CB1 receptor that exhibits a complex pharmacological profile, making it a valuable tool for research and drug development.[1]
A peculiar characteristic of this compound is its ability to increase the binding affinity of CB1 agonists like CP 55,940 (positive binding cooperativity) while simultaneously acting as an insurmountable antagonist of G protein-mediated signaling pathways.[1][2] It has been shown to inhibit agonist-induced G protein activation, reduce cAMP production, and block β-arrestin recruitment.[3][4] However, this compound also displays "biased signaling," where it can independently promote ERK1/2 phosphorylation in a G protein-independent manner, a phenomenon not observed with orthosteric agonists.[5][6] This unique profile allows researchers to dissect the specific signaling cascades downstream of CB1 activation and explore the therapeutic potential of biased allosteric modulators.
These notes provide an overview of the quantitative effects of this compound and detailed protocols for key in vitro assays to characterize its allosteric modulation of the CB1 receptor.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the quantitative data on this compound's interaction with the CB1 receptor. The effects are often "probe-dependent," meaning they vary depending on the orthosteric agonist used.
Table 1: Effect of this compound on Orthosteric Ligand Binding to CB1 Receptor
| Orthosteric Ligand | Effect of this compound | Receptor Source | Quantitative Value | Reference |
|---|---|---|---|---|
| [³H]CP 55,940 | Positive Binding Cooperativity (Increases Affinity) | Mouse Brain Membranes | Significant, saturable increase in specific binding | [7][8] |
| [³H]CP 55,940 | Positive Binding Cooperativity | HEK293 cells expressing hCB1 | - | [2] |
| [³H]SR141716A (Rimonabant) | Negative Binding Cooperativity (Decreases Affinity) | Mouse Brain Membranes | Decreases binding |[7] |
Table 2: Functional Activity of this compound at the CB1 Receptor
| Assay | Orthosteric Agonist | Effect of this compound | Emax / Inhibition | pEC₅₀ / pIC₅₀ / pKB | Cell Line / System | Reference |
|---|---|---|---|---|---|---|
| [³⁵S]GTPγS Binding | CP 55,940 | Antagonism / Inverse Agonism | Reduces Emax | - | hCB1-CHO cells | [9] |
| [³⁵S]GTPγS Binding | WIN55212-2 | Antagonism (less effective) | Reduces Emax | - | hCB1R Membranes | [4] |
| [³⁵S]GTPγS Binding | None (Basal) | Weak Inverse Agonism | Small but significant decrease | - | hCB1R cells | [8] |
| cAMP Inhibition | CP 55,940 | Antagonism | - | - | hCB1-expressing cells | [10] |
| cAMP Inhibition | WIN55212-2 | Antagonism | - | - | hCB1-expressing cells | [10] |
| cAMP Stimulation | None (Alone) | Allosteric Agonism | Increases cAMP production | - | hCB1-expressing cells | [4][10] |
| ERK1/2 Phosphorylation | None (Alone) | Weak Agonism (G protein-independent) | ~19% of agonist response | 8.55 ± 0.99 | hCB1-HEK293 cells | [8] |
| ERK1/2 Phosphorylation | CP 55,940 | Enhancement (PAM) | Enhances agonist effect | - | hCB1-expressing cells | [4][10] |
| β-Arrestin Recruitment | CP 55,940 | Antagonism | Reduces Emax | - | PathHunter Assay | [4] |
| Receptor Internalization | CP 55,940 | Inhibition | Concentration-dependent inhibition | pEC₅₀ = 5.32 ± 0.24 | hCB1-HEK293 cells | [11] |
| Mouse Vas Deferens Contraction | WIN55212-2 | Inhibition | Emax = 45.4% | pEC₅₀ = 8.24 ± 0.12 | Mouse Vas Deferens |[12] |
Signaling Pathways & Experimental Workflows
// Connections Agonist -> OrthostericSite [label="Binds"]; Org27569 -> AllostericSite [label="Binds"]; OrthostericSite -> G_protein [label="Activates", color="#34A853", fontcolor="#34A853"]; G_protein -> AC [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; AC -> cAMP [style=dashed, arrowhead=open]; OrthostericSite -> BetaArrestin [label="Recruits", color="#34A853", fontcolor="#34A853"]; BetaArrestin -> Internalization [style=dashed, arrowhead=open]; G_protein -> ERK_GP [style=dashed, arrowhead=open];
// Org27569 Effects AllostericSite -> OrthostericSite [label="Enhances Agonist\nBinding (+)", dir=back, color="#FBBC05", fontcolor="#202124", style=dashed]; AllostericSite -> G_protein [label="Inhibits\nActivation (-)", color="#EA4335", fontcolor="#EA4335", style=bold]; AllostericSite -> BetaArrestin [label="Inhibits\nRecruitment (-)", color="#EA4335", fontcolor="#EA4335", style=bold]; AllostericSite -> ERK_GI [label="Directly Activates\n(+)", color="#34A853", fontcolor="#34A853", style=bold]; }
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines how this compound affects the binding of a radiolabeled orthosteric ligand, such as the agonist [³H]CP 55,940, to the CB1 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human CB1 receptor (hCB1).
-
Radioligand: [³H]CP 55,940.
-
Compounds: this compound, unlabeled CP 55,940 (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 1 mg/mL BSA, pH 7.4.
-
Equipment: 96-well plates, cell harvester with GF/B filters, liquid scintillation counter, scintillation fluid.
2. Procedure:
-
Plate Setup: Add 50 µL of binding buffer to each well of a 96-well plate.
-
Add Compounds: Add 50 µL of varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled CP 55,940 (e.g., 10 µM).
-
Add Radioligand: Add 50 µL of [³H]CP 55,940 to all wells at a final concentration near its K_d (e.g., 0.7 nM).[8]
-
Initiate Binding: Add 50 µL of cell membrane suspension (e.g., 20-30 µg protein/well) to each well to start the reaction.[8]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Termination: Terminate the assay by rapid filtration through GF/B filters (pre-soaked in wash buffer) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in presence of excess unlabeled CP 55,940) from the total binding (CPM with radioligand only).
-
Plot the specific binding (as a percentage of control) against the log concentration of this compound.
-
A curve showing increased binding demonstrates positive cooperativity.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. It is used to assess this compound's effect on agonist-induced G protein coupling.
1. Materials:
-
Cell Membranes: From hCB1-expressing cells.
-
Reagents: [³⁵S]GTPγS, Guanosine 5'-diphosphate (GDP), unlabeled GTPγS (for non-specific binding).
-
Compounds: Orthosteric agonist (e.g., CP 55,940), this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
2. Procedure:
-
Pre-incubation: In a 96-well plate, add cell membranes (20-30 µ g/well ) to the assay buffer containing GDP (e.g., 30 µM). Add the desired concentrations of this compound with or without an orthosteric agonist. Incubate at 30°C for 15 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination & Quantification: Terminate the reaction and quantify bound radioactivity using the same filtration and scintillation counting method described in Protocol 1.
3. Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
To test for antagonism, generate a dose-response curve for the orthosteric agonist in the absence and presence of fixed concentrations of this compound.
-
A rightward shift in the agonist's potency (pEC₅₀) or a reduction in its maximal effect (Emax) indicates antagonism.[2][4] A decrease in basal signaling indicates inverse agonism.[8]
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol determines the effect of this compound on the activation of the MAPK/ERK signaling pathway by measuring the level of phosphorylated ERK1/2.
1. Materials:
-
Cells: Whole hCB1-HEK293 cells.
-
Reagents: Serum-free media, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK). HRP-conjugated secondary antibody.
-
Equipment: SDS-PAGE equipment, Western blot transfer system, chemiluminescence substrate, imaging system.
2. Procedure:
-
Cell Culture: Plate hCB1-HEK293 cells and grow to ~80% confluency.
-
Serum Starvation: Replace media with serum-free media and incubate for 4-6 hours to reduce basal ERK activation.
-
Treatment: Treat cells with vehicle, an orthosteric agonist, and/or this compound for a specified time (e.g., 5-20 minutes).[2]
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and add lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-t-ERK antibody as a loading control.
3. Data Analysis:
-
Quantify the band intensity for p-ERK and t-ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
Protocol 4: β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated CB1 receptor, a key step in receptor desensitization and G protein-independent signaling. The DiscoverX PathHunter® assay is a common method.[13]
1. Materials:
-
Cells: PathHunter® hCB1 cell line (e.g., from DiscoveRx).
-
Reagents: PathHunter® detection reagents.
-
Compounds: Orthosteric agonist (e.g., CP 55,940), this compound.
-
Equipment: White, solid-bottom 384-well cell culture plates, luminometer.
2. Procedure:
-
Cell Plating: Plate the PathHunter® hCB1 cells in a 384-well plate according to the manufacturer's instructions and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound, with or without a fixed concentration of an orthosteric agonist, to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Signal Detection: Add the PathHunter® detection reagents as per the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate-based luminometer.
3. Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the test compound.
-
Normalize the data to the maximal response induced by a saturating concentration of a reference agonist (e.g., CP 55,940).
-
Determine pEC₅₀ and Emax values for agonists or pIC₅₀ values for antagonists. This compound is expected to antagonize agonist-stimulated β-arrestin recruitment.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Practical Guide to Working with Org 27569 in the Lab: Application Notes and Protocols
Introduction
Org 27569 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] It exhibits a unique pharmacological profile, acting as a "biased" modulator. While it enhances the binding affinity of orthosteric agonists like CP 55,940, it paradoxically antagonizes their functional activity in several key signaling pathways.[1][2][3][4] This document provides a practical guide for researchers, scientists, and drug development professionals on utilizing this compound in a laboratory setting. It includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide | [1] |
| CAS Number | 868273-06-7 | [1] |
| Molecular Formula | C24H28ClN3O | [1] |
| Molar Mass | 409.96 g/mol | [1] |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action
This compound binds to an allosteric site on the CB1 receptor, which is topographically distinct from the orthosteric binding site for endogenous cannabinoids (like anandamide and 2-AG) and synthetic agonists (like CP 55,940 and THC).[6][7] This binding induces a conformational change in the receptor that leads to:
-
Positive Binding Cooperativity with Agonists: It increases the binding affinity of CB1 receptor agonists.[1][2]
-
Negative Functional Cooperativity: It decreases the efficacy of agonists in stimulating downstream signaling pathways, such as G-protein activation and cAMP modulation.[1][2][6]
-
Biased Signaling: this compound demonstrates biased signaling, as it can inhibit certain pathways (e.g., G-protein-dependent signaling) while potentially activating others (e.g., G-protein-independent ERK activation).[4][8]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Radioligand Binding Parameters
| Radioligand | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| [3H]CP 55,940 | Equilibrium Binding | HEK293 cells expressing hCB1 | KB | 217.3 nM | [8] |
| [3H]CP 55,940 | Equilibrium Binding | Mouse brain membranes | pKB | 5.67 ± 0.23 | [9] |
| [3H]SR 141716A | Equilibrium Binding | Mouse brain membranes | pKB | 5.95 | [9] |
Table 2: Functional Antagonism Data
| Assay | Agonist | Cell/Tissue Type | Parameter | Value | Reference |
| ERK1/2 Phosphorylation | CP 55,940 (6.1 nM) | HEK293 cells expressing hCB1 | pIC50 | 6.783 ± 0.273 | [10] |
| ERK1/2 Phosphorylation | THC (494 nM) | HEK293 cells expressing hCB1 | pIC50 | 6.38 ± 0.394 | [10] |
| ERK1/2 Phosphorylation | 2-AG (1.2 µM) | HEK293 cells expressing hCB1 | pIC50 | 6.26 ± 0.239 | [10] |
| Basal ERK1/2 Phosphorylation | None | HEK293 cells expressing hCB1 | pIC50 | 6.86 ± 0.214 | [10] |
| Electrically evoked contractions | WIN 55,212 | Mouse vas deferens | pEC50 | 8.24 ± 0.12 | [11] |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling in the Presence of this compound
The following diagram illustrates the modulatory effect of this compound on CB1 receptor signaling.
Caption: this compound's modulation of CB1 receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps for assessing the binding of this compound to the CB1 receptor.
References
- 1. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 | RTI [rti.org]
- 4. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Cannabinoid Receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. realmofcaring.org [realmofcaring.org]
Troubleshooting & Optimization
Org 27569 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Org 27569.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be in the range of 41 to 82 mg/mL. For best results, it is recommended to prepare a stock solution in the 10-20 mM range.
Q3: My this compound precipitated when I diluted my DMSO stock solution in my aqueous cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds like this compound. Precipitation upon dilution into aqueous solutions is often referred to as "crashing out." To prevent this, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and preferably below 0.1%.[1] A stepwise dilution approach is recommended. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium before making the final dilution. Adding the stock solution dropwise while gently vortexing can also help.[1]
Q4: Can I use other solvents besides DMSO for in vitro experiments?
A4: While DMSO is the most commonly reported solvent, for certain assays where DMSO might interfere, the use of other co-solvents in combination with DMSO could be explored. These may include ethanol, propylene glycol (PG), or polyethylene glycol (PEG).[2] However, the compatibility and potential effects of these co-solvents on your specific experimental system must be validated.
Q5: What is a suitable vehicle for in vivo administration of this compound?
A5: For systemic in vivo administration in mice, a vehicle consisting of a mixture of ethanol, Emulphor-620, and saline in a 1:1:18 ratio has been successfully used.[3] For intracerebroventricular injections, this compound has been dissolved in 100% DMSO.[3]
Q6: How should I store my this compound stock solution?
A6: It is recommended to store DMSO stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation. Before use, visually inspect the stock solution for any particulates.
Data Presentation: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ≥ 52.2 | 127.33 | MedchemExpress |
| DMSO | 82 | 200.02 | Selleck Chemicals |
| DMSO | 41 | 100.01 | TargetMol |
| Water | Insoluble | - | Selleck Chemicals |
| Ethanol | Insoluble | - | Selleck Chemicals |
| Ethanol:Emulphor-620:Saline (1:1:18) | Vehicle for in vivo use | - | Gamage et al., 2014[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
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Weigh the desired amount of this compound powder.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the tube at 37°C and use a vortex mixer or sonicator until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
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This compound DMSO stock solution (from Protocol 1)
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Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] For example, to achieve a final concentration of 1 µM with 0.1% DMSO from a 1 mM stock: a. Prepare an intermediate dilution by adding 10 µL of the 1 mM stock to 90 µL of pre-warmed medium to get a 100 µM solution. b. Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium to get the final 1 µM working solution.
-
Add the working solution to the cells immediately. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Protocol 3: Preparation of this compound Formulation for Systemic In Vivo Administration
-
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Emulphor-620
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve the required amount of this compound in ethanol.
-
Add an equal volume of Emulphor-620 to the ethanol solution and mix thoroughly.
-
Add 18 volumes of sterile saline to the ethanol/Emulphor-620 mixture and vortex until a clear and homogenous suspension is formed. The final vehicle composition will be a 1:1:18 ratio of ethanol:Emulphor-620:saline.[3]
-
The final formulation should be prepared fresh on the day of the experiment.
-
Troubleshooting Guide
Issue: Precipitation Observed in Cell Culture Medium
If you observe precipitation of this compound in your cell culture medium, follow this troubleshooting workflow:
Signaling Pathway
This compound is a negative allosteric modulator of the CB1 receptor.[4][5] It binds to a site distinct from the orthosteric site where agonists like CP 55,940 bind. While it can increase the binding affinity of CB1 agonists, it paradoxically decreases their efficacy in stimulating G-protein signaling.[4][5]
References
Potential off-target effects of Org 27569
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org 27569. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] It binds to a site on the receptor that is distinct from the orthosteric site where agonists like CP55,940 bind. Paradoxically, while it is a NAM in terms of functional output, it has been shown to increase the binding affinity of CB1 agonists.[2]
Q2: I am observing an increase in agonist binding in my radioligand binding assays when co-incubating with this compound. Is this expected?
Yes, this is an expected and well-documented effect. This compound exhibits positive binding cooperativity with CB1 agonists such as CP55,940.[3][4] This means it stabilizes a conformation of the CB1 receptor that has a higher affinity for the agonist.
Q3: In my functional assays (e.g., cAMP, [³⁵S]GTPγS), this compound is inhibiting the effect of a CB1 agonist. Is this consistent with its mechanism?
Yes, this is the defining characteristic of this compound as a negative allosteric modulator. Although it enhances agonist binding, it decreases the efficacy of the agonist to elicit a downstream signaling response, such as the inhibition of adenylyl cyclase (leading to decreased cAMP levels) or G-protein activation (measured by [³⁵S]GTPγS binding).[3][5]
Q4: I am seeing an agonist-like effect of this compound on ERK phosphorylation. Is this an off-target effect?
Not necessarily. This compound has been reported to exhibit biased signaling. It can act as an agonist for the ERK1/2 signaling pathway, and this effect may be independent of G-protein coupling and potentially mediated by β-arrestin.[4][6] This is a key example of its complex pharmacology.
Q5: My in vivo results with this compound do not seem to align with my in vitro findings. For example, I am not seeing antagonism of typical cannabinoid effects. Why might this be?
This is a critical and widely reported observation. The in vitro antagonist effects of this compound often do not translate to whole-animal models for canonical cannabinoid-mediated behaviors such as antinociception, catalepsy, and hypothermia.[7] The reasons for this discrepancy are not fully understood but may involve factors like pharmacokinetics, metabolism, or the engagement of different signaling pathways in vivo.
Q6: I observed a reduction in food intake in my animal model after administering this compound. Is this a CB1-mediated effect?
Evidence suggests that the anorectic (appetite-suppressing) effects of this compound are likely not mediated by the CB1 receptor. Studies have shown that this effect persists in CB1 knockout mice.[7] This is a significant potential off-target effect to be aware of when interpreting in vivo feeding studies.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in functional assays.
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Question: Why am I seeing variability in the inhibitory potency (IC₅₀) of this compound in my cAMP or [³⁵S]GTPγS assays?
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Possible Cause 1: Probe Dependence. The inhibitory effect of this compound can be dependent on the specific orthosteric agonist being used.[8] Its potency can differ when used with different agonists (e.g., CP55,940 vs. WIN55,212-2).
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Troubleshooting Step: If possible, test this compound against a panel of different CB1 agonists to characterize its probe-dependent effects. Ensure you are using a consistent agonist and concentration across experiments for comparative purposes.
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Possible Cause 2: Assay System Bias. The level of receptor expression and G-protein coupling efficiency in your cell line can influence the observed potency. Highly amplified signaling systems may mask subtle allosteric effects.
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Troubleshooting Step: Characterize the expression level of CB1 in your cell line. Consider using a cell line with a lower receptor expression level to potentially increase sensitivity to allosteric modulation.
-
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Question: this compound is showing some agonist activity in my functional assay, even in the absence of an orthosteric agonist. What could be the reason?
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Possible Cause: Biased Agonism. As mentioned in the FAQ, this compound can act as a biased agonist, particularly for the ERK signaling pathway.[4] It has also been reported to act as an inverse agonist in some systems by reducing basal receptor activity.[3]
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Troubleshooting Step: To investigate biased agonism, you need to measure multiple downstream signaling pathways in parallel (e.g., cAMP, ERK phosphorylation, β-arrestin recruitment). To test for inverse agonism, ensure your assay can detect a decrease below the basal signaling level.
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Problem 2: Difficulty dissolving or handling this compound.
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Question: What is the best way to dissolve and store this compound?
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Recommendation: this compound is poorly soluble in aqueous solutions. It is typically dissolved in dimethyl sulfoxide (DMSO).[9][10] Stock solutions in DMSO can be stored at -20°C or -80°C.[9] It is recommended to sonicate the solution to aid dissolution.[9] When preparing working solutions, be mindful of the final DMSO concentration in your assay buffer, as high concentrations can affect cell viability and assay performance.
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Problem 3: Discrepancy between in vitro and in vivo results.
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Question: How can I investigate if the in vivo effects I am observing are off-target?
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Experimental Approach 1: Use of CB1 Knockout Animals. The most definitive way to determine if an in vivo effect is CB1-mediated is to replicate the experiment in CB1 receptor knockout animals. If the effect persists in these animals, it is not mediated by the CB1 receptor.
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Experimental Approach 2: Co-administration with a CB1 Orthosteric Antagonist. In wild-type animals, you can pre-treat with a selective CB1 orthosteric antagonist/inverse agonist (e.g., rimonabant). If the antagonist does not block the effect of this compound, it suggests a CB1-independent mechanism.
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Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Assay Type | Agonist/Probe | Cell Line/System | Value | Reference(s) |
| pIC₅₀ | ERK Phosphorylation | CP55,940 | hCB1-HEK293 | 6.78 | [3] |
| ERK Phosphorylation | THC | hCB1-HEK293 | 6.38 | [3] | |
| [³⁵S]GTPγS Binding | CP55,940 | hCB1 Membranes | ~6.0 | [11] | |
| Calcium Mobilization | CP55,940 | CHO-hCB1-Gα16 | 6.1 | [11][12] | |
| pEC₅₀ | ERK Phosphorylation (Inverse Agonism) | - | hCB1-HEK293 | 6.86 | [3] |
| Mouse Vas Deferens | WIN55,212-2 | Mouse | 8.24 | [10][13] | |
| pKᵢ | Radioligand Binding ([³H]SR141716A) | - | CHO-CB1R | 5.95 | [13] |
| pKₐ | Radioligand Binding ([³H]CP55,940) | - | Mouse Brain Membranes | 5.67 | [13] |
| Kₑq | [³⁵S]GTPγS Binding | CP55,940 | hCB1 Membranes | 224 nM | [5] |
| α (Cooperativity Factor) | Radioligand Binding ([³H]CP55,940) | - | Mouse Brain Membranes | 1.14 | [10] |
Note: Values can vary depending on the specific experimental conditions.
Experimental Protocols
1. Radioligand Binding Assay (Competition)
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Objective: To determine the effect of this compound on the binding of a radiolabeled CB1 ligand.
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Materials:
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Cell membranes expressing CB1 receptor (e.g., from hCB1-HEK293 cells or mouse brain).
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Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).
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This compound.
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 0.1% BSA).
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Glass fiber filters.
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Scintillation cocktail and counter.
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Procedure:
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Prepare serial dilutions of this compound.
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In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of this compound.
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Add cell membranes to initiate the binding reaction.
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Incubate for 60-90 minutes at 30°C.
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Place filters in scintillation vials with scintillation cocktail.
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Quantify radioactivity using a scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1 ligand.
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2. ERK1/2 Phosphorylation Assay (Western Blot)
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Objective: To measure the effect of this compound on basal or agonist-stimulated ERK1/2 phosphorylation.
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Materials:
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hCB1-expressing cells (e.g., HEK293).
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Serum-free cell culture medium.
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This compound and CB1 agonist (e.g., CP55,940).
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
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Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate.
-
-
Procedure:
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Plate cells and serum-starve overnight.
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Treat cells with this compound alone or in combination with a CB1 agonist for the desired time (e.g., 5-20 minutes).
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Lyse the cells on ice.
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Determine protein concentration of the lysates.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibody against phospho-ERK1/2.
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Incubate with HRP-conjugated secondary antibody.
-
Detect signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
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Quantify band intensities using densitometry software.
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3. cAMP Accumulation Assay (HTRF)
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Objective: To measure the effect of this compound on agonist-mediated inhibition of cAMP production.
-
Materials:
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hCB1-expressing cells (e.g., HEK293).
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Assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).
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Forskolin.
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This compound and CB1 agonist (e.g., CP55,940).
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HTRF cAMP assay kit.
-
-
Procedure:
-
Harvest and resuspend cells in assay buffer.
-
Dispense cells into a 384-well plate.
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Add serial dilutions of this compound.
-
Add a fixed concentration of the CB1 agonist (e.g., EC₈₀).
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Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.
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Incubate for 30 minutes at room temperature.
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Lyse the cells and add HTRF reagents according to the manufacturer's protocol.
-
Read the plate on an HTRF-compatible reader.
-
Visualizations
Caption: Canonical CB1 receptor signaling pathways.
Caption: Logical workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A Key Agonist-induced Conformational Change in the Cannabinoid Receptor CB1 Is Blocked by the Allosteric Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Cannabinoid Receptor | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Org27569 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. This compound | CB1 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Investigating the CB1-Independent Effects of Org 27569 on Food Intake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Org 27569 on food intake, with a specific focus on its cannabinoid receptor 1 (CB1)-independent mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on food intake?
This compound has been shown to reduce food intake in rodents.[1][2][3] This effect is observed for both palatable and standard chow.[3][4]
Q2: Is the anorectic effect of this compound mediated by the CB1 receptor?
Q3: How does this compound interact with the CB1 receptor?
This compound is a negative allosteric modulator (NAM) of the CB1 receptor.[6] It binds to a site on the receptor that is distinct from the binding site of orthosteric agonists like anandamide and CP55,940.[6][7] While it can increase the binding affinity of some CB1 agonists, it simultaneously decreases their efficacy in activating G protein-mediated signaling pathways.[1][6][8]
Q4: What are the known downstream signaling effects of this compound at the CB1 receptor?
The effects of this compound on downstream signaling are complex and can appear contradictory. It has been shown to act as an insurmountable antagonist in several biochemical assays, inhibiting agonist-stimulated GTPγS binding and cAMP production.[1][9] However, there are conflicting reports regarding its effect on extracellular signal-regulated kinase (ERK) signaling, with some studies suggesting it can induce ERK phosphorylation independently of Gi protein coupling, while others report it as an antagonist or inverse agonist of ERK signaling.[9][10][11]
Q5: What are the potential off-target mechanisms for this compound's effect on food intake?
The precise CB1-independent mechanism for the anorectic effect of this compound has not been fully elucidated. Researchers should consider the possibility of off-target effects on other receptors or signaling pathways involved in appetite regulation.[12] While not directly demonstrated for this compound, other putative endocannabinoid receptors like GPR55 are known to be involved in feeding and gut motility, presenting a potential area for investigation.[13]
Troubleshooting Guides
Problem: Unexpected lack of anorectic effect with this compound in wild-type animals.
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Possible Cause 1: Dose and Route of Administration. The dosage of this compound is critical. Doses in the range of 3.2-30 mg/kg (i.p.) have been shown to be effective in rodents.[3][4][12] Ensure the correct dose is being administered and that the chosen route of administration (e.g., intraperitoneal) is appropriate to achieve sufficient brain exposure.
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Possible Cause 2: Acclimation and Habituation. Animals should be properly acclimated to the experimental conditions. Repeated handling and injection stress can influence feeding behavior. Include a sufficient acclimation period in your experimental design.
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Possible Cause 3: Tolerance. Tolerance to the hypophagic effect of this compound can develop with repeated daily administration.[4] If conducting a chronic study, consider that the effect on food intake may diminish over time, even while effects on body weight gain may persist.[4]
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Possible Cause 4: Diet Composition. The palatability of the food can influence the magnitude of the anorectic effect. The effect of this compound has been observed with both palatable and plain food.[3][4]
Problem: Difficulty in demonstrating CB1-independence of the anorectic effect.
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Solution 1: Use of CB1 Knockout Mice. The most definitive way to demonstrate CB1-independence is to use CB1 receptor knockout mice. A persistent anorectic effect of this compound in these animals is strong evidence for a CB1-independent mechanism.[2]
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Solution 2: Pharmacological Blockade with a CB1 Antagonist. In wild-type animals, pretreatment with a selective CB1 antagonist/inverse agonist (e.g., rimonabant) should not block the anorectic effect of this compound if the mechanism is indeed CB1-independent. However, given that both compounds can reduce food intake, this experimental design requires careful interpretation and appropriate control groups.
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Solution 3: In vitro Receptor Binding and Functional Assays. To rule out any residual or atypical signaling through the CB1 receptor, conduct in vitro assays. These can include radioligand binding assays to confirm the allosteric interaction and functional assays (e.g., GTPγS binding, cAMP accumulation, or β-arrestin recruitment) to characterize the signaling profile in your specific experimental system.[1][8]
Data Presentation
Table 1: Summary of this compound's Effects on Food Intake in Rodents
| Species | Dose Range (i.p.) | Food Type | Observation | Reference |
| Mice | 30 mg/kg | Sweet Cereal | Reduced food intake in both wild-type and CB1 knockout mice. | [1] |
| Rats | 3.2 - 10 mg/kg | Palatable Food | Dose-dependent decrease in food intake. | [3][4] |
| Rats | 5.6 - 10 mg/kg | Plain Food | Decreased food intake; tolerance develops with daily treatment. | [4] |
Experimental Protocols
Protocol 1: Assessing the Anorectic Effect of this compound in Mice
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Animals: Use male and female wild-type and CB1 knockout mice.
-
Acclimation: Acclimate mice to individual housing and handling for at least one week.
-
Food Deprivation: Food deprive the mice for a set period (e.g., 23 hours) with free access to water.
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Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle. Include a positive control group with a known anorectic agent like rimonabant (e.g., 3 mg/kg, i.p.).
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Feeding Measurement: One hour after injection, present a pre-weighed amount of a palatable food source (e.g., sweet cereal). Measure food consumption over a defined period (e.g., 2 hours).
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Data Analysis: Compare the amount of food consumed between the different treatment groups and genotypes using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Protocol 2: In Vitro CB1 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human CB1 receptor.
-
Radioligand Binding: Perform competition binding assays using a CB1 receptor agonist radioligand (e.g., [3H]CP55,940).
-
Experimental Conditions: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Data Acquisition: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the effect of this compound on the binding affinity of the radioligand to assess allosteric modulation.
Mandatory Visualization
Caption: Experimental workflow for determining the CB1-independence of this compound's anorectic effect.
References
- 1. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral effects of the cannabinoid CB1 receptor allosteric modulator ORG27569 in rats | RTI [rti.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of CB1 receptor negative allosteric modulator Org27569 on oxycodone withdrawal symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Metabolic and Behavioural Roles of the Putative Endo- cannabinoid Receptors GPR18, GPR55 and GPR119 in Feeding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Org 27569 Concentration for Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Org 27569 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] It binds to a site on the receptor that is distinct from the binding site of endogenous cannabinoids (orthosteric site).[2] While it can increase the binding affinity of CB1 agonists like CP55,940, it simultaneously decreases their efficacy in stimulating downstream signaling pathways.[1][3] This makes it function as an insurmountable antagonist in many functional assays.[1]
Q2: How does this compound affect different signaling pathways?
This compound exhibits a complex pharmacological profile, demonstrating "biased signaling" where its effect varies depending on the specific downstream pathway being measured.[4][5]
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G-protein signaling ([³⁵S]GTPγS binding and cAMP assays): this compound generally acts as an antagonist or inverse agonist. It inhibits agonist-stimulated [³⁵S]GTPγS binding and can decrease basal activity, suggesting inverse agonism.[6][7] In cAMP assays, it can attenuate the ability of cannabinoid agonists to inhibit forskolin-stimulated cAMP production.[6]
-
ERK1/2 Phosphorylation: The effect of this compound on the ERK1/2 pathway is particularly complex. It has been reported to act as an antagonist of agonist-induced ERK activation.[6] However, in some contexts, it can act as an agonist, increasing basal ERK phosphorylation, potentially through a G-protein-independent mechanism involving β-arrestin 1.[5][6][7]
-
Receptor Internalization: this compound has been shown to induce CB1 receptor internalization on its own and can also block agonist-induced internalization.[6][7]
Q3: What is a good starting concentration for this compound in my functional assay?
A typical starting concentration for this compound in cellular assays is around 10 µM.[6] However, the optimal concentration will depend on the specific assay, cell type, and the orthosteric agonist being used. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: I am seeing inconsistent results with this compound. What could be the issue?
Inconsistent results can arise from several factors:
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Solubility: Like many cannabinoid ligands, this compound can have limited aqueous solubility.[3][8] Ensure that your stock solutions are properly prepared and that the final concentration in your assay medium does not lead to precipitation. See the troubleshooting guide below for more details.
-
"Probe Dependence": The effects of this compound can vary depending on the orthosteric agonist it is paired with.[2] For example, it is a more potent modulator of CP55,940 signaling compared to WIN55,212.[4][5]
-
Cell Line Differences: The expression levels of signaling proteins like G-proteins and β-arrestins can differ between cell lines, leading to variations in the observed effects of this compound.[6]
-
Incubation Time: The duration of exposure to this compound can influence the outcome. For instance, a 20-minute incubation was shown to be effective in reducing basal ERK phosphorylation, whereas a 5-minute incubation had a non-significant effect.[6]
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in stock solutions or assay wells.
-
High variability between replicate wells.
-
Lower than expected potency or efficacy.
Possible Causes and Solutions:
| Cause | Solution |
| Improper solvent for stock solution. | This compound is typically dissolved in DMSO to create a high-concentration stock solution.[2] |
| Final assay concentration exceeds solubility limit. | Ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent effects. If precipitation occurs at the desired final concentration of this compound, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) in your assay buffer. |
| Storage of stock solutions. | Store stock solutions at -80°C in single-use aliquots to prevent freeze-thaw cycles that can affect compound stability and solubility.[2] |
Issue 2: No Effect or Unexpected Agonist/Antagonist Activity
Symptoms:
-
This compound does not produce the expected inhibitory effect on agonist signaling.
-
This compound shows agonist activity in an assay where it is expected to be an antagonist.
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal concentration. | Perform a full concentration-response curve for this compound to determine its IC50 or EC50 in your specific assay system. |
| Incorrect incubation time. | Optimize the pre-incubation time with this compound before adding the orthosteric agonist. Also, consider the time course of the signaling event you are measuring. |
| "Biased signaling" properties of this compound. | Be aware that this compound's effects are pathway-dependent. For example, it can inhibit G-protein signaling while simultaneously activating the ERK pathway.[5][6] The observed effect will depend on the assay endpoint. |
| Cell line specific effects. | The cellular context, including the relative expression of CB1 receptors, G-proteins, and β-arrestins, can influence the activity of this compound.[6] Consider using a cell line with well-characterized CB1 receptor expression and signaling. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various functional assays.
Table 1: IC50 Values of this compound in ERK Phosphorylation Assays [6]
| Orthosteric Agonist (at EC₈₀) | pIC₅₀ (mean ± SEM) |
| CP55,940 (6.1 nM) | 6.78 ± 0.273 |
| THC (500 nM) | 6.38 ± 0.394 |
| 2-AG (1.2 µM) | 6.26 ± 0.238 |
| Basal (20 min exposure) | 6.86 ± 0.21 |
Table 2: Activity of this compound in Various Functional Assays
| Assay | Effect of this compound | Reference |
| [³⁵S]GTPγS Binding | Antagonist/Inverse Agonist | [6][7] |
| cAMP Production | Antagonist/Inverse Agonist | [6] |
| ERK1/2 Phosphorylation | Antagonist or Agonist (context-dependent) | [5][6][7] |
| Receptor Internalization | Agonist/Antagonist | [6][7] |
| Calcium Mobilization | Allosteric Antagonist | [8] |
Experimental Protocols
General Protocol for ERK1/2 Phosphorylation Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human CB1 receptor in appropriate culture plates and grow to 80-90% confluency.[6]
-
Serum Starvation: Prior to the experiment, serum-starve the cells for a defined period (e.g., 4-18 hours) to reduce basal ERK phosphorylation.
-
Compound Treatment:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[9][10]
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized data against the concentration of this compound to determine the IC₅₀.[6]
General Protocol for cAMP Assay
-
Cell Culture and Transfection: Culture HEK293 cells expressing the human CB1 receptor. For real-time BRET assays, transfect cells with a CAMYEL biosensor.[2]
-
Assay Preparation: Replate transfected cells into a 96-well plate. On the day of the assay, replace the medium with an appropriate assay buffer.[2]
-
Compound Treatment:
-
Pre-incubate cells with this compound or vehicle.
-
Add forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
Add the CB1 receptor agonist to inhibit forskolin-stimulated cAMP production.
-
-
Signal Detection: Measure the BRET signal or use another method (e.g., ELISA) to quantify cAMP levels.
-
Data Analysis: Determine the ability of this compound to reverse the agonist-induced inhibition of cAMP production.
Visualizations
Caption: this compound's biased signaling at the CB1 receptor.
Caption: A typical workflow for an ERK phosphorylation assay.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Key Agonist-induced Conformational Change in the Cannabinoid Receptor CB1 Is Blocked by the Allosteric Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Cannabinoid Receptor | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Org 27569 Binding Assay Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for binding assays involving the CB1 receptor negative allosteric modulator, Org 27569.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids and conventional agonists/antagonists bind. A key characteristic of this compound is its paradoxical effect: it increases the binding affinity of CB1 agonists, such as CP 55,940, while simultaneously decreasing their efficacy in stimulating G-protein-mediated signaling pathways.[1][2][3]
Q2: Why do I observe an increase in radiolabeled agonist binding in the presence of this compound, but a decrease in my functional assay readout (e.g., [³⁵S]GTPγS binding or cAMP inhibition)?
This is the expected and well-documented paradoxical effect of this compound.[1][2][3] this compound stabilizes a conformation of the CB1 receptor that has a higher affinity for agonists, leading to increased binding of a radiolabeled agonist like [³H]CP 55,940. However, this conformation is inefficient at coupling to G-proteins, resulting in a decrease in downstream functional responses like GTPγS binding or inhibition of adenylyl cyclase.[3][4] This phenomenon is also referred to as "ligand-biased signaling".[4]
Q3: Can this compound affect the binding of CB1 receptor antagonists or inverse agonists?
Yes, in contrast to its effect on agonists, this compound has been shown to decrease the binding affinity of CB1 receptor antagonists and inverse agonists, such as rimonabant (SR141716A).[1][4]
Q4: Does this compound have any agonist activity on its own?
Some studies have reported that this compound can act as a weak inverse agonist in certain systems, leading to a decrease in basal G-protein signaling.[5] Additionally, it has been observed to induce phosphorylation of ERK1/2, suggesting it may act as a biased agonist for certain signaling pathways independent of G-protein coupling.[2][4]
Troubleshooting Guide
Issue 1: High Non-Specific Binding in Radioligand Binding Assay
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Reduce the concentration of the radiolabeled ligand. A concentration at or below the Kd is a good starting point. |
| Insufficient blocking. | Increase the concentration of bovine serum albumin (BSA) in the assay buffer (e.g., up to 1%). Pre-treat filters with a blocking agent like 0.5% polyethylenimine. |
| Inadequate washing. | Increase the number of wash steps and/or the volume of ice-cold wash buffer. Ensure rapid filtration to minimize dissociation of specifically bound ligand. |
| Membrane protein concentration is too high. | Reduce the amount of membrane protein per well. Titrate the membrane concentration to find the optimal signal-to-noise ratio. |
Issue 2: Low Specific Binding or No Signal
| Potential Cause | Troubleshooting Steps |
| Inactive receptor preparation. | Ensure that cell membranes have been prepared and stored correctly (typically at -80°C). Use a fresh preparation if degradation is suspected. |
| Low receptor expression. | Confirm the expression of functional CB1 receptors in your cell line or tissue preparation using a well-characterized agonist and antagonist. |
| Incorrect assay conditions. | Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium. Verify the pH and composition of the assay buffer. |
| Degraded radioligand. | Check the age and storage conditions of your radiolabeled ligand. Purchase a fresh batch if necessary. |
Issue 3: Inconsistent or Unexpected Results in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Misinterpretation of this compound's mechanism. | Remember that this compound will decrease the Emax of a co-incubated agonist in G-protein dependent assays like [³⁵S]GTPγS binding and cAMP inhibition. Do not mistake this for a simple competitive antagonism. |
| Cell line or system-dependent effects. | The signaling profile of this compound can be cell-type dependent. For example, its effects on ERK phosphorylation may vary based on the expression levels of signaling proteins like β-arrestins.[5] |
| Ligand-specific effects of this compound. | The modulatory effect of this compound can differ depending on the orthosteric agonist used. It is more effective at inhibiting the signaling of some agonists (e.g., CP 55,940) than others.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies. Note that experimental conditions can vary between studies, leading to differences in absolute values.
Table 1: Effect of this compound on the Binding Affinity (Kd) of CB1 Ligands
| Ligand | Receptor Type | Condition | Kd (nM) | Fold Change in Affinity | Reference |
| [³H]CP 55,940 | Wild-Type CB1 | Without this compound | 2.15 ± 0.48 | - | [4] |
| With 10 µM this compound | 0.29 ± 0.06 | ~7.4-fold increase | [4] | ||
| T210A Mutant CB1 | Without this compound | 7.82 ± 1.30 | - | [4] | |
| With 10 µM this compound | 0.30 ± 0.05 | ~26-fold increase | [4] | ||
| [³H]SR141716A | Wild-Type CB1 | Without this compound | 1.93 ± 0.48 | - | [4] |
| With 10 µM this compound | 15.4 ± 3.2 | ~8-fold decrease | [4] | ||
| T210A Mutant CB1 | Without this compound | 0.93 ± 0.27 | - | [4] | |
| With 10 µM this compound | 12.1 ± 2.5 | ~13-fold decrease | [4] |
Table 2: Functional Antagonism of this compound on Agonist-Induced ERK Activation
| Agonist (at EC₈₀) | This compound pIC₅₀ | Reference |
| CP 55,940 | 6.78 ± 0.273 | [5] |
| THC | 6.38 ± 0.394 | [5] |
| 2-AG | 6.26 ± 0.238 | [5] |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is adapted from methodologies described for CB1 receptor binding assays.[7][8]
-
Membrane Preparation: Prepare cell membranes from cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue. Homogenize in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4)
-
Radiolabeled agonist (e.g., [³H]CP 55,940 at a concentration near its Kd)
-
Varying concentrations of this compound or vehicle
-
Membrane suspension (typically 5-20 µg of protein per well)
-
-
Non-Specific Binding: To determine non-specific binding, a parallel set of tubes should contain a high concentration of an unlabeled CB1 agonist (e.g., 10 µM CP 55,940).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in wash buffer. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation.[9][10]
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and GDP (e.g., 10 µM), pH 7.4.
-
Assay Setup: In a 96-well plate, combine:
-
Assay buffer
-
[³⁵S]GTPγS (final concentration of ~0.1 nM)
-
CB1 receptor agonist (e.g., CP 55,940 at its EC₈₀)
-
Varying concentrations of this compound or vehicle
-
Membrane suspension
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the assay by rapid filtration and quantify the bound [³⁵S]GTPγS by scintillation counting as described above.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase, a downstream effector of Gαi/o-coupled receptors like CB1.[11][12]
-
Cell Culture: Plate cells expressing the CB1 receptor in a suitable multi-well plate (e.g., 96-well or 384-well).
-
Assay Medium: Use a buffer or medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Add a CB1 receptor agonist (e.g., CP 55,940).
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a specified time (e.g., 30 minutes at 37°C).
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Visualizations
Caption: Signaling pathway of the CB1 receptor modulated by an agonist and this compound.
Caption: Logical workflow for troubleshooting unexpected this compound assay results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Org 27569 as a CB1 Modulator
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Org 27569 as a CB1 receptor modulator. This document addresses common challenges and questions through troubleshooting guides and frequently asked questions, based on published experimental findings.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent in vitro results (e.g., binding vs. functional assays) | This compound exhibits biased modulation. It can increase the binding affinity of CB1 agonists (like CP55940) while simultaneously acting as an antagonist of G-protein-mediated signaling.[1][2][3] | - Acknowledge the paradoxical effects in your experimental design. - Use a battery of assays to fully characterize its effects, including binding affinity, G-protein activation (e.g., [³⁵S]GTPγS), and downstream signaling pathways (e.g., cAMP, ERK phosphorylation).[4][5] - Be aware that this compound's effects can be agonist-dependent.[5] |
| Lack of expected in vivo effects despite in vitro potency | Poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier in sufficient concentrations can limit in vivo efficacy.[6][7][8][9] Studies have shown a disconnect between its in vitro activity and its effects in whole-animal models.[6][8] | - Verify brain and plasma concentrations of this compound via pharmacokinetic studies.[6] - Consider alternative administration routes, such as intracerebroventricular (ICV) injection, to bypass the blood-brain barrier, although even this may not guarantee efficacy.[6] - Use higher doses with caution, being mindful of potential off-target effects.[10] |
| Observed effects in vivo appear to be off-target | This compound has been shown to reduce food intake in a CB1-receptor-independent manner.[6][7][8][9] | - Use CB1 receptor knockout animals to confirm if the observed in vivo effects are mediated by the CB1 receptor.[6] - Employ a selective CB1 receptor antagonist as a control to verify the mechanism of action. |
| Difficulty dissolving the compound | This compound is poorly soluble in aqueous solutions.[11][12] | - Prepare stock solutions in DMSO.[11][13] For in vivo studies, a vehicle of DMSO, Tween 80, and saline (e.g., in a 1:1:18 ratio) can be used.[10] - Sonication may aid in dissolution.[13] |
Frequently Asked Questions (FAQs)
Q1: How does this compound modulate the CB1 receptor?
This compound is a negative allosteric modulator (NAM) of the CB1 receptor.[2][14] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids and classical agonists bind.[2] This binding causes a conformational change in the receptor that paradoxically increases the binding affinity of some CB1 agonists, such as CP55940, while decreasing the efficacy of these agonists to stimulate G-protein-mediated signaling.[1][2][3]
Q2: What is meant by "biased signaling" in the context of this compound?
Biased signaling refers to the ability of a ligand to preferentially activate one signaling pathway over another. In the case of this compound, it antagonizes the canonical G-protein signaling pathway (e.g., inhibition of adenylyl cyclase) but has been shown to promote G-protein-independent signaling, such as the activation of the ERK1/2 pathway via β-arrestin.[1][3][15] This is a critical consideration for interpreting experimental data.
Q3: Can this compound be used as a tool to study CB1 receptor function in vivo?
The utility of this compound as a reliable in vivo tool is questionable.[6][7][8][9] Multiple studies have reported a lack of efficacy in altering the behavioral effects of orthosteric CB1 agonists in animal models, even when administered directly into the brain.[6][7][8] Furthermore, some of its observed in vivo effects, such as reduced food intake, have been shown to be independent of the CB1 receptor.[6][7][8][9]
Q4: What are the key quantitative parameters I should be aware of for this compound?
The following tables summarize key in vitro data for this compound.
Table 1: Binding Affinity and Cooperativity of this compound at the CB1 Receptor
| Parameter | Value | Assay Conditions | Reference |
| KB | 217.3 nM | [³H]CP55940 binding in HEK293 cells expressing wild-type CB1 | [1] |
| pKb | 5.67 | [³H]CP55940 binding | |
| Cooperativity (α) with [³H]CP55940 | Positive | [³H]CP55940 binding in mouse brain membranes | [1] |
| Cooperativity with [³H]SR141716A | Negative | [³H]SR141716A binding in mouse brain membranes | [1] |
Table 2: Functional Antagonism of this compound
| Assay | Effect of this compound | Agonist | Reference |
| [³⁵S]GTPγS Binding | Antagonism (Insurmountable) | CP55940 | [4] |
| cAMP Production | Antagonism | Cannabinoid Agonists | [4] |
| ERK1/2 Activation | Antagonism | CP55940 | [4] |
| ERK1/2 Activation | Incomplete Antagonism | THC, 2-AG | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of this compound to the CB1 receptor.[1]
-
Membrane Preparation: Prepare membranes from cells expressing the CB1 receptor or from brain tissue.
-
Incubation: Incubate 3-5 µg of membrane protein in TME buffer (25 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing 0.1% fatty acid-free bovine serum albumin.
-
Ligands: Add the radiolabeled orthosteric ligand (e.g., [³H]CP55940) at a concentration near its Kd and varying concentrations of this compound.
-
Incubation Time and Temperature: Incubate at 30°C for 90 minutes.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration (e.g., 1 µM) of an unlabeled orthosteric ligand.
[³⁵S]GTPγS Functional Assay
This assay measures G-protein activation following receptor stimulation.
-
Membrane Preparation: Use membranes from cells expressing the CB1 receptor.
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Incubation Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM DTT, pH 7.4.
-
Ligand Incubation: Pre-incubate membranes with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of a CB1 agonist (e.g., CP55940 at its EC₈₀).
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GTPγS Addition: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Basal Binding: Determine basal binding in the absence of an agonist.
Visualizations
Signaling Pathways
Caption: CB1 receptor signaling pathways modulated by this compound.
Experimental Workflow: Investigating this compound's Paradoxical Effects
Caption: Workflow for characterizing this compound's biased modulation.
Logical Relationship: Troubleshooting In Vivo Experiments
Caption: Decision tree for troubleshooting in vivo this compound experiments.
References
- 1. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 | RTI [rti.org]
- 9. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of CB1 receptor negative allosteric modulator Org27569 on oxycodone withdrawal symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A Key Agonist-induced Conformational Change in the Cannabinoid Receptor CB1 Is Blocked by the Allosteric Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Cannabinoid Receptor | TargetMol [targetmol.com]
- 14. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Org 27569 off-target activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the off-target activity of Org 27569, a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a negative allosteric modulator of the cannabinoid CB1 receptor.[1] It binds to a site topographically distinct from the orthosteric site where endogenous cannabinoids bind.[2] This binding induces a conformational change in the receptor that can increase the binding affinity of CB1 agonists like CP 55,940, but it decreases their efficacy in stimulating downstream signaling pathways such as G-protein activation.[1][3]
Q2: What are the known on-target effects of this compound on CB1 receptor signaling?
This compound exhibits a complex pharmacological profile at the CB1 receptor. It acts as an insurmountable antagonist of agonist-stimulated G-protein activation, as measured by [³⁵S]GTPγS binding assays, and can also inhibit agonist-induced changes in cAMP levels.[4] Some studies have also reported that this compound can act as an inverse agonist, reducing the basal activity of the CB1 receptor in the absence of an agonist.[4]
Q3: Does this compound have confirmed off-target effects?
Yes. In-vivo studies have demonstrated that this compound can produce effects that are independent of the CB1 receptor. The most cited example is its ability to reduce food intake in both wild-type mice and in mice lacking the CB1 receptor (CB1 knockout mice), indicating that this anorectic effect is mediated by at least one off-target mechanism.[5][6][7]
Q4: Have the specific molecular off-targets of this compound been identified?
Currently, the specific molecular off-targets responsible for the CB1-independent effects of this compound are not well-characterized in publicly available literature. Therefore, a direct screen against a known off-target is not yet a standard approach.
Troubleshooting Guides
This section is designed to help you determine if an observed experimental effect of this compound is due to its intended on-target activity at the CB1 receptor or to an off-target effect.
Problem: I am observing an effect from this compound, but I am unsure if it is mediated by the CB1 receptor.
Solution Workflow:
To dissect the on-target versus off-target effects of this compound, a systematic approach using cellular and in-vivo models is recommended. The following workflow will guide you through the necessary control experiments.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Detailed Steps:
-
Establish a CB1-Negative Control System:
-
Question: Does the effect of this compound persist in a cellular model that does not express the CB1 receptor?
-
Action: Replicate your experiment in a parent cell line that does not endogenously express CB1 receptors (e.g., HEK293, CHO cells) and compare the results to the same cell line that has been engineered to express the CB1 receptor.
-
Interpretation:
-
If the effect is observed in both the CB1-expressing and the CB1-negative cells, it is likely an off-target effect.[4]
-
If the effect is only observed in the CB1-expressing cells, it is likely an on-target effect.
-
-
-
Utilize a CB1 Receptor Antagonist/Inverse Agonist:
-
Question: Can the effect of this compound be blocked by a known orthosteric CB1 antagonist?
-
Action: In your CB1-expressing system, pre-treat the cells with a well-characterized orthosteric CB1 antagonist, such as Rimonabant (SR141716A), before adding this compound.
-
Interpretation:
-
Because this compound binds to an allosteric site, a direct blockade by an orthosteric antagonist might not occur in the same way as for an orthosteric agonist. However, if this compound is acting as an inverse agonist on CB1, its effects should be sensitive to the presence of other CB1-targeting ligands. A lack of change in the presence of a potent orthosteric antagonist could suggest an off-target mechanism.
-
-
-
Confirm with In-Vivo Models (if applicable):
-
Question: Is the effect of this compound present in CB1 receptor knockout mice?
-
Action: If your research involves animal models, perform the experiment in parallel with wild-type and CB1 knockout mice.
-
Interpretation:
-
Data on this compound Activity
The following table summarizes the complex effects of this compound on CB1 receptor function as reported in the literature.
| Assay Type | Orthosteric Ligand | Effect of this compound on Orthosteric Ligand | This compound Effect Alone | Reference |
| Radioligand Binding | Agonist ([³H]CP 55,940) | Increases binding affinity (Positive Cooperativity) | Binds to an allosteric site | [1][3] |
| Antagonist ([³H]SR141716A) | Decreases binding affinity (Negative Cooperativity) | Binds to an allosteric site | [1] | |
| G-Protein Signaling | Agonist (e.g., CP 55,940) | Decreases Emax (Negative Allosteric Modulator) | Can act as an inverse agonist (decreases basal signaling) | [3][4] |
| cAMP Production | Agonist (e.g., CP 55,940) | Attenuates agonist-induced inhibition of cAMP | Can act as an inverse agonist (increases cAMP over basal) | [4] |
| ERK1/2 Phosphorylation | Agonist (e.g., CP 55,940) | Antagonizes agonist-induced ERK activation | Can act as an inverse agonist (reduces basal ERK phosphorylation) | [4] |
| In-Vivo Behavior | N/A | N/A | Reduces food intake (CB1-independent) | [5][6][7] |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the CB1 signaling pathway and the principles behind key functional assays used to characterize this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Org 27569: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments involving Org 27569. The "gold standard" debate surrounding this compound arises from its complex and sometimes paradoxical pharmacological profile. This guide aims to clarify these complexities through detailed FAQs, troubleshooting advice, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its classification debated?
This compound is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] The debate over its classification as a "gold standard" tool stems from its unusual effects. While it enhances the binding affinity of CB1 agonists like CP 55,940, it simultaneously acts as an insurmountable antagonist of G-protein signaling, decreasing the efficacy of these agonists in stimulating second messenger pathways.[1][2] This dual nature can lead to complex and sometimes unexpected experimental outcomes.
Q2: How does this compound affect agonist binding versus functional activity?
This compound exhibits positive binding cooperativity with CB1 agonists, meaning it increases their ability to bind to the receptor.[2][3] However, it displays negative functional cooperativity by inhibiting agonist-induced G-protein activation and subsequent signaling cascades, such as the inhibition of cAMP production.[2][4] This paradoxical effect is a critical consideration in experimental design and data interpretation.
Q3: What are the known downstream signaling effects of this compound?
The effects of this compound on downstream signaling are multifaceted and can be context-dependent. It has been shown to:
-
Antagonize agonist-induced ERK activation: this compound can block ERK1/2 phosphorylation stimulated by agonists like CP 55,940.[2]
-
Act as an inverse agonist on basal ERK signaling: In some systems, this compound can reduce basal levels of ERK phosphorylation in a CB1 receptor-dependent manner.[2]
-
Induce G-protein-independent ERK activation: Paradoxically, some studies report that this compound can induce ERK1/2 phosphorylation through a G-protein-independent mechanism, potentially involving β-arrestin.[3][5]
-
Inhibit agonist-stimulated [³⁵S]GTPγS binding: This indicates a blockade of G-protein activation.[2]
Q4: Does this compound exhibit probe dependence?
Yes, the effects of this compound can vary depending on the specific orthosteric agonist it is paired with. For instance, it has been shown to have a lower potency for inhibiting WIN55,212-induced cAMP inhibition compared to its effect with CP 55,940.[4][6] This "probe dependence" highlights the importance of carefully selecting and reporting the agonist used in any experiment involving this compound.
Troubleshooting Guide
Issue 1: Unexpected or contradictory results in functional assays.
-
Possible Cause: The dual nature of this compound (enhancing binding while inhibiting function) can lead to results that are difficult to interpret. The specific agonist used, the cell type, and the signaling pathway being measured can all influence the outcome.
-
Troubleshooting Steps:
-
Confirm Ligand Concentrations: Ensure accurate concentrations of both this compound and the orthosteric agonist are used.
-
Characterize the System: Perform control experiments to fully characterize the effects of the agonist alone and this compound alone in your specific assay system before co-application.
-
Measure Multiple Endpoints: Whenever possible, measure both a proximal readout of G-protein activation (e.g., [³⁵S]GTPγS binding) and a more downstream functional response (e.g., cAMP accumulation or ERK phosphorylation) to gain a more complete picture of the compound's activity.
-
Consider Probe Dependence: If possible, test this compound with more than one orthosteric agonist to assess for probe-dependent effects.
-
Issue 2: Discrepancies in ERK activation data between experiments or labs.
-
Possible Cause: The effect of this compound on ERK signaling is particularly complex, with reports of both antagonism of agonist-induced activation and G-protein-independent activation.[2][3] The timing of the measurement can also be critical, as cannabinoid-mediated ERK activation can be transient.[6]
-
Troubleshooting Steps:
-
Time-Course Experiments: Conduct time-course experiments to capture the full dynamics of ERK phosphorylation in response to your ligands.
-
Investigate G-protein Dependence: Use tools like pertussis toxin (PTX) to determine if the observed ERK signaling is Gᵢ/ₒ-dependent or independent.[2][3]
-
Cell Line Verification: Ensure the cell line used expresses the CB1 receptor at appropriate levels and that this has been verified.
-
Quantitative Data Summary
| Parameter | Ligand | Value | Receptor/System | Reference |
| Binding Affinity (Kᵢ) | ||||
| CP 55,940 | ~2.1 nM | Wild-type CB1R | [7] | |
| Allosteric Modulator Binding (K₈) | ||||
| This compound | 217.3 nM | Wild-type CB1R | [3] | |
| This compound | 644.2 nM | T210A mutant CB1R | [3] | |
| Functional Potency (pEC₅₀) | ||||
| WIN55212 (inhibition of contractions) | 8.24 ± 0.12 | Mouse vas deferens | [8] |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human CB1 receptor.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM DTT, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), GDP (30 µM), [³⁵S]GTPγS (0.1 nM), and varying concentrations of the orthosteric agonist (e.g., CP 55,940) in the absence or presence of this compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Eₘₐₓ and EC₅₀ values.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the phosphorylation state of ERK1/2 as a readout of downstream signaling.
-
Cell Culture and Starvation: Culture HEK293 cells expressing the CB1 receptor to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Ligand Treatment: Treat the cells with vehicle, orthosteric agonist (e.g., CP 55,940), this compound, or a combination of the agonist and this compound for the desired time (e.g., 5, 10, 20 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Caption: Dual allosteric modulation of the CB1 receptor by this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apexbt.com [apexbt.com]
Validation & Comparative
Org 27569 vs rimonabant mechanism of action
An Objective Comparison of Org 27569 and Rimonabant on the Cannabinoid Type 1 Receptor
This guide provides a detailed, data-supported comparison of the mechanisms of action for two prominent modulators of the cannabinoid type 1 (CB1) receptor: this compound and rimonabant. While both compounds ultimately reduce CB1 receptor signaling, they achieve this through fundamentally different molecular interactions, leading to distinct pharmacological profiles. This document is intended for researchers and professionals in pharmacology and drug development.
Overview of Molecular Mechanisms
Rimonabant (also known as SR141716A) is a well-characterized orthosteric antagonist/inverse agonist of the CB1 receptor.[1][2] It competes with endogenous cannabinoids like anandamide and 2-arachidonoylglycerol for the primary binding site on the receptor.[2][3] As an inverse agonist, rimonabant not only blocks agonist-induced activity but also reduces the basal, constitutive activity of the CB1 receptor.[4][5] This action is primarily mediated through the inhibition of Gαi/o protein signaling.[6][7]
In contrast, this compound is a potent and selective negative allosteric modulator (NAM) .[8] It binds to a topographically distinct site on the CB1 receptor, inducing a conformational change that alters the binding and signaling properties of orthosteric ligands.[8][9] Paradoxically, this compound exhibits positive binding cooperativity with agonists like CP 55,940, meaning it increases their binding affinity.[10][11] However, it demonstrates strong negative functional cooperativity, acting as an insurmountable antagonist that attenuates agonist-stimulated G-protein activation and downstream signaling.[8][12]
Quantitative Comparison of In Vitro Pharmacology
The distinct mechanisms of this compound and rimonabant are reflected in their quantitative pharmacological parameters derived from various in vitro assays.
| Parameter | This compound | Rimonabant | Description |
| Binding Site | Allosteric | Orthosteric | This compound binds to a secondary site, while rimonabant binds to the primary ligand pocket.[2][9] |
| Mechanism | Negative Allosteric Modulator (NAM), Inverse Agonist | Antagonist, Inverse Agonist | This compound modulates the receptor's function from a different site, while rimonabant directly blocks and deactivates the primary site.[1][8] |
| pEC₅₀ | 8.24 | N/A | Potency as an allosteric modulator. |
| Binding Cooperativity | Positive with agonists (e.g., CP 55,940), Negative with inverse agonists (e.g., rimonabant) | N/A (Competitive Antagonist) | This compound enhances agonist binding while decreasing inverse agonist binding.[8][10] |
| pKₑ | 7.57 (vs. CP 55,940 in MVD assay) | ~7.5 - 8.5 (varies by assay) | Functional antagonist potency. |
| Effect on Basal Signaling | Inverse agonist (decreases basal ERK phosphorylation and [³⁵S]GTPγS binding) | Inverse agonist (decreases basal [³⁵S]GTPγS binding and increases cAMP) | Both compounds reduce the constitutive activity of the CB1 receptor.[4][10] |
| Biased Signaling | Yes (Can induce G-protein-independent ERK activation and receptor internalization) | No (Primarily acts via G-protein pathways, though direct G-protein inhibition at high concentrations is reported) | This compound can selectively activate certain downstream pathways while inhibiting others.[11][13] |
Signaling Pathways and Molecular Interactions
The differential binding modes of this compound and rimonabant lead to distinct consequences for downstream cellular signaling.
Rimonabant: Orthosteric Inhibition
Rimonabant functions as a classical competitive antagonist and inverse agonist. By occupying the orthosteric binding pocket, it prevents the binding of endocannabinoids and other agonists. Its inverse agonism actively reduces the basal signaling of the CB1 receptor, primarily by stabilizing an inactive G-protein-uncoupled state. This leads to an increase in adenylyl cyclase activity (and thus cAMP levels) and inhibition of other Gαi/o-mediated pathways.[4] Some evidence suggests that at higher, micromolar concentrations, rimonabant may also directly inhibit Gαi/o proteins, a mechanism that could be independent of the CB1 receptor.[7][14]
This compound: Allosteric Modulation and Biased Signaling
This compound presents a more complex mechanism. It binds to an allosteric site, which induces a receptor conformation that has a higher affinity for agonists but is incapable of efficient G-protein coupling.[11] This makes it an effective antagonist of canonical G-protein-dependent pathways, such as the inhibition of adenylyl cyclase and agonist-stimulated [³⁵S]GTPγS binding.[12]
Furthermore, this compound is a biased modulator. While it inhibits G-protein signaling, it has been shown to independently promote other cellular events, such as the G-protein-independent activation of the ERK1/2 signaling pathway and CB1 receptor internalization.[10][11][13] This functional selectivity, where a ligand differentially activates or inhibits various downstream pathways, is a hallmark of allosteric modulation.
In Vivo Effects and Therapeutic Implications
The differences observed in vitro translate to distinct in vivo profiles. Rimonabant was developed as an anti-obesity medication due to its efficacy in reducing food intake and body weight through CB1 receptor blockade.[6] However, it was withdrawn from the market because of severe psychiatric side effects, including depression and anxiety, which are thought to be linked to its blockade of CB1 receptors in the central nervous system.[15][16][17]
Studies on this compound in animal models have yielded ambiguous results regarding its potential as a therapeutic agent targeting CB1. While it was shown to reduce food intake, similar to rimonabant, this effect was also observed in CB1 knockout mice, indicating a CB1-independent mechanism.[12][18][19] Moreover, this compound failed to produce other typical CB1-mediated behavioral effects or modulate the actions of orthosteric agonists in vivo.[12][20][21] This questions the utility of this compound as a 'gold standard' CB1 allosteric modulator for in vivo studies and highlights the challenge of translating in vitro allosteric effects into predictable whole-animal pharmacology.
Appendix: Key Experimental Protocols
A.1. Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
1. Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 receptors, or homogenized brain tissue.
-
Radioligand: [³H]CP 55,940 (agonist) or [³H]SR141716A (antagonist) at a concentration near its dissociation constant (Kd).
-
Test Compounds: Rimonabant or this compound at varying concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled CB1 ligand (e.g., CP 55,940).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[22][23]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/B glass fiber filters.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand), Non-specific Binding (membranes + radioligand + unlabeled control), and Competition (membranes + radioligand + test compound).[22]
-
Incubation: Add membrane suspension (5-20 µg protein/well), radioligand, and appropriate compounds to a final volume of 200 µL in binding buffer. Incubate at 30°C for 60-90 minutes.[22]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters, which have been pre-soaked in wash buffer. This separates bound from unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to generate an IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
A.2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by the CB1 receptor, as activated G-proteins exchange GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
1. Materials:
-
Receptor Source: As above.
-
Reagents: [³⁵S]GTPγS, GDP, GTPγS (unlabeled).
-
Test Compounds: Rimonabant or this compound.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
2. Procedure:
-
Pre-incubation: Incubate membranes with test compounds for 15-30 minutes on ice.
-
Reaction Initiation: Add [³⁵S]GTPγS (0.05-0.1 nM) and GDP (10-30 µM) to the membrane suspension. For agonist-stimulated binding, an agonist (e.g., CP 55,940) is also added.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, as described in the binding assay protocol.
-
Quantification and Analysis: Measure radioactivity. To assess inverse agonism, measure the decrease in basal [³⁵S]GTPγS binding in the presence of the compound. To assess antagonism, measure the inhibition of agonist-stimulated binding.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 3. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: evidence from postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the side effects of Rimonabant? [synapse.patsnap.com]
- 17. An overview of the metabolic effects of rimonabant in randomized controlled trials: potential for other cannabinoid 1 receptor blockers in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 | RTI [rti.org]
- 21. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Org 27569 and Other CB1 Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a critical component of the endocannabinoid system and a prime target for therapeutic intervention in a range of physiological processes including pain, appetite, and memory.[1] However, the development of direct orthosteric agonists and antagonists has been plagued by significant psychoactive side effects.[1] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a more nuanced approach to fine-tune CB1 receptor activity, potentially separating therapeutic benefits from adverse effects.[2] This guide provides an objective comparison of the prototypical negative allosteric modulator (NAM), Org 27569, with other key CB1 allosteric modulators, supported by experimental data.
Overview of Prototypical CB1 Allosteric Modulators
This compound: This indole-2-carboxamide derivative was one of the first allosteric modulators identified for the CB1 receptor.[3] It exhibits a paradoxical pharmacological profile: it acts as a positive allosteric modulator (PAM) of agonist binding, increasing the affinity of agonists like CP55,940, while simultaneously behaving as a NAM for receptor function, reducing the efficacy of agonists in signaling pathways such as G-protein activation.[4][5] Despite its well-characterized in vitro profile, this compound has shown a lack of efficacy in vivo, with many of its observed behavioral effects being independent of the CB1 receptor.[4][6][7]
PSNCBAM-1: A diaryl urea derivative, PSNCBAM-1 shares a very similar in vitro pharmacological profile with this compound.[1] It enhances agonist binding while inhibiting agonist-induced G-protein signaling.[1] Some in vivo studies have shown that PSNCBAM-1 can reduce food intake in rats, suggesting a potential translation of its allosteric antagonism, though further research is needed.[1][3]
ZCZ011: This 2-phenylindole compound is one of the first well-characterized CB1 PAMs.[8] In contrast to this compound, ZCZ011 potentiates the signaling of orthosteric agonists.[9] It has demonstrated intrinsic agonist activity in some assays, classifying it as an "ago-PAM".[8][9] Importantly, ZCZ011 has shown efficacy in animal models of neuropathic and inflammatory pain without producing the typical psychoactive side effects associated with direct CB1 agonists.[9]
GAT211, GAT228, and GAT229: GAT211 is a racemic ago-PAM that, upon resolution into its enantiomers, revealed a striking pharmacological separation. The (R)-(+)-enantiomer, GAT228, is an allosteric agonist with weak PAM activity, while the (S)-(-)-enantiomer, GAT229, is a pure PAM lacking intrinsic activity.[10] This series highlights the potential for developing highly specific modulators by exploring stereochemistry.
Data Presentation: Quantitative Comparison of CB1 Allosteric Modulators
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and other selected CB1 allosteric modulators.
Table 1: In Vitro Binding and Functional Profile of CB1 Allosteric Modulators
| Parameter | This compound | PSNCBAM-1 | ZCZ011 | GAT211/GAT229 (PAM) |
| Chemical Class | Indole-2-carboxamide | Diaryl urea | 2-phenylindole | 2-phenylindole |
| Modulator Type | NAM (Functional) / PAM (Binding) | NAM (Functional) / PAM (Binding) | Ago-PAM | Ago-PAM / Pure PAM |
| Agonist Binding ([³H]CP55,940) | Enhances binding | Enhances binding | Enhances binding (pEC₅₀: 6.90)[11] | Enhances binding |
| Antagonist Binding ([³H]SR141716A) | Decreases binding | Decreases binding | Apparent displacement[9] | Decreases binding[10] |
| GTPγS Binding (vs. Agonist) | Insurmountable antagonist (Reduces Emax)[4] | Insurmountable antagonist (Reduces Emax)[1] | Potentiates AEA efficacy[9] | Displays PAM & agonist activity[10] |
| cAMP Inhibition (vs. Agonist) | Insurmountable antagonist[4] | Insurmountable antagonist[3] | Agonist alone (pEC₅₀: 5.68)[9] | Displays PAM & agonist activity[12] |
| ERK1/2 Phosphorylation (vs. AEA) | Antagonist/Inverse Agonist (pIC₅₀: 6.86)[5] | N/A | Potentiates potency (pEC₅₀ shift from 6.5 to 8.3)[9] | N/A |
| β-Arrestin 2 Recruitment (vs. AEA) | Antagonist[4] | Antagonist | Potentiates efficacy[9] | Ago-PAM activity[12] |
Table 2: In Vivo Effects of CB1 Allosteric Modulators
| Effect | This compound | PSNCBAM-1 | ZCZ011 | GAT211 |
| Cannabinoid Tetrad Effects (alone) | Inactive[4] | N/A | Inactive[9] | Inactive[6] |
| Modulation of Agonist Effects | Lacks efficacy in altering agonist-induced antinociception, catalepsy, hypothermia[4] | N/A | Potentiates agonist-induced antinociception, catalepsy, hypothermia[9] | N/A |
| Neuropathic/Inflammatory Pain | Not effective | N/A | Antinociceptive effects when administered alone[9] | Antinociceptive effects[6] |
| Psychoactive Effects (alone) | No CB1-mediated effects[7] | N/A | No conditioned place preference or aversion[9] | No psychomimetic effects[6] |
| Food Intake | Reduces food intake (CB1-independent)[4] | Reduces food intake[3] | N/A | N/A |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of data. The following are outlines of key experimental protocols used to characterize CB1 allosteric modulators.
Radioligand Binding Assays
This assay determines the binding affinity of allosteric modulators and their effect on the binding of an orthosteric radioligand to the CB1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., mouse brain).
-
Equilibrium Binding: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., the agonist [³H]CP55,940 or the antagonist [³H]SR141716A) and varying concentrations of the allosteric modulator.
-
Incubation: The reaction is incubated at 30°C for 60-90 minutes to reach equilibrium.
-
Termination and Separation: The assay is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to an allosteric ternary complex model to determine the modulator's affinity (Kₑ) and the cooperativity factor (α), which indicates the magnitude and direction of the binding modulation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing a measure of the functional efficacy of the ligands.
-
Assay Components: The assay mixture contains CB1-expressing cell membranes, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Procedure: Membranes are pre-incubated with the allosteric modulator for 15-30 minutes. An orthosteric agonist is then added at various concentrations to stimulate G-protein activation.
-
Mechanism: Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed to determine the agonist's potency (EC₅₀) and efficacy (Emax) in the presence and absence of the modulator. A decrease in Emax indicates negative allosteric modulation of efficacy.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a primary downstream signaling event of CB1 receptor activation via Gαi/o proteins.
-
Cell Preparation: Intact cells expressing the CB1 receptor are seeded in multi-well plates.
-
Procedure: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then incubated with the allosteric modulator before the addition of forskolin (an adenylyl cyclase activator) and the orthosteric agonist.
-
Measurement: Intracellular cAMP levels are measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is measured. The effect of the allosteric modulator on the agonist's potency (IC₅₀) and efficacy (Emax) is determined.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, another key signaling cascade downstream of the CB1 receptor.
-
Cell Treatment: CB1-expressing cells are treated with the allosteric modulator, the orthosteric agonist, or a combination of both for a specific duration (e.g., 5-20 minutes).
-
Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK1/2 (pERK) are measured relative to the total amount of ERK1/2 protein. This is typically done using Western blotting or plate-based immunoassays like ELISA or AlphaLISA.
-
Data Analysis: The data reveal the modulatory effect of the NAM on this specific signaling pathway, which can differ from its effect on G-protein signaling, indicating pathway bias.[5]
Conclusion
The study of CB1 allosteric modulators reveals a complex and promising field for therapeutic development. Prototypical NAMs like this compound and PSNCBAM-1 have been invaluable tools for understanding the principles of allosteric modulation at the CB1 receptor, demonstrating that it is possible to enhance agonist binding while simultaneously inhibiting function. However, their poor in vivo translation underscores the challenges in developing effective allosteric drugs.[7]
In contrast, PAMs and ago-PAMs like ZCZ011 and the GAT series compounds represent a more therapeutically promising direction. These modulators can enhance the effects of endogenous cannabinoids, offering a potential mechanism to achieve therapeutic benefits, such as analgesia in neuropathic pain, without the global receptor activation that leads to undesirable psychoactive effects.[9] The discovery of enantiomer-specific activities in compounds like GAT211 further opens the door to designing highly tailored modulators with optimized efficacy and safety profiles.[10]
Future research will need to focus on improving the drug-like properties of current allosteric modulators and further elucidating the structural basis of their interactions with the CB1 receptor to rationally design the next generation of therapeutics.
References
- 1. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of the CB1 allosteric modulator LDK1258 reveals CB1-receptor independent behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of Org 27569: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of cannabinoid receptor modulation, this guide provides a comprehensive validation of Org 27569's effects across different cell lines. We offer a direct comparison with key alternative compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound is a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, a key target in numerous physiological processes.[1] Unlike conventional antagonists, this compound binds to a distinct site on the receptor, influencing the binding and efficacy of primary ligands (orthosteric agonists).[1] This unique mechanism of action presents both opportunities and challenges for therapeutic development. This guide aims to clarify the compound's performance in various cellular contexts, offering a clear comparison with other modulators of the CB1 receptor.
Performance Comparison in Key Cell Lines
The effects of this compound have been predominantly characterized in Human Embryonic Kidney (HEK293) cells, often engineered to express the human CB1 receptor. However, its activity can differ in cell types with endogenous receptor expression, such as neurons. Below, we summarize the quantitative data on this compound and its comparators—the fellow CB1 NAM PSNCBAM-1 , the inverse agonist/antagonist SR141716A (Rimonabant) , and the potent agonist WIN55212-2 .
G-Protein Coupling ([³⁵S]GTPγS Binding)
This assay measures the activation of G-proteins, a primary step in CB1 receptor signaling.
| Compound | Cell Line | Assay Type | Effect on Agonist (CP55,940) Induced [³⁵S]GTPγS Binding |
| This compound | hCB1-HEK293 | [³⁵S]GTPγS Binding | Antagonist/Inverse Agonist; Decreases efficacy[2][3] |
| PSNCBAM-1 | hCB1-HEK293 | [³⁵S]GTPγS Binding | Antagonist; Non-competitive inhibition[4] |
| SR141716A | Rat Brain Membranes | [³⁵S]GTPγS Binding | Inverse Agonist; Antagonizes agonist effects[5] |
| WIN55212-2 | hCB1-CHO | [³⁵S]GTPγS Binding | Agonist; Stimulates binding |
cAMP Production
Activation of the Gi/o-coupled CB1 receptor typically leads to an inhibition of adenylyl cyclase, reducing intracellular cAMP levels.
| Compound | Cell Line | Assay Type | Effect on Forskolin-Stimulated cAMP Production |
| This compound | hCB1-HEK293 | cAMP Assay | Antagonist of agonist-induced inhibition; Can act as an inverse agonist[3] |
| PSNCBAM-1 | hCB1-HEK293 | cAMP Assay | Antagonist of agonist-induced inhibition[4] |
| SR141716A | Rat Brain Membranes | cAMP Assay | Antagonist of agonist-induced inhibition[5] |
| WIN55212-2 | N18TG2 | cAMP Assay | Agonist; Inhibits production[6] |
ERK1/2 Phosphorylation
The effect on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, reveals the nuanced and often biased signaling of these compounds.
| Compound | Cell Line | Assay Type | Effect on ERK1/2 Phosphorylation |
| This compound | hCB1-HEK293 | Western Blot | Antagonist/Inverse Agonist of basal ERK phosphorylation (Gi/o-dependent)[2][3] |
| Rat Hippocampal Neurons | Western Blot | Agonist; Increases phosphorylation (Gi-independent)[2] | |
| PSNCBAM-1 | Not specified | Not specified | Shows biased signaling, similar to this compound[7] |
| SR141716A | Neurons | Ca2+ Current Measurement | Inverse agonist effects, suggesting modulation of downstream signaling[8] |
| WIN55212-2 | Rat Hippocampal Neurons | Western Blot | Agonist; Increases phosphorylation[2] |
| Human Astrocytes | RNA-seq | Suppresses inflammatory gene activation[9] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes used for validation, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and assist in the planning of new experiments, detailed protocols for the key assays are provided below.
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay quantifies the activation of G-proteins by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation : Culture cells (e.g., hCB1-HEK293) to ~90% confluency. Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh TME buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup : In a 96-well plate, combine cell membranes (10-20 µg protein), GDP (10 µM final concentration), and the test compounds (this compound, alternatives, and/or agonist) in assay buffer (TME with 100 mM NaCl).
-
Initiation of Reaction : Add [³⁵S]GTPγS (0.1 nM final concentration) to each well to start the reaction.
-
Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration : Stop the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection : Dry the filter plates, add scintillation cocktail to each well, and measure radioactivity using a microplate scintillation counter.
-
Data Analysis : Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM). Specific binding is calculated by subtracting non-specific from total binding. Data are often expressed as a percentage of the maximal stimulation achieved with a standard agonist.
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol measures the inhibition of adenylyl cyclase activity.
-
Cell Culture and Plating : Culture hCB1-HEK293 cells and seed them into a 384-well plate. Allow cells to adhere overnight.
-
Assay Procedure :
-
Wash cells with a stimulation buffer.
-
Add the test compounds (this compound or alternatives) at various concentrations.
-
Add a standard CB1 agonist (e.g., CP55,940) to the appropriate wells.
-
Add forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production.
-
Incubate at room temperature for the specified time.
-
-
Detection : Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Measurement : After incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis : The ratio of the fluorescence signals is used to determine the cAMP concentration. The inhibitory effect of the compounds is calculated relative to the forskolin-only control.
Protocol 3: Western Blot for Phospho-ERK1/2
This technique is used to detect the phosphorylation state of ERK1/2, a key downstream signaling molecule.
-
Cell Culture and Treatment : Plate cells (e.g., HEK293 or neuronal cells) and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours. Treat cells with the desired concentrations of this compound or other compounds for the specified time.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis : Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins on a 4-20% SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing : To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Data Analysis : Quantify band intensities using densitometry software. The p-ERK signal is normalized to the total ERK signal.
This guide provides a foundational understanding of this compound's performance in different cellular environments, offering a valuable resource for researchers in the field of cannabinoid pharmacology. The provided data and protocols are intended to facilitate the design of new experiments and the interpretation of results, ultimately contributing to the advancement of CB1 receptor-targeted therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. SR 141716A acts as an inverse agonist to increase neuronal voltage-dependent Ca2+ currents by reversal of tonic CB1 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Org 27569 and PSNCBAM-1: Allosteric Modulators of the Cannabinoid CB1 Receptor
For Immediate Release
This guide provides a detailed comparative analysis of two well-characterized negative allosteric modulators (NAMs) of the cannabinoid receptor 1 (CB1), Org 27569 and PSNCBAM-1. Both compounds have been instrumental in understanding the complexities of CB1 receptor pharmacology and offer therapeutic potential by finely tuning endocannabinoid signaling. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their binding and functional profiles, supported by experimental data and detailed methodologies.
Introduction to CB1 Allosteric Modulation
The CB1 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system, playing a crucial role in various physiological processes. While orthosteric ligands bind to the same site as the endogenous cannabinoids, allosteric modulators bind to a distinct site on the receptor. This binding event alters the receptor's conformation, thereby modulating the binding and/or efficacy of orthosteric ligands. Negative allosteric modulators, such as this compound and PSNCBAM-1, are of particular interest as they can attenuate CB1 receptor signaling without the severe side effects associated with direct antagonists or inverse agonists.[1]
Comparative Pharmacological Profiles
This compound and PSNCBAM-1, despite being structurally distinct, exhibit remarkably similar pharmacological profiles.[2] Both compounds act as NAMs of CB1 receptor function, paradoxically enhancing the binding of agonists like CP55,940 while simultaneously reducing their signaling efficacy.[3][4] This unique mechanism of action has been extensively studied and is a hallmark of their allosteric nature.
Data Presentation: Quantitative Comparison
The following tables summarize the key in vitro pharmacological parameters for this compound and PSNCBAM-1 from various studies. It is important to note that experimental conditions can influence these values.
Table 1: Binding Characteristics
| Parameter | This compound | PSNCBAM-1 | Orthosteric Ligand | Assay Type |
| Effect on Agonist Binding | Increases binding | Increases binding | [³H]CP55,940 | Radioligand Binding |
| Agonist Binding EC₅₀ | ~14.4 nM[5] | Not explicitly stated | [³H]CP55,940 | Radioligand Binding |
| Effect on Inverse Agonist Binding | Decreases binding | Decreases binding | [³H]SR141716A | Radioligand Binding |
| pKb vs. [³H]CP55,940 | 5.67[6] | Not explicitly stated | [³H]CP55,940 | Radioligand Binding |
| pKb vs. [³H]SR141716A | 5.95 | Not explicitly stated | [³H]SR141716A | Radioligand Binding |
Table 2: Functional Activity
| Parameter | This compound | PSNCBAM-1 | Assay Type |
| Functional Antagonism | Non-competitive antagonist of agonist-induced signaling | Non-competitive antagonist of agonist-induced signaling | [³⁵S]GTPγS Binding, cAMP assays |
| pEC₅₀ (Inhibition of MVD contractions) | 8.24 ± 0.12[6] | Not explicitly stated | Mouse Vas Deferens Assay |
| pIC₅₀ vs. CP55,940 ([³⁵S]GTPγS) | ~7.5 | ~7.3 | [³⁵S]GTPγS Binding |
| IC₅₀ vs. CP55,940 (cAMP) | Not explicitly stated | 45 nM[7] | cAMP Accumulation Assay |
| IC₅₀ vs. WIN55,212-2 (cAMP) | Not explicitly stated | 209 nM[7] | cAMP Accumulation Assay |
| Inverse Agonism | Weak inverse agonist in some systems | Generally not observed | [³⁵S]GTPγS Binding, cAMP assays |
| ERK1/2 Phosphorylation | Can act as an antagonist or biased agonist depending on the context | Shows biased signaling via β-arrestin 1 | Western Blot, PathHunter Assay |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these allosteric modulators with the CB1 receptor signaling cascade and the experimental approaches used to characterize them, the following diagrams are provided.
Caption: Canonical CB1 receptor signaling pathways modulated by orthosteric agonists and allosteric modulators.
Caption: A typical experimental workflow for characterizing CB1 receptor allosteric modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and PSNCBAM-1.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of the allosteric modulators and their effect on the binding of an orthosteric radioligand to the CB1 receptor.
-
Membrane Preparation: Membranes are typically prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from rodent brain tissue.
-
Assay Buffer: A standard buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% bovine serum albumin (BSA) is commonly used.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940 or [³H]SR141716A) and varying concentrations of the allosteric modulator.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine parameters such as EC₅₀ (for enhancement of agonist binding) or Kᵢ (for competition with an antagonist).
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing an indication of the functional efficacy of the ligands.
-
Membrane Preparation: As described for radioligand binding assays.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, an orthosteric agonist (e.g., CP55,940), and varying concentrations of the allosteric modulator.
-
Separation and Detection: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is measured.
-
Data Analysis: The data are used to generate concentration-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist in the presence and absence of the allosteric modulator.
cAMP Accumulation Assays
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Whole cells expressing the CB1 receptor are used.
-
Stimulation: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (to activate adenylyl cyclase) in the presence of an orthosteric agonist and varying concentrations of the allosteric modulator.
-
Detection: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or bioluminescence resonance energy transfer (BRET)-based biosensors.
-
Data Analysis: The ability of the allosteric modulator to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency (IC₅₀).
Conclusion
This compound and PSNCBAM-1 are invaluable pharmacological tools that have significantly advanced our understanding of CB1 receptor allostery. Their shared ability to enhance agonist binding while antagonizing G-protein-dependent signaling highlights a sophisticated mechanism of receptor modulation. While their overall profiles are similar, subtle differences in their interactions with different orthosteric agonists and signaling pathways continue to be an active area of research.[4] The data and methodologies presented in this guide provide a solid foundation for researchers aiming to design and develop novel CB1 allosteric modulators with improved therapeutic profiles.
References
- 1. The CB1 negative allosteric modulator PSNCBAM-1 reduces ethanol self-administration via a nonspecific hypophagic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. PSNCBAM-1 | CB1 Receptors | Tocris Bioscience [tocris.com]
Unraveling the Complex Pharmacology of Org 27569: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key experimental findings for Org 27569, a well-characterized allosteric modulator of the cannabinoid type 1 (CB1) receptor. We will delve into its performance against other standard ligands and present supporting experimental data, detailed protocols, and visual representations of its complex signaling mechanisms.
Executive Summary
This compound is a potent and selective negative allosteric modulator of the CB1 receptor.[1] Its mechanism of action is unique; it enhances the binding of CB1 agonists like CP 55,940 while simultaneously decreasing their efficacy in stimulating G-protein-mediated signaling.[1] This paradoxical behavior classifies it as an insurmountable antagonist of CB1 receptor function in classical pathways.[1] Furthermore, emerging evidence points towards this compound exhibiting "biased signaling," where it can selectively modulate downstream pathways, inhibiting some while potentially activating others, often in a G-protein-independent manner.
Comparative Performance: Key Experiments
The following tables summarize the quantitative data from key experiments, comparing the effects of this compound with the orthosteric agonist CP 55,940 and the inverse agonist/antagonist SR141716A.
Radioligand Binding Assays
These assays measure how a compound affects the binding of a radiolabeled ligand to the receptor.
Table 1: Effect of this compound on [³H]CP 55,940 (Agonist) Binding
| Parameter | Wild-Type CB1 | T210A Mutant (Inactive) | T210I Mutant (Active) | Reference |
| KB of this compound (nM) | 217.3 | 644.2 | - | [2] |
| Cooperativity Factor (α) | Positive | Positive | Less Pronounced | [2][3] |
| Effect on Kd of [³H]CP 55,940 | Decreases (Increases Affinity) | Decreases | Less Pronounced | [2] |
-
Interpretation: this compound demonstrates positive cooperativity, meaning it increases the binding affinity of the agonist CP 55,940 to the CB1 receptor.[1][2] This effect is more pronounced on the inactive state of the receptor.[2][3]
Table 2: Effect of this compound on [³H]SR141716A (Inverse Agonist) Binding
| Parameter | Wild-Type CB1 | Reference |
| Cooperativity Factor (α) | Negative | [4] |
| Effect on Kd of [³H]SR141716A | Increases (Decreases Affinity) | [1] |
-
Interpretation: In contrast to its effect on agonists, this compound exhibits negative cooperativity with the inverse agonist SR141716A, reducing its binding affinity.[1][4]
Functional Assays
These assays measure the functional consequences of ligand binding, such as G-protein activation and downstream signaling.
Table 3: [³⁵S]GTPγS Binding Assay
| Condition | Effect of this compound | Comparison with CP 55,940 | Reference |
| Basal [³⁵S]GTPγS Binding | Antagonizes/Acts as an inverse agonist | - | [2][4] |
| CP 55,940-Stimulated [³⁵S]GTPγS Binding | Complete inhibition in a concentration-dependent manner | Antagonist | [2] |
-
Interpretation: This assay directly measures G-protein activation. This compound inhibits both basal and agonist-stimulated G-protein coupling, acting as a functional antagonist in this pathway.[2][4]
Table 4: ERK1/2 Phosphorylation Assay
| Condition | Effect of this compound | Comparison with CP 55,940 | Reference |
| Alone | Increased phosphorylation (Gi-independent) OR Reduced basal phosphorylation (Gi/o-dependent) | CP 55,940 also increases phosphorylation | [2][4] |
| In presence of CP 55,940 | Antagonizes CP 55,940-induced phosphorylation | Antagonist | [4] |
-
Interpretation: The effect of this compound on ERK1/2 signaling is complex and subject to conflicting reports. Some studies show it can induce ERK1/2 phosphorylation independently of Gi proteins, suggesting a β-arrestin-mediated pathway.[2] Conversely, other findings indicate it acts as an antagonist or inverse agonist of ERK1/2 signaling in a Gi/o-dependent manner.[4] This discrepancy may arise from differences in experimental systems and conditions.
Table 5: Receptor Internalization
| Condition | Effect of this compound | Comparison with CP 55,940 | Reference |
| Alone | Induces internalization | CP 55,940 also induces internalization | [2] |
| In presence of CP 55,940 | Prevents CP 55,940-induced internalization | Antagonist | [4] |
-
Interpretation: this compound alone can promote the internalization of the CB1 receptor, a process typically associated with agonist activity.[2] However, it can also block agonist-induced internalization.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating key experiments. Below are summaries of the protocols used in the cited studies.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: Membranes from HEK293 cells expressing the CB1 receptor are prepared.
-
Incubation: 15 µg of membranes are incubated for 60 minutes at 30 °C in a buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 10 µM GDP, and 0.1% (w/v) BSA.[2]
-
Ligand Addition: The assay is conducted in the presence of various concentrations of the test compound (e.g., this compound) and/or an agonist (e.g., CP 55,940).[2]
-
Radioligand Addition: 0.1 nM [³⁵S]GTPγS is added to the mixture.[2]
-
Termination and Filtration: The reaction is stopped by rapid filtration through Whatman GF/C filters.[2]
-
Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.
-
Nonspecific Binding: Determined in the presence of 10 µM unlabeled GTPγS.[2]
MAPK Signaling (ERK1/2 and JNK Phosphorylation) Assay
This Western blot-based assay detects the phosphorylation state of key kinases in the MAPK signaling pathway.
-
Cell Culture and Treatment: HEK293 cells expressing the CB1 receptor are treated with the compounds of interest (e.g., 10 µM this compound, 0.5 µM CP 55,940) for various time points (e.g., 0, 5, 10, 15 minutes).[2]
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Cell lysates are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) or JNK (p-JNK), followed by an HRP-conjugated secondary antibody.[2]
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
Total Protein Control: To ensure equal protein loading, the membranes are also probed with antibodies for total ERK1/2 and JNK.[2]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the complex signaling pathways modulated by this compound and the general workflow of the key experiments.
Caption: G-Protein dependent signaling pathway of the CB1 receptor.
Caption: Potential biased signaling of this compound via β-arrestin.
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nuances of CB1 Receptor Modulation: A Comparative Analysis of Org 27569
A comprehensive guide for researchers confirming the negative allosteric modulation of Org 27569 at the cannabinoid CB1 receptor, with comparative data for the alternative negative allosteric modulator PSNCBAM-1 and the orthosteric antagonist/inverse agonist rimonabant.
This guide provides a detailed comparison of the pharmacological properties of this compound, a well-characterized negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] To offer a comprehensive understanding of its unique mechanism of action, this document contrasts its performance with PSNCBAM-1, another CB1 NAM, and rimonabant, a widely studied orthosteric antagonist/inverse agonist.[2][3][4] Experimental data from key in vitro assays are presented in a structured format to facilitate objective comparison. Detailed protocols for these assays are also provided to support experimental design and data interpretation.
Quantitative Data Comparison: Binding and Functional Parameters
The following table summarizes the key binding and functional parameters for this compound, PSNCBAM-1, and rimonabant at the CB1 receptor. These values have been compiled from various studies and are intended to provide a comparative overview. Experimental conditions may vary between studies, influencing the reported values.
| Parameter | This compound | PSNCBAM-1 | Rimonabant (SR141716A) |
| Binding Affinity | |||
| pKb vs. [3H]CP55,940 (agonist) | 5.67 ± 0.23[5] | KB = 55 nM[6] | Ki = 1.77 ± 0.56 nM[2] |
| pKb vs. [3H]SR141716A (antagonist/inverse agonist) | 5.95[7] | IC50 = 2.29 ± 0.37 µM[2] | Ki > 1000 nM (vs. CB2) |
| Cooperativity with Orthosteric Ligands | |||
| Cooperativity Factor (α) with CP55,940 (agonist) | >1 (Positive)[1][8] | >1 (Positive)[2][6] | Not Applicable |
| Cooperativity Factor (α) with SR141716A (antagonist/inverse agonist) | <1 (Negative)[1] | <1 (Negative)[2] | Not Applicable |
| Functional Activity | |||
| [35S]GTPγS Binding (vs. CP55,940) | pIC50 = 6.78 ± 0.273[9] | IC50 = 45 nM[10] | pA2 values available[11] |
| cAMP Accumulation Assay | Attenuates agonist-induced inhibition[9] | Antagonist in cAMP assays[12] | Inverse agonist activity[3] |
| ERK1/2 Phosphorylation (vs. CP55,940) | pIC50 = 6.78 ± 0.273 | Inhibits CP55,940-induced response[13] | Antagonizes agonist effects[4] |
| In Vivo Effects | |||
| Food Intake | Hypophagic effects[14] | Decreases food intake[10] | Reduces food intake[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison guide are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of the test compounds and their effect on the binding of an orthosteric radioligand to the CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 1 mg/mL BSA, pH 7.4)
-
Radioligand (e.g., [3H]CP55,940 for agonist binding, [3H]SR141716A for antagonist binding)
-
Test compounds (this compound, PSNCBAM-1, rimonabant)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-hCB1 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Analyze the data using non-linear regression to calculate Ki, KB, and cooperativity factor (α) values.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing an indication of the functional efficacy of the ligands.
Materials:
-
CB1 receptor-expressing cell membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
GDP
-
[35S]GTPγS
-
CB1 receptor agonist (e.g., CP55,940)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with GDP, the CB1 agonist, and varying concentrations of the test compound in the assay buffer.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Termination and Filtration: After incubation, terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding of [35S]GTPγS and plot the data against the concentration of the test compound to determine pIC50 or pEC50 values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of CB1 receptor activation.
Materials:
-
HEK293 cells expressing the human CB1 receptor
-
Cell culture medium
-
Forskolin
-
CB1 receptor agonist (e.g., CP55,940)
-
Test compounds
-
cAMP assay kit (e.g., HTRF-based)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add the CB1 agonist and forskolin (to stimulate adenylyl cyclase) to the wells.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of the test compounds on agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of the test compounds on the phosphorylation of ERK1/2, a downstream signaling molecule in the CB1 receptor pathway.
Materials:
-
HEK293 cells expressing the human CB1 receptor
-
Cell culture medium
-
Serum-free medium
-
CB1 receptor agonist (e.g., CP55,940)
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Treatment: Treat the cells with the CB1 agonist in the presence or absence of varying concentrations of the test compounds for a specified time.
-
Cell Lysis: Lyse the cells in lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. realmofcaring.org [realmofcaring.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Properties of Org 27569 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antagonistic properties of Org 27569, a negative allosteric modulator of the cannabinoid CB1 receptor, with the well-characterized orthosteric antagonist/inverse agonist, rimonabant. The data presented herein summarizes key findings from preclinical studies and offers detailed experimental protocols to support further research and development in the field of cannabinoid pharmacology.
Introduction to this compound
This compound is a notable compound in cannabinoid research due to its unique mechanism of action. In vitro studies have demonstrated that it acts as a negative allosteric modulator of the CB1 receptor.[1] This means that while it can enhance the binding of CB1 receptor agonists like CP55,940, it simultaneously acts as an insurmountable antagonist in functional assays, effectively blocking the receptor's downstream signaling.[1][2][3] This guide focuses on the in vivo validation of these antagonistic properties, a critical step in translating in vitro findings to whole-animal models.
Comparative In Vivo Efficacy of this compound and Rimonabant
The following tables summarize the quantitative data from in vivo studies, directly comparing the effects of this compound with rimonabant on various physiological and behavioral parameters sensitive to CB1 receptor modulation.
| Parameter | This compound | Rimonabant (Positive Control) | CB1 Receptor Dependency | Reference |
| Food Intake | Reduced | Reduced | Independent of CB1 receptor | [2][3][4][5] |
| Antinociception (response to pain) | Lacked efficacy in altering agonist-induced antinociception | Blocks agonist-induced antinociception | Not applicable | [2][3][4][5][6] |
| Catalepsy (immobility) | Lacked efficacy in altering agonist-induced catalepsy | Blocks agonist-induced catalepsy | Not applicable | [2][3][4][5][6] |
| Hypothermia (reduced body temperature) | Lacked efficacy in altering agonist-induced hypothermia in mice; selectively attenuated agonist-induced hypothermia in rats | Blocks agonist-induced hypothermia | Not applicable | [2][3][4][5][6] |
| Discriminative Stimulus Effects of CB1 Agonists | Did not alter the discriminative stimulus effects | Blocks the discriminative stimulus effects | Not applicable | [2][3][4][5] |
Detailed Experimental Protocols
The following are representative methodologies for key in vivo experiments cited in this guide.
Food Intake Studies in Mice
-
Animals: Male CB1 receptor knockout (CB1-/-) and wild-type (CB1+/+) mice.
-
Drug Administration: this compound (e.g., 30 mg/kg) or rimonabant administered intraperitoneally (i.p.).
-
Procedure: Following drug administration, pre-weighed food (e.g., standard chow or sweet cereal) is provided to the mice. Food consumption is measured at specific time points (e.g., 1 hour) by weighing the remaining food.
-
Rationale: This experiment assesses the anorectic effects of the compounds and determines if these effects are mediated by the CB1 receptor by comparing the response in wild-type and knockout mice.[2]
Assessment of Cannabinoid Tetrad Effects in Mice
The "tetrad" is a battery of four tests used to characterize the in vivo effects of cannabinoid agonists. The antagonistic properties of compounds like this compound are evaluated by their ability to block these agonist-induced effects.
-
Antinociception (Tail-flick or Hot Plate Test):
-
Procedure: A baseline latency to a thermal stimulus (e.g., radiant heat on the tail or a heated surface) is measured. A CB1 agonist (e.g., CP55,940, anandamide, or Δ9-THC) is administered, followed by the test antagonist (this compound). The latency to the thermal stimulus is measured again at peak agonist effect time.
-
Endpoint: An increase in latency indicates an antinociceptive effect. The antagonist's efficacy is determined by its ability to prevent this increase.
-
-
Catalepsy (Ring Immobility Test):
-
Procedure: Mice are placed on a horizontal ring, and the time they remain immobile is recorded. This is done before and after the administration of a CB1 agonist and the test antagonist.
-
Endpoint: An increase in the duration of immobility is indicative of catalepsy. The antagonist's effect is measured by its ability to reduce this duration.
-
-
Hypothermia:
-
Procedure: Core body temperature is measured using a rectal probe before and at various time points after the administration of a CB1 agonist and the test antagonist.
-
Endpoint: A decrease in body temperature is a characteristic effect of CB1 agonists. The antagonist's efficacy is determined by its ability to attenuate this temperature drop.
-
-
Locomotor Activity:
-
Procedure: Spontaneous locomotor activity is measured in an open field or activity chamber before and after drug administration.
-
Endpoint: CB1 agonists typically cause hypoactivity. The antagonist's effect is measured by its ability to reverse this reduction in movement.
-
Visualizing the Mechanisms and Workflows
CB1 Receptor Signaling and the Action of this compound
Caption: Signaling pathway of the CB1 receptor illustrating the antagonistic action of this compound.
Experimental Workflow for In Vivo Validation
Caption: A typical experimental workflow for validating the in vivo antagonistic properties of a test compound.
Logical Comparison: this compound vs. Orthosteric Antagonist
Caption: A logical comparison of the key properties of this compound and a typical orthosteric antagonist.
Conclusion
The in vivo validation of this compound reveals a complex pharmacological profile that does not entirely align with its in vitro characterization as a straightforward CB1 receptor antagonist. While it demonstrates an anorectic effect, the CB1-independent nature of this action raises questions about its mechanism.[2][3][4][5] Furthermore, its general lack of efficacy in blocking the classic cannabinoid tetrad effects in mice suggests that its allosteric modulation does not translate to broad functional antagonism in a whole-animal model.[2][3][4][5] These findings underscore the critical importance of in vivo studies in the drug development process and highlight the need for further research to identify and characterize allosteric modulators with more translatable in vivo efficacy. The data presented in this guide serves as a valuable resource for researchers working to unravel the complexities of the endocannabinoid system and develop novel therapeutics targeting the CB1 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 | RTI [rti.org]
- 4. researchgate.net [researchgate.net]
- 5. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Critical Review of Org 27569: A Comparative Guide to a Prototypical CB1 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical review and objective comparison of Org 27569, a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] Its performance is compared with other notable CB1 allosteric modulators, supported by experimental data. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
This compound exhibits a unique pharmacological profile, acting as a NAM of CB1 receptor function by decreasing the efficacy of agonists to stimulate second messenger signaling, despite paradoxically increasing the binding affinity of these same agonists.[1] This intriguing "biased signaling" has positioned this compound as a valuable tool for dissecting the complexities of CB1 receptor pharmacology and as a lead compound for the development of novel therapeutics. However, questions regarding its in vivo activity and the translatability of its in vitro effects have also been raised.
Comparative Performance of CB1 Allosteric Modulators
The following tables summarize the quantitative data for this compound and comparable CB1 allosteric modulators, including PSNCBAM-1, GAT228, and GAT229. These compounds represent different structural classes and functional profiles of allosteric modulation at the CB1 receptor.
Table 1: Radioligand Binding Data for CB1 Allosteric Modulators
| Compound | Assay Type | Radioligand | Effect on Binding | EC50 / Ki | Cell/Tissue Type | Reference |
| This compound | [³H]CP55,940 Binding | [³H]CP55,940 | Enhancement | 83 - 140 nM (EC50) | Mouse brain membranes / CHO cells | [3] |
| [³H]SR141716A Binding | [³H]SR141716A | Reduction | Incomplete | Mouse brain membranes | [3] | |
| PSNCBAM-1 | [³H]CP55,940 Binding | [³H]CP55,940 | Enhancement | 0.1 µM (EC50) | Not specified | [4] |
| [³H]SR141716A Binding | [³H]SR141716A | Reduction | Not specified | Not specified | ||
| GAT229 | [³H]CP55,940 Binding | [³H]CP55,940 | Enhancement | Not specified | hCB1R-expressing cells | [5] |
| [³H]SR141716A Binding | [³H]SR141716A | Reduction | Not specified | hCB1R-expressing cells | [5] | |
| GAT228 | [³H]CP55,940 Binding | [³H]CP55,940 | No effect | Not applicable | hCB1R-expressing cells | [5][6] |
Table 2: Functional Activity of CB1 Allosteric Modulators
| Compound | Assay Type | Agonist | Effect | IC50 / EC50 | Cell/Tissue Type | Reference |
| This compound | [³⁵S]GTPγS Binding | CP55,940 | Inhibition | Not specified | Not specified | [3] |
| cAMP Accumulation | CP55,940 | Inhibition | Not specified | Not specified | [3] | |
| β-arrestin Recruitment | CP55,940 | Inhibition | 9.05 nM (pEC50 = 8.04) | CHO-K1 cells | ||
| PSNCBAM-1 | [³⁵S]GTPγS Binding | CP55,940 | Inhibition | 45 nM (IC50) | HEK293-hCB1 membranes | [7][8] |
| [³⁵S]GTPγS Binding | WIN 55,212-2 | Inhibition | 209 nM (IC50) | HEK293-hCB1 membranes | [7][8] | |
| cAMP Accumulation | Multiple Agonists | Inhibition | Not specified | Not specified | [8] | |
| GAT228 | ERK1/2 Phosphorylation | - (acts as agonist) | Stimulation | Not specified | hCB1R-expressing cells | [6] |
| β-arrestin 1 Recruitment | - (acts as agonist) | Enhancement | Not specified | hCB1R-expressing cells | [6] | |
| GAT229 | - | - | Positive Allosteric Modulator (PAM) | Not specified | hCB1R-expressing cells | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³H]CP55,940 Radioligand Binding Assay
This assay measures the ability of a compound to modulate the binding of the high-affinity CB1 agonist, [³H]CP55,940, to the receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human CB1 receptor.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[9]
-
Washing buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[9]
-
[³H]CP55,940 (radioligand).
-
Unlabeled CP55,940 (for determining non-specific binding).
-
Test compounds (e.g., this compound).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Thaw cell membranes on ice.
-
Incubate a mixture of cell membranes (typically 20-50 µg of protein), [³H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1 nM), and varying concentrations of the test compound in binding buffer. The total assay volume is typically 500 µL.
-
For determining non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of unlabeled CP55,940 (e.g., 1 µM).
-
Incubate the reaction mixtures at 30°C for 60-90 minutes.[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in a solution like 0.33% polyethylenimine.
-
Wash the filters rapidly with ice-cold washing buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding. Data are then analyzed using non-linear regression to determine EC50 or Ki values.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
Materials:
-
Cell membranes from cells expressing the CB1 receptor.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radioligand).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compounds.
-
Unlabeled GTPγS (for non-specific binding).
Procedure:
-
Pre-incubate cell membranes with GDP (typically 10-30 µM) in the assay buffer on ice.
-
In a 96-well plate, add the cell membranes, varying concentrations of the test compound, and the CB1 agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Data are expressed as a percentage of the stimulation induced by the agonist alone and analyzed to determine IC50 values for antagonists/NAMs.
Forskolin-Induced cAMP Accumulation Assay
This assay assesses the functional consequence of CB1 receptor activation on adenylyl cyclase activity.
Materials:
-
HEK293 cells expressing the CB1 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer) containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator).
-
CB1 receptor agonist.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Plate HEK293-CB1 cells in a 96- or 384-well plate and grow to confluence.
-
Replace the culture medium with stimulation buffer containing IBMX and pre-incubate the cells.
-
Add the test compound at various concentrations and incubate for a defined period.
-
Add the CB1 agonist followed immediately by forskolin (typically 1-5 µM) to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.[10]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
The ability of the test compound to inhibit the agonist-mediated suppression of forskolin-induced cAMP accumulation is quantified to determine its IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G-protein-independent signaling.
Materials:
-
CHO-K1 or HEK293 cells co-expressing the human CB1 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium.
-
Assay buffer.
-
CB1 receptor agonist.
-
Test compounds.
-
Detection reagents for the enzyme complementation assay (e.g., PathHunter® assay).
Procedure:
-
Plate the engineered cells in a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the CB1 receptor agonist to stimulate the receptor.
-
Incubate the plate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Data are analyzed to determine the IC50 or EC50 values for the modulation of agonist-induced β-arrestin recruitment.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and other CB1 allosteric modulators.
Caption: Canonical CB1 receptor signaling pathway and the modulatory effect of this compound.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Caption: Experimental workflow for the β-arrestin recruitment assay.
References
- 1. The In Vivo Effects of the CB1-Positive Allosteric Modulator GAT229 on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSNCBAM-1 | Cannabinoid R1/CB1 Modulators: R&D Systems [rndsystems.com]
- 8. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forskolin Dose Response in HEK293 Cells [moleculardevices.com]
Safety Operating Guide
Proper Disposal Procedures for Org 27569: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the disposal of Org 27569, a potent and selective negative allosteric modulator of the cannabinoid CB1 receptor. The following procedures are designed to ensure the safe management of this compound from use to final disposal, aligning with best practices in laboratory safety and chemical handling.
Hazard Assessment and Safety Information
This compound, with the chemical formula C24H28ClN3O, is classified as "Not a hazardous substance or mixture" according to a Safety Data Sheet (SDS) provided by ProbeChem. However, it is crucial to note a conflicting classification from Santa Cruz Biotechnology, which labels the compound as a "Dangerous Good for transport." This discrepancy underscores the importance of a cautious approach to its handling and disposal. Due to this conflicting information, it is recommended to handle this compound with the care afforded to potentially hazardous materials until a definitive classification can be ascertained for your specific circumstances.
Standard laboratory hygiene practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of contact with skin or eyes, flush the affected area with copious amounts of water.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C24H28ClN3O | --INVALID-LINK-- |
| Molecular Weight | 409.95 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Hazard Classification | Not a hazardous substance or mixture | --INVALID-LINK-- |
| Transport Classification | Dangerous Good for transport | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound, contaminated materials, and empty containers. This guidance is based on general principles for the disposal of non-hazardous solid chemical waste from laboratory settings.
Unused or Waste this compound (Solid)
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Segregation: Do NOT mix waste this compound with other hazardous waste streams. It should be collected in a dedicated, clearly labeled waste container.
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Containerization: Place the solid waste in a chemically compatible, sealable container. The original product container is often a suitable choice.
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Labeling: Clearly label the waste container as "Waste this compound" and include the approximate quantity.
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Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
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Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. The recommended disposal method for non-hazardous solid organic waste is typically incineration or sanitary landfill, as determined by local regulations. Do not dispose of solid this compound in regular laboratory trash bins to prevent accidental exposure to custodial staff.
Contaminated Labware and Debris
This includes items such as gloves, pipette tips, and paper towels that have come into contact with this compound.
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Collection: Place all contaminated solid waste into a designated, clearly labeled waste bag or container.
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Disposal: Dispose of this waste as chemical waste through your institution's EHS office. Do not place it in the regular or biohazardous waste streams.
Decontamination of Glassware and Equipment
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Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent in which this compound is soluble (e.g., ethanol or another alcohol). Collect this rinse as chemical waste. The ProbeChem SDS suggests decontamination of surfaces with alcohol.
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Washing: After the initial solvent rinse, wash the glassware and equipment with soap and water.
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Final Rinse: Perform a final rinse with deionized water.
Disposal of Empty Containers
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Decontamination: If possible, rinse the empty container with a suitable solvent (e.g., ethanol) three times. Collect the rinsate as chemical waste.
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Defacing: Completely deface or remove the original product label to prevent misuse.
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Disposal: Once decontaminated and the label is removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound and associated materials.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and contact your Environmental Health and Safety (EHS) department for clarification on any points, especially regarding the conflicting transport classifications.
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